molecular formula C12H10O3S B1349378 4-(4-Methoxyphenyl)thiophene-2-carboxylic acid CAS No. 82437-74-9

4-(4-Methoxyphenyl)thiophene-2-carboxylic acid

Cat. No.: B1349378
CAS No.: 82437-74-9
M. Wt: 234.27 g/mol
InChI Key: NWNYSAILYSWCEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methoxyphenyl)thiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C12H10O3S and its molecular weight is 234.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(4-methoxyphenyl)thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3S/c1-15-10-4-2-8(3-5-10)9-6-11(12(13)14)16-7-9/h2-7H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWNYSAILYSWCEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371589
Record name 4-(4-methoxyphenyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82437-74-9
Record name 4-(4-methoxyphenyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Methoxyphenyl)thiophene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(4-Methoxyphenyl)thiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic route to 4-(4-Methoxyphenyl)thiophene-2-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. The described methodology is based on established and reliable chemical transformations, ensuring reproducibility for researchers in the field. This document details the experimental protocols, presents quantitative data in a structured format, and includes graphical representations of the synthetic workflow.

Synthetic Strategy

The synthesis of this compound can be efficiently achieved through a two-step process. The core of this strategy involves the formation of the aryl-thiophene bond via a Suzuki-Miyaura cross-coupling reaction, followed by the oxidation of a formyl group to the desired carboxylic acid. This approach offers high yields and good functional group tolerance.

The logical workflow for this synthesis is outlined below:

Synthesis_Workflow Start Starting Materials Step1 Suzuki-Miyaura Coupling Start->Step1 Intermediate 4-(4-Methoxyphenyl)thiophene-2-carbaldehyde Step1->Intermediate Step2 Oxidation Intermediate->Step2 Product This compound Step2->Product

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-(4-Methoxyphenyl)thiophene-2-carbaldehyde

This step focuses on the palladium-catalyzed cross-coupling of 4-bromothiophene-2-carbaldehyde with 4-methoxyphenylboronic acid.[1]

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)
4-Bromothiophene-2-carbaldehyde191.041.0
4-Methoxyphenylboronic acid151.961.2
Tetrakis(triphenylphosphine)palladium(0)1155.560.05
Potassium Phosphate (K₃PO₄)212.272.0
Toluene-8 mL
Water-2 mL

Procedure:

  • To a dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromothiophene-2-carbaldehyde (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon).

  • Add toluene (8 mL) and water (2 mL) to the flask.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the reaction mixture.

  • The mixture is heated to 85-90 °C and stirred vigorously for 12 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate.

  • The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Quantitative Data:

ParameterValue
Reaction Time12 hours
Temperature85-90 °C
Yield~85%
Step 2: Oxidation of 4-(4-Methoxyphenyl)thiophene-2-carbaldehyde to this compound

This step involves the oxidation of the aldehyde functional group to a carboxylic acid. A common and effective method is the Pinnick oxidation.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)
4-(4-Methoxyphenyl)thiophene-2-carbaldehyde218.271.0
Sodium Chlorite (NaClO₂)90.441.5
Sodium Dihydrogen Phosphate (NaH₂PO₄)119.981.5
2-Methyl-2-butene70.135.0
tert-Butanol-10 mL
Water-5 mL

Procedure:

  • Dissolve 4-(4-methoxyphenyl)thiophene-2-carbaldehyde (1.0 mmol) in tert-butanol (10 mL) in a round-bottom flask.

  • Add 2-methyl-2-butene (5.0 mmol) to the solution.

  • In a separate flask, prepare a solution of sodium chlorite (1.5 mmol) and sodium dihydrogen phosphate (1.5 mmol) in water (5 mL).

  • Slowly add the aqueous solution of sodium chlorite and sodium dihydrogen phosphate to the solution of the aldehyde at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • After the reaction is complete (monitored by TLC), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Acidify the mixture with 1 M HCl to a pH of approximately 2-3.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization.

Quantitative Data:

ParameterValue
Reaction Time4-6 hours
TemperatureRoom Temperature
Yield>90%

Summary of Quantitative Data

StepReactionKey ReagentsSolventTemp.Time (h)Yield (%)
1Suzuki-Miyaura Coupling4-Bromothiophene-2-carbaldehyde, 4-Methoxyphenylboronic acid, Pd(PPh₃)₄, K₃PO₄Toluene/Water85-90 °C12~85
2Oxidation4-(4-Methoxyphenyl)thiophene-2-carbaldehyde, NaClO₂, NaH₂PO₄tert-Butanol/WaterRT4-6>90

Signaling Pathways and Experimental Workflows

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Cycle Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA PdII R-Pd(II)L2-X OA->PdII Trans Transmetalation PdII->Trans PdII_Ar R-Pd(II)L2-Ar Trans->PdII_Ar RE Reductive Elimination PdII_Ar->RE RE->Pd0 Product R-Ar RE->Product Boronic ArB(OH)2 + Base Boronic->Trans Halide R-X Halide->OA

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This technical guide provides a robust and detailed methodology for the synthesis of this compound. The procedures outlined are based on reliable and high-yielding chemical transformations, making them suitable for adoption in research and development settings.

References

An In-depth Technical Guide on 4-(4-Methoxyphenyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Methoxyphenyl)thiophene-2-carboxylic acid is a member of the thiophene class of heterocyclic compounds, which are recognized for their diverse biological activities and applications in materials science. The presence of the thiophene ring, a sulfur-containing aromatic heterocycle, coupled with a methoxyphenyl substituent, suggests potential for this molecule in medicinal chemistry and drug design. Thiophene derivatives have been explored for a range of therapeutic applications, including as anti-inflammatory and anticancer agents.[1] This technical guide provides a summary of the known properties of this compound, based on available data.

Core Properties

A summary of the fundamental physicochemical properties of this compound is presented below.

PropertyValueSource
CAS Number 82437-74-9[2][3][4]
Molecular Formula C₁₂H₁₀O₃S[2][5]
Molecular Weight 234.27 g/mol [5]
Melting Point 193 °C[2]
Purity ≥95%[6]

Synthesis and Experimental Protocols

Conceptual Synthetic Workflow

A potential synthetic pathway could involve a two-step process:

  • Suzuki-Miyaura Coupling: Reaction of a suitable 4-halothiophene-2-carboxylic acid ester (e.g., methyl 4-bromothiophene-2-carboxylate) with 4-methoxyphenylboronic acid in the presence of a palladium catalyst and a base.

  • Ester Hydrolysis: Subsequent hydrolysis of the resulting methyl 4-(4-methoxyphenyl)thiophene-2-carboxylate to yield the final carboxylic acid product.

The following diagram illustrates this conceptual workflow.

G cluster_synthesis Conceptual Synthetic Pathway start Methyl 4-bromothiophene-2-carboxylate + 4-Methoxyphenylboronic acid step1 Suzuki-Miyaura Coupling (Pd Catalyst, Base) start->step1 intermediate Methyl 4-(4-methoxyphenyl)thiophene-2-carboxylate step1->intermediate step2 Ester Hydrolysis (e.g., NaOH, H₃O⁺) intermediate->step2 end This compound step2->end

Caption: Conceptual workflow for the synthesis of this compound.

Spectroscopic and Pharmacological Data

Despite a comprehensive search, specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound could not be located in the available scientific literature.

Similarly, there is a notable absence of published research detailing the biological activities of this specific compound. While the broader class of thiophene derivatives has shown promise in various therapeutic areas, no quantitative data from biological assays (e.g., IC₅₀ or EC₅₀ values) or studies on its mechanism of action or involvement in signaling pathways are currently available for this compound.

Potential Areas of Research

The structural features of this compound suggest several avenues for future research:

  • Anti-inflammatory Activity: The thiophene moiety is present in several non-steroidal anti-inflammatory drugs (NSAIDs).[1][7] Investigations into the inhibitory activity of this compound against cyclooxygenase (COX) and lipoxygenase (LOX) enzymes could be a valuable area of study. The following diagram outlines a general workflow for screening potential anti-inflammatory compounds.

G cluster_screening General Workflow for Anti-inflammatory Screening compound Test Compound (this compound) in_vitro In Vitro Assays (COX/LOX Inhibition) compound->in_vitro cell_based Cell-Based Assays (e.g., LPS-stimulated macrophages) in_vitro->cell_based in_vivo In Vivo Models (e.g., Carrageenan-induced paw edema) cell_based->in_vivo data_analysis Data Analysis (IC50/EC50 Determination) in_vivo->data_analysis

Caption: General experimental workflow for evaluating anti-inflammatory potential.

  • Anticancer Potential: Numerous thiophene derivatives have been synthesized and evaluated as potential anticancer agents, targeting various mechanisms including tubulin polymerization and specific kinases.[8] Screening this compound against a panel of cancer cell lines could reveal potential cytotoxic or antiproliferative effects.

Conclusion

This compound is a chemical entity with a structural scaffold that suggests potential for biological activity. However, based on currently available public information, there is a significant gap in the experimental data concerning its detailed synthesis, spectroscopic characterization, and pharmacological properties. The information provided in this guide serves as a summary of the existing foundational knowledge and highlights the need for further research to fully elucidate the chemical and biological profile of this compound. The conceptual workflows presented offer a roadmap for future investigations into the synthesis and biological evaluation of this compound.

References

4-(4-Methoxyphenyl)thiophene-2-carboxylic acid chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-(4-Methoxyphenyl)thiophene-2-carboxylic Acid

This technical guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and professionals in drug development. It covers the compound's chemical structure, physicochemical properties, potential synthetic routes, and applications based on its structural motifs.

Chemical Identity and Properties

This compound is an organic compound classified as a thiophene carboxylic acid.[1] Its structure features a central thiophene ring substituted with a carboxylic acid group at the 2-position and a 4-methoxyphenyl group at the 4-position. This combination of a heteroaromatic core and functional groups makes it a compound of interest for further chemical exploration.

The primary chemical identifiers and physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers

Identifier Value Reference
CAS Number 82437-74-9 [1][2][3]
Molecular Formula C12H10O3S [1][2][4]
IUPAC Name This compound [1]
SMILES COC1=CC=C(C=C1)C2=CSC(=C2)C(=O)O [1][4]
InChI InChI=1S/C12H10O3S/c1-15-10-4-2-8(3-5-10)9-6-11(12(13)14)16-7-9/h2-7H,1H3,(H,13,14) [1][4]

| InChIKey | NWNYSAILYSWCEI-UHFFFAOYSA-N |[1][4] |

Table 2: Physicochemical Properties

Property Value Reference
Molecular Weight 234.28 g/mol [2]
Melting Point 193°C [2]
Monoisotopic Mass 234.03506 Da [4]
XlogP (Predicted) 3.1 [4]

| Purity | Available as 95% or 98% |[1][3] |

Spectroscopic Data

While specific experimental spectra for this compound are not widely published, predictions based on its structure and data from related compounds can inform characterization.

Expected Spectroscopic Features:

  • ¹H NMR: Expected signals would include singlets or doublets for the thiophene protons, doublets for the aromatic protons on the methoxyphenyl ring, a singlet for the methoxy group (-OCH₃) protons, and a broad singlet for the carboxylic acid (-COOH) proton.

  • ¹³C NMR: Signals would correspond to the distinct carbon atoms in the thiophene ring, the methoxyphenyl ring (including the methoxy carbon), and the carboxylic acid carbonyl carbon.

  • IR Spectroscopy: Characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), C-O stretches for the ether and carboxylic acid, and C-H and C=C stretches for the aromatic rings.

  • Mass Spectrometry: The molecular ion peak would be observed at m/z corresponding to its molecular weight. Predicted collision cross-section (CCS) values for various adducts have been calculated.[4]

Table 3: Predicted Mass Spectrometry Collision Cross Section (CCS) Data

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 235.04234 149.7
[M+Na]⁺ 257.02428 158.7
[M-H]⁻ 233.02778 156.2
[M+NH₄]⁺ 252.06888 169.4

Data sourced from PubChemLite.[4]

Synthesis and Reactivity

G cluster_reactants Reactants cluster_process Process cluster_product Final Product R1 4-Bromoanisole Coupling Suzuki Coupling R1->Coupling R2 Thiophene-4-boronic acid, 2-carboxylic acid ester R2->Coupling Hydrolysis Ester Hydrolysis Coupling->Hydrolysis Intermediate Product Product 4-(4-Methoxyphenyl)thiophene- 2-carboxylic acid Hydrolysis->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) Catalyst->Coupling

Caption: Proposed Suzuki coupling workflow for synthesis.

Experimental Protocol: Proposed Synthesis via Suzuki Coupling

Objective: To synthesize this compound.

Materials:

  • Ethyl 4-bromothiophene-2-carboxylate (1 equivalent)

  • 4-Methoxyphenylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium Carbonate (K₂CO₃) (3 equivalents)

  • 1,4-Dioxane (solvent)

  • Water (co-solvent)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Coupling Reaction:

    • To a round-bottom flask, add ethyl 4-bromothiophene-2-carboxylate, 4-methoxyphenylboronic acid, and potassium carbonate.

    • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

    • Add the palladium catalyst, followed by a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

    • Heat the reaction mixture to 90°C and stir for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Work-up and Extraction:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute with water and extract three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude ester intermediate via column chromatography on silica gel.

  • Ester Hydrolysis:

    • Dissolve the purified ester in a mixture of ethanol and aqueous NaOH solution.

    • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

    • Remove the ethanol under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with dilute HCl.

    • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield the final product, this compound.

Applications and Biological Context

While specific biological activities for this exact molecule are not extensively documented, the thiophene scaffold is a well-known "structural alert" in drug discovery.[5] Thiophene derivatives are key components in a wide range of pharmaceuticals and functional organic materials.[5][6][7]

Potential Applications:

  • Pharmaceuticals: Thiophene-containing compounds exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[6][7][8] This molecule serves as a building block for synthesizing more complex pharmaceutical agents.[9][10]

  • Organic Electronics: The conjugated system of the thiophene ring makes it a valuable component in organic semiconductors, conductive polymers, and materials for organic light-emitting diodes (OLEDs) and photovoltaics.[9][10][11] The methoxyphenyl group can further modulate the electronic properties of these materials.

  • Material Science: The compound can be used in the formulation of advanced materials, including dyes and sensors.[9][10]

G cluster_motifs Structural Motifs cluster_apps Potential Application Areas Core 4-(4-Methoxyphenyl)thiophene- 2-carboxylic acid Thiophene Thiophene Ring Core->Thiophene CarboxylicAcid Carboxylic Acid Core->CarboxylicAcid Anisole 4-Methoxyphenyl Group Core->Anisole Electronics Organic Electronics (e.g., Semiconductors) Thiophene->Electronics Bioactivity Biological Activity (e.g., Anti-inflammatory) Thiophene->Bioactivity Pharma Pharmaceutical Scaffolding CarboxylicAcid->Pharma Linker/Functional Site Anisole->Pharma Anisole->Electronics Modulates Properties

Caption: Logical relationship of structural motifs to applications.

References

An In-depth Technical Guide to 4-(4-Methoxyphenyl)thiophene-2-carboxylic Acid (CAS 82437-74-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Methoxyphenyl)thiophene-2-carboxylic acid, identified by CAS number 82437-74-9, is an organic compound featuring a thiophene carboxylic acid scaffold substituted with a methoxyphenyl group.[1][2] While this specific molecule is primarily cataloged as a chemical building block for organic synthesis, the thiophene-2-carboxylic acid moiety is a well-recognized pharmacophore present in numerous biologically active compounds.[1][2][3] Thiophene derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4]

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties. In the absence of extensive biological data for this specific compound, this guide will focus on the known biological activities and mechanisms of action of the broader class of thiophene carboxylic acid derivatives, offering a predictive framework for its potential applications in drug discovery and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, storage, and use in experimental settings.

PropertyValueReference
CAS Number 82437-74-9[1]
IUPAC Name This compound[1]
Molecular Formula C12H10O3S[2]
Molecular Weight 234.28 g/mol [2]
Melting Point 193 °C
Appearance White to off-white solid
Solubility Soluble in organic solvents such as DMSO and methanol

Potential Biological Activities and Therapeutic Areas

Antimicrobial Activity

Thiophene derivatives are known to exhibit a broad spectrum of antimicrobial activities against various strains of bacteria and fungi.[3][4] The thiophene ring is considered a bioisostere of the benzene ring and can be found in several approved antimicrobial drugs. The mechanism of action for antimicrobial thiophenes can vary, but often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

Anti-inflammatory Activity

Several thiophene-based compounds have demonstrated potent anti-inflammatory effects.[2] These compounds often act by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). The carboxylic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and is crucial for their activity.

Anticancer Activity

The thiophene nucleus is present in a number of anticancer agents.[3] The anticancer activity of these compounds can be attributed to various mechanisms, including the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis.

Potential Signaling Pathways

Based on the known biological activities of thiophene derivatives, this compound could potentially modulate several key signaling pathways implicated in disease.

Inflammatory Signaling Pathway

A potential mechanism of anti-inflammatory action could involve the inhibition of the arachidonic acid cascade. By inhibiting COX-1 and/or COX-2, the synthesis of prostaglandins, which are key mediators of inflammation, would be reduced.

Inflammatory Signaling Pathway Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins COX-1/COX-2 Inflammation Inflammation Prostaglandins->Inflammation This compound This compound This compound->Prostaglandins Inhibition

Caption: Potential inhibition of the prostaglandin synthesis pathway.

Experimental Protocols

For researchers interested in investigating the biological activities of this compound, the following are generalized experimental protocols for initial screening.

Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Workflow:

Antimicrobial Susceptibility Testing Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Compound Preparation Compound Preparation Microbial Culture Preparation Microbial Culture Preparation Compound Preparation->Microbial Culture Preparation Serial Dilution Serial Dilution Microbial Culture Preparation->Serial Dilution Inoculation Inoculation Serial Dilution->Inoculation Incubation Incubation Inoculation->Incubation Visual Inspection Visual Inspection Incubation->Visual Inspection MIC Determination MIC Determination Visual Inspection->MIC Determination

Caption: Workflow for determining Minimum Inhibitory Concentration.

Protocol:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Microbial Culture: Grow the desired microbial strain in an appropriate broth medium to the mid-logarithmic phase.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in the broth medium.

  • Inoculation: Add a standardized inoculum of the microbial culture to each well. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Workflow:

COX Inhibition Assay Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Detection & Analysis Enzyme Preparation (COX-1/COX-2) Enzyme Preparation (COX-1/COX-2) Compound Incubation Compound Incubation Enzyme Preparation (COX-1/COX-2)->Compound Incubation Substrate Addition (Arachidonic Acid) Substrate Addition (Arachidonic Acid) Compound Incubation->Substrate Addition (Arachidonic Acid) Reaction Incubation Reaction Incubation Substrate Addition (Arachidonic Acid)->Reaction Incubation Prostaglandin Quantification (ELISA) Prostaglandin Quantification (ELISA) Reaction Incubation->Prostaglandin Quantification (ELISA) IC50 Calculation IC50 Calculation Prostaglandin Quantification (ELISA)->IC50 Calculation

Caption: Workflow for assessing COX enzyme inhibition.

Protocol:

  • Reagent Preparation: Prepare solutions of purified COX-1 or COX-2 enzyme, arachidonic acid (substrate), and the test compound.

  • Compound Incubation: In a reaction vessel, pre-incubate the enzyme with various concentrations of this compound or a control inhibitor.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Reaction Termination: After a defined incubation period, stop the reaction.

  • Prostaglandin Quantification: Measure the amount of prostaglandin produced using a specific detection method, such as an Enzyme-Linked Immunosorbent Assay (ELISA).

  • IC50 Calculation: Determine the concentration of the compound that causes 50% inhibition of the enzyme activity (IC50 value).

Conclusion

This compound is a chemical entity with a scaffold that is prevalent in a variety of biologically active molecules. While direct pharmacological data on this specific compound is limited, its structural features suggest potential for antimicrobial, anti-inflammatory, and anticancer activities. The information and experimental protocols provided in this guide offer a foundational framework for researchers and drug development professionals to explore the therapeutic potential of this and related thiophene derivatives. Further investigation through systematic screening and mechanistic studies is warranted to fully elucidate its pharmacological profile.

References

The Potential of 4-(4-Methoxyphenyl)thiophene-2-carboxylic Acid in Organic Electronics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The realm of organic electronics holds the promise of revolutionary technologies, from flexible displays and wearable sensors to low-cost solar cells. At the heart of these innovations lie novel organic semiconductor materials, meticulously designed and synthesized to exhibit specific electronic and optical properties. Among the vast array of molecular building blocks, thiophene derivatives have emerged as a particularly promising class of materials. This in-depth technical guide focuses on a specific, yet representative, member of this family: 4-(4-methoxyphenyl)thiophene-2-carboxylic acid . While direct application data for this exact molecule in organic electronic devices is not extensively documented in publicly available literature, its structural motifs suggest significant potential. This guide will, therefore, explore its likely synthesis, key properties, and projected applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs), drawing parallels with closely related and well-studied thiophene derivatives.

Synthesis and Molecular Structure

The synthesis of this compound can be achieved through a multi-step reaction sequence, leveraging well-established methodologies in organic chemistry. A plausible and efficient synthetic route is outlined below. The core of this synthesis involves a Suzuki or Stille cross-coupling reaction to form the carbon-carbon bond between the thiophene and phenyl rings, followed by functional group manipulation to introduce the carboxylic acid moiety.

Experimental Protocol: Synthesis of this compound

A likely synthetic pathway for this compound involves the following key steps:

  • Bromination of a Thiophene Precursor: The synthesis would likely commence with a commercially available thiophene derivative, such as 2,4-dibromothiophene. Selective reaction at the more reactive 2-position would be crucial.

  • Suzuki or Stille Coupling: The resulting brominated thiophene would then undergo a palladium-catalyzed cross-coupling reaction with 4-methoxyphenylboronic acid (for Suzuki coupling) or a corresponding organostannane reagent (for Stille coupling). This step is critical for forming the 4-(4-methoxyphenyl)thiophene core.

  • Introduction of the Carboxylic Acid Group: The remaining bromine atom at the 2-position of the thiophene ring serves as a handle for introducing the carboxylic acid. This can be achieved through a lithium-halogen exchange reaction using an organolithium reagent (e.g., n-butyllithium) at low temperature, followed by quenching the resulting lithiated species with carbon dioxide (dry ice).

  • Acidic Workup and Purification: An acidic workup will protonate the carboxylate salt to yield the final product, this compound. Purification would typically be carried out by recrystallization or column chromatography to obtain the compound in high purity.

SynthesisWorkflow Thiophene 2,4-Dibromothiophene Coupling Suzuki/Stille Coupling (4-methoxyphenylboronic acid, Pd catalyst) Thiophene->Coupling Intermediate 2-Bromo-4-(4-methoxyphenyl)thiophene Coupling->Intermediate Lithiation Lithiation (n-BuLi) Intermediate->Lithiation Carboxylation Carboxylation (CO2) Lithiation->Carboxylation FinalProduct 4-(4-Methoxyphenyl)thiophene- 2-carboxylic acid Carboxylation->FinalProduct

Caption: Proposed synthetic workflow for this compound.

Applications in Organic Electronics

The molecular structure of this compound, featuring a π-conjugated thiophene ring, an electron-donating methoxy group, and a versatile carboxylic acid functional group, makes it a compelling candidate for various roles in organic electronic devices. The carboxylic acid group, in particular, can serve as an anchoring group to surfaces, a modifiable site for further chemical elaboration, or a means to influence the material's solubility and film-forming properties.

Organic Field-Effect Transistors (OFETs)

In OFETs, organic semiconductors act as the active channel material, modulating the flow of current between the source and drain electrodes upon application of a gate voltage. Thiophene-based materials are widely recognized for their excellent charge-transport properties. The planar nature of the thiophene ring facilitates π-π stacking in the solid state, creating pathways for efficient charge carrier hopping between adjacent molecules.

While specific data for this compound is not available, closely related thiophene derivatives have demonstrated impressive performance in OFETs. The methoxy group can enhance the electron-donating character of the molecule, which is generally favorable for p-type (hole-transporting) semiconductors. The carboxylic acid group could be utilized to self-assemble monolayers on the gate dielectric, potentially leading to improved device performance and stability.

Table 1: Representative Performance of Thiophene-Based OFETs

Thiophene Derivative ClassMobility (cm²/Vs)On/Off RatioDevice Configuration
Oligothiophenes0.1 - 1.0> 10⁶Bottom-gate, top-contact
Fused Thiophenes1.0 - 10.0> 10⁷Top-gate, bottom-contact
Thiophene-based Polymers0.5 - 5.0> 10⁶Solution-processed

Note: This table presents typical performance ranges for classes of thiophene derivatives to indicate the potential of this compound.

Organic Photovoltaics (OPVs)

In OPVs, organic materials are responsible for absorbing light to generate excitons (bound electron-hole pairs) and subsequently separating these excitons into free charge carriers that can be collected at the electrodes. The efficiency of an OPV device is largely determined by the light-absorbing properties and the charge-transport characteristics of the active layer materials.

Thiophene-based molecules and polymers are extensively used as electron-donor materials in OPV active layers due to their broad absorption in the visible spectrum and good hole-transporting properties. The structure of this compound, with its extended π-conjugation, suggests it would absorb in the UV-visible region. The carboxylic acid group could be used to anchor the molecule to the surface of an electron-acceptor material (like titanium dioxide in dye-sensitized solar cells, a related technology) or to tune the morphology of the bulk heterojunction in a blend with a fullerene or non-fullerene acceptor.

Table 2: Representative Performance of Thiophene-Based OPVs

Thiophene Donor MaterialAcceptorPower Conversion Efficiency (%)Open-Circuit Voltage (V)Short-Circuit Current (mA/cm²)
P3HT (Poly(3-hexylthiophene))PCBM3.5 - 5.00.6 - 0.78 - 12
Thieno[3,4-b]thiophene-based polymersFullerene derivatives8.0 - 12.00.7 - 0.915 - 20
Small molecule thiophenesNon-fullerene acceptors10.0 - 17.00.8 - 1.118 - 25

Note: This table showcases the performance of various thiophene-based donor materials in OPVs to provide a benchmark for the potential of new derivatives.

Organic Light-Emitting Diodes (OLEDs)

OLEDs operate on the principle of electroluminescence, where the injection of electrons and holes into an organic emissive layer leads to the formation of excitons that radiatively decay to produce light. The color and efficiency of the emission are determined by the molecular structure of the emissive material.

Thiophene derivatives can be employed in OLEDs as host materials, charge-transporting layers, or as part of the emissive molecule itself. The rigid and planar structure of the thiophene ring can contribute to high photoluminescence quantum yields. The methoxyphenyl group can influence the emission color, potentially pushing it towards the blue-green region of the spectrum. The carboxylic acid group could be used to functionalize the molecule, for instance, to attach it to a polymer backbone or to tune its energy levels for improved charge injection and transport.

Caption: Conceptual role of this compound in an OLED.

Table 3: Representative Performance of Thiophene-Based Materials in OLEDs

Role of Thiophene MaterialHost/Emitter SystemExternal Quantum Efficiency (%)Emission Color
Host MaterialPhosphorescent Iridium Complex15 - 25Green
Emissive DopantThermally Activated Delayed Fluorescence10 - 20Blue
Hole Transport LayerStandard EmitterN/A (contributes to overall efficiency)N/A

Note: This table illustrates the typical performance of thiophene-based materials in various roles within an OLED structure.

Future Outlook

While direct experimental data for this compound in organic electronic devices is currently limited in the public domain, its chemical structure strongly suggests its potential as a valuable building block. The combination of a well-understood thiophene core, an electron-rich substituent, and a highly versatile carboxylic acid handle provides a platform for the rational design of new high-performance organic semiconductors.

Future research should focus on the synthesis and characterization of this molecule and its derivatives. Detailed studies of its photophysical and electrochemical properties will be crucial in determining its suitability for specific applications. Furthermore, the fabrication and testing of OFET, OPV, and OLED devices incorporating this molecule will be the ultimate measure of its performance and potential to contribute to the advancement of organic electronics. The data presented in this guide for related compounds serves as a strong motivation for such investigations.

The Role of 4-(4-Methoxyphenyl)thiophene-2-carboxylic Acid in Advanced Materials: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Methoxyphenyl)thiophene-2-carboxylic acid is a versatile organic compound that has garnered increasing interest in the field of material science. Its unique molecular structure, featuring a thiophene ring, a methoxyphenyl group, and a carboxylic acid functional group, makes it a valuable building block for the synthesis of novel functional materials. This technical guide provides an in-depth overview of the synthesis, properties, and applications of materials derived from this compound, with a focus on its use in organic electronics and photovoltaics.

Synthesis of this compound

The synthesis of this compound can be achieved through various organic chemistry routes, with the Suzuki-Miyaura cross-coupling reaction being a prominent and efficient method. This reaction involves the palladium-catalyzed coupling of a thiophene boronic acid derivative with a halo-substituted methoxybenzene.

Below is a generalized experimental workflow for its synthesis.

Thiophene_boronic_acid Thiophene-2-boronic acid Coupling_Reaction Suzuki Coupling Reaction Thiophene_boronic_acid->Coupling_Reaction Halo_methoxybenzene 4-Bromoanisole Halo_methoxybenzene->Coupling_Reaction Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Coupling_Reaction Base Base (e.g., Na2CO3) Base->Coupling_Reaction Solvent Solvent (e.g., Toluene/Water) Solvent->Coupling_Reaction Intermediate 4-(4-Methoxyphenyl)thiophene Coupling_Reaction->Intermediate Carboxylation Carboxylation (e.g., with n-BuLi and CO2) Intermediate->Carboxylation Final_Product This compound Carboxylation->Final_Product Monomer This compound Polymerization Polymerization (e.g., Oxidative or Cross-coupling) Monomer->Polymerization Polymer Poly(this compound) Polymerization->Polymer Purification Purification Polymer->Purification Purified_Polymer Purified Polymer Purification->Purified_Polymer Characterization Characterization Purified_Polymer->Characterization Application Device Fabrication Purified_Polymer->Application Substrate ITO-coated Glass Substrate Cleaning Substrate Cleaning Substrate->Cleaning HTL Hole Transport Layer (HTL) Deposition (e.g., PEDOT:PSS) Cleaning->HTL Active_Layer Active Layer Deposition (Donor:Acceptor Blend) HTL->Active_Layer Annealing Thermal Annealing Active_Layer->Annealing ETL Electron Transport Layer (ETL) Deposition Annealing->ETL Cathode Cathode Deposition (e.g., Al) ETL->Cathode Encapsulation Device Encapsulation Cathode->Encapsulation Final_Device Organic Solar Cell Device Encapsulation->Final_Device

The Biological Potential of Thiophene-2-Carboxylic Acid Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiophene ring is a privileged scaffold in medicinal chemistry, and its derivatives, particularly those of thiophene-2-carboxylic acid, have garnered significant attention for their broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these promising compounds, with a focus on their antimicrobial, anti-inflammatory, and anticancer potential.

Synthesis of Thiophene-2-Carboxylic Acid Derivatives

The versatile thiophene-2-carboxylic acid core can be functionalized through various synthetic methodologies to yield a diverse library of derivatives, including amides, esters, and thioureas. The following sections detail common synthetic routes.

General Synthesis of Thiophene-2-Carboxamide Derivatives

A prevalent method for the synthesis of thiophene-2-carboxamides involves the coupling of 5-substituted-thiophene-2-carboxylic acid with an appropriate aniline in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Experimental Protocol: Synthesis of Phenyl-Thiophene-Carboxamide Derivatives

  • Dissolve the starting 5-substituted-thiophene-2-carboxylic acid (1 equivalent) in dichloromethane (DCM).

  • Add DMAP (0.33 equivalents) and EDC (1.33 equivalents) to the solution.

  • Stir the mixture under an inert argon atmosphere at room temperature for 30 minutes.

  • Add the desired aniline derivative (1 equivalent) to the reaction mixture.

  • Continue stirring for 48 hours, monitoring the reaction progress with Thin Layer Chromatography (TLC).

  • Upon completion, perform an acidic workup with HCl to remove excess aniline.

  • Dry the organic layer under reduced pressure.

  • Purify the resulting crude product by column chromatography using a suitable solvent system (e.g., DCM:ethyl acetate, 1:1) to obtain the final thiophene-2-carboxamide derivative.[1]

Synthesis of Thiophene-2-Carboxylic Acid Thiourea Derivatives

Thiourea derivatives of thiophene-2-carboxylic acid can be synthesized from 2-thiophene carboxylic acid chloride and ammonium thiocyanate, followed by reaction with a primary amine.

Experimental Protocol: Synthesis of Thiophene-2-Carboxylic Acid Thioureides

  • Dissolve 2-thiophenecarboxylic chloride (1 equivalent) in anhydrous acetone.

  • Add this solution to a solution of dry ammonium thiocyanate (1 equivalent) in anhydrous acetone.

  • The resulting 2-thenoyl-isothiocyanate is then reacted in situ with the desired primary amine to yield the corresponding thiourea derivative.[2]

The following diagram illustrates a general workflow for the synthesis and initial screening of novel thiophene derivatives.

G General Workflow for Synthesis and Screening cluster_synthesis Synthesis cluster_screening Biological Screening Start Start Thiophene-2-carboxylic_acid Thiophene-2-carboxylic acid Start->Thiophene-2-carboxylic_acid Activation Activation (e.g., with SOCl2 or EDC) Thiophene-2-carboxylic_acid->Activation Intermediate Reactive Intermediate (e.g., Acid Chloride, Activated Ester) Activation->Intermediate Reaction Reaction with Nucleophile (Amine, Alcohol, etc.) Intermediate->Reaction Derivative Thiophene-2-carboxylic Acid Derivative Reaction->Derivative Purification Purification (Crystallization, Chromatography) Derivative->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization Antimicrobial Antimicrobial Assays Characterization->Antimicrobial Anti-inflammatory Anti-inflammatory Assays Characterization->Anti-inflammatory Anticancer Anticancer Assays Characterization->Anticancer Hit_Identification Hit Identification Antimicrobial->Hit_Identification Anti-inflammatory->Hit_Identification Anticancer->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Preclinical Preclinical Studies Lead_Optimization->Preclinical

Caption: General workflow for the synthesis and screening of thiophene derivatives.

Antimicrobial Potential

Thiophene-2-carboxylic acid derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens, including drug-resistant strains.[2][3]

Quantitative Antimicrobial Data

The antimicrobial efficacy of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound ClassOrganismMIC (µg/mL)Reference
Thiourea DerivativesCandida albicans31.25 - 62.5[4]
Thiourea DerivativesBacillus subtilis7.8 - 125[4]
Thiourea DerivativesGram-negative clinical strains31.25 - 250[4]
Spiro–indoline–oxadiazole DerivativeClostridium difficile2 - 4[5]
Thiophene carboxamide derivative 4aESBL-producing E. coli-[6]
Thiophene carboxamide derivative 4cESBL-producing E. coli-[6]

Note: Specific MIC values for 4a and 4c against ESBL-producing E. coli were not provided in the abstract, but they were highlighted as the most active compounds.

Experimental Protocol: Antimicrobial Susceptibility Testing

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.

Protocol: Broth Microdilution Method

  • Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Yeast Peptone Glucose for fungi).

  • Inoculate each well with a standardized suspension of the target microorganism.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours).

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[7]

The following diagram illustrates a typical workflow for antimicrobial drug discovery.

Antimicrobial Drug Discovery Workflow Library Compound Library (Thiophene Derivatives) Primary_Screening Primary Screening (e.g., Agar Diffusion) Library->Primary_Screening Secondary_Screening Secondary Screening (MIC Determination) Primary_Screening->Secondary_Screening Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) Secondary_Screening->Hit_to_Lead Mechanism_of_Action Mechanism of Action Studies Hit_to_Lead->Mechanism_of_Action In_Vivo In Vivo Efficacy (Animal Models) Mechanism_of_Action->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical

Caption: Workflow for antimicrobial drug discovery.

Anti-inflammatory Activity

Several thiophene-2-carboxylic acid derivatives have exhibited potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[3][8] These enzymes are key players in the inflammatory cascade, responsible for the synthesis of prostaglandins and leukotrienes, respectively.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of these compounds is often evaluated by their half-maximal inhibitory concentration (IC50) against COX-1 and COX-2 enzymes, and their ability to reduce edema in animal models.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)5-LOX IC50 (µM)In vivo Edema Inhibition (%)Reference
5b>46.125.454.33-[9]
15---58.46[10]
16---48.94[11]
17---47[11]
Celecoxib (Reference)----[9]
NDGA (Reference)--2.46-[9]
Indomethacin (Reference)---47.73[10]

Note: '-' indicates data not available in the provided sources.

Experimental Protocol: In-vivo Anti-inflammatory Assay

The carrageenan-induced rat paw edema model is a widely used in-vivo assay to screen for acute anti-inflammatory activity.

Protocol: Carrageenan-Induced Rat Paw Edema

  • Administer the test compound or vehicle to a group of rats.

  • After a set period, inject a solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

  • Measure the paw volume at regular intervals using a plethysmometer.

  • Calculate the percentage inhibition of edema for the treated groups relative to the control group.[12]

The following diagram depicts the arachidonic acid cascade and the points of inhibition by thiophene derivatives.

Arachidonic Acid Cascade and Inhibition Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX_Pathway Cyclooxygenase (COX) Pathway Arachidonic_Acid->COX_Pathway LOX_Pathway Lipoxygenase (LOX) Pathway Arachidonic_Acid->LOX_Pathway Prostaglandins Prostaglandins (Inflammation, Pain, Fever) COX_Pathway->Prostaglandins Leukotrienes Leukotrienes (Inflammation, Bronchoconstriction) LOX_Pathway->Leukotrienes Thiophene_Derivatives Thiophene Derivatives Thiophene_Derivatives->COX_Pathway Inhibit Thiophene_Derivatives->LOX_Pathway Inhibit

Caption: Inhibition of COX and LOX pathways by thiophene derivatives.

Anticancer Potential

Thiophene-2-carboxylic acid derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[1][13] Their mechanisms of action are diverse and can involve the inhibition of key signaling pathways, such as the PI3K/mTOR pathway, which is often dysregulated in cancer.

Quantitative Anticancer Data

The anticancer activity is typically expressed as the half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to inhibit the growth of cancer cells by 50%.

CompoundCancer Cell LineIC50 (µM)Reference
2bHep3B5.46[1]
2eHep3B12.58[1]
11bMCF7 (Breast)6.55[14]
11bHCT116 (Colon)8.20[14]
15MCF7 (Breast)9.35[14]
15HCT116 (Colon)8.76[14]
Doxorubicin (Reference)MCF7 (Breast)4.17[14]
Doxorubicin (Reference)HCT116 (Colon)5.23[14]
Experimental Protocol: Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Protocol: MTT Assay

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate to allow the formation of formazan crystals by metabolically active cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.[12]

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival, and its inhibition is a key strategy in cancer therapy.

PI3K/Akt/mTOR Signaling Pathway Inhibition Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth, Proliferation, and Survival mTOR->Cell_Growth Thiophene_Derivatives Thiophene Derivatives Thiophene_Derivatives->PI3K Inhibit Thiophene_Derivatives->mTOR Inhibit

Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiophene derivatives.

Conclusion

Thiophene-2-carboxylic acid derivatives represent a versatile and promising class of compounds with significant biological potential. Their demonstrated antimicrobial, anti-inflammatory, and anticancer activities, coupled with their synthetic tractability, make them attractive candidates for further drug discovery and development. The data and protocols presented in this guide offer a solid foundation for researchers and scientists working to unlock the full therapeutic potential of this important chemical scaffold. Further investigations into their mechanisms of action and structure-activity relationships will be crucial in designing next-generation therapeutic agents.

References

4-(4-Methoxyphenyl)thiophene-2-carboxylic Acid: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals on the synthetic building block, 4-(4-Methoxyphenyl)thiophene-2-carboxylic acid. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis, and explores its potential applications in medicinal chemistry and materials science.

Core Chemical and Physical Data

This compound is a substituted thiophene derivative with a molecular formula of C₁₂H₁₀O₃S and a molecular weight of 234.28 g/mol .[1] Key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₁₂H₁₀O₃S[1]
Molecular Weight 234.28 g/mol [1]
CAS Number 82437-74-9[1][2]
Melting Point 193°C[1]
Appearance Solid
Purity ≥98% (typical)[2]

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves a Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[3] This is typically followed by the hydrolysis of an ester intermediate to yield the final carboxylic acid.

Plausible Synthetic Pathway

A likely two-step synthesis commences with a Suzuki-Miyaura coupling between a 4-halothiophene-2-carboxylate ester and 4-methoxyphenylboronic acid, followed by saponification of the resulting ester.

Synthesis_Pathway Reactant1 Methyl 4-bromothiophene-2-carboxylate Intermediate Methyl 4-(4-methoxyphenyl)thiophene-2-carboxylate Reactant1->Intermediate Suzuki Coupling Reactant2 4-Methoxyphenylboronic acid Reactant2->Intermediate Product This compound Intermediate->Product Saponification Catalyst Pd Catalyst Base Catalyst->Intermediate Hydrolysis Base Hydrolysis (e.g., NaOH, H₂O) Hydrolysis->Product Enzyme_Inhibition BuildingBlock 4-(4-Methoxyphenyl)thiophene- 2-carboxylic acid Inhibition Inhibition of Enzymatic Activity BuildingBlock->Inhibition Enzyme Enzyme Active Site Enzyme->Inhibition

References

Spectroscopic and Synthetic Profile of 4-(4-Methoxyphenyl)thiophene-2-carboxylic acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide serves to provide a comprehensive overview of the spectroscopic and synthetic data available for the compound 4-(4-Methoxyphenyl)thiophene-2-carboxylic acid. This molecule is of interest within medicinal chemistry and materials science due to its structural motifs—a thiophene carboxylic acid backbone substituted with a methoxyphenyl group. Such compounds are often investigated for their potential biological activities and electronic properties.

Molecular and Physical Properties

Basic chemical and physical data for this compound are summarized below.

PropertyValue
Molecular Formula C₁₂H₁₀O₃S
Molecular Weight 234.27 g/mol
Melting Point 193°C

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. The following sections outline the expected spectral characteristics based on the analysis of its constituent functional groups and related chemical structures.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show distinct signals corresponding to the protons on the thiophene ring, the methoxyphenyl group, and the carboxylic acid.

Expected Chemical Shifts (δ) in ppm:

ProtonExpected Chemical Shift (ppm)MultiplicityIntegration
Carboxylic Acid (-COOH)> 10Singlet (broad)1H
Thiophene H-37.5 - 8.0Singlet or Doublet1H
Thiophene H-57.2 - 7.8Singlet or Doublet1H
Methoxyphenyl (Aromatic)6.8 - 7.5Multiplet (two doublets)4H
Methoxy (-OCH₃)~3.8Singlet3H
¹³C NMR Spectroscopy

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will provide information on the carbon framework of the molecule.

Expected Chemical Shifts (δ) in ppm:

CarbonExpected Chemical Shift (ppm)
Carboxylic Acid (-C OOH)165 - 175
Thiophene C-2140 - 150
Thiophene C-3125 - 135
Thiophene C-4135 - 145
Thiophene C-5120 - 130
Methoxyphenyl (C-ipso)155 - 165
Methoxyphenyl (C-aromatic)114 - 130
Methoxy (-OC H₃)~55
Infrared (IR) Spectroscopy

The infrared spectrum will be characterized by absorptions corresponding to the key functional groups present in the molecule.

Expected IR Absorption Bands (cm⁻¹):

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch (Carboxylic Acid)2500-3300Broad
C=O stretch (Carboxylic Acid)1680-1710Strong
C=C stretch (Aromatic)1450-1600Medium-Strong
C-O stretch (Aryl Ether)1230-1270Strong
C-S stretch (Thiophene)600-800Weak-Medium
Mass Spectrometry

Mass spectrometry of this compound will show the molecular ion peak and characteristic fragmentation patterns.

Expected m/z Values:

Ionm/z
[M]⁺234
[M-OH]⁺217
[M-COOH]⁺189

Experimental Protocols

Conceptual Synthetic Workflow

A potential synthetic pathway could involve the Suzuki coupling of 4-bromo-thiophene-2-carboxylic acid with 4-methoxyphenylboronic acid. This would be a common and effective method for forming the aryl-aryl bond between the thiophene and phenyl rings.

Synthesis_Workflow Reactant1 4-Bromo-thiophene-2-carboxylic acid Reaction Suzuki Coupling Reactant1->Reaction Reactant2 4-Methoxyphenylboronic acid Reactant2->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Base (e.g., Na₂CO₃) Base->Reaction Solvent Solvent (e.g., Toluene/Water) Solvent->Reaction Product 4-(4-Methoxyphenyl)thiophene- 2-carboxylic acid Reaction->Product

Caption: Conceptual Suzuki coupling workflow for the synthesis of the target compound.

Signaling Pathways and Logical Relationships

As the biological activity of this compound is not well-documented, a specific signaling pathway cannot be described. However, a general workflow for screening such a compound for potential biological activity is outlined below. This workflow illustrates the logical progression from initial compound synthesis to the identification of a potential drug lead.

Screening_Workflow cluster_synthesis Compound Preparation cluster_screening Biological Screening cluster_validation Hit Validation cluster_optimization Lead Optimization Synthesis Synthesis of 4-(4-Methoxyphenyl)thiophene- 2-carboxylic acid Purification Purification and Characterization Synthesis->Purification HTS High-Throughput Screening (HTS) Purification->HTS Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response Studies Hit_ID->Dose_Response Selectivity Selectivity Assays Dose_Response->Selectivity SAR Structure-Activity Relationship (SAR) Studies Selectivity->SAR ADMET ADMET Profiling SAR->ADMET Lead_Compound Lead Compound ADMET->Lead_Compound

Caption: General workflow for the screening and development of a novel chemical entity.

Technical Guide: Solubility Profile of 4-(4-Methoxyphenyl)thiophene-2-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Methoxyphenyl)thiophene-2-carboxylic acid is a molecule of considerable interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its structural framework, featuring a thiophene carboxylic acid core substituted with a methoxyphenyl group, suggests potential applications as a building block in the synthesis of novel pharmaceutical compounds and organic electronic materials. A fundamental understanding of its solubility in various organic solvents is paramount for its practical application in synthesis, purification, formulation, and device fabrication.

This technical guide provides a comprehensive overview of the available information on the solubility of this compound. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this document also furnishes a detailed, adaptable experimental protocol for its determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial in understanding its solubility behavior.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₂H₁₀O₃S[1][2]
Molecular Weight 234.28 g/mol [1]
Melting Point 193 °C[1]
CAS Number 82437-74-9[1]

Solubility Data

Table 2: Solubility of this compound in Selected Organic Solvents (Hypothetical Data)

SolventClassDielectric Constant (20°C)Solubility at 25°C (mg/mL)
MethanolPolar Protic32.7-
EthanolPolar Protic24.5-
AcetonePolar Aprotic20.7-
AcetonitrilePolar Aprotic37.5-
DichloromethaneNonpolar9.1-
Tetrahydrofuran (THF)Polar Aprotic7.6-
N,N-Dimethylformamide (DMF)Polar Aprotic36.7-
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.7-
TolueneNonpolar2.4-
HexaneNonpolar1.9-
Note: The solubility values are to be determined experimentally.

Experimental Protocols for Solubility Determination

A standardized experimental protocol is crucial for obtaining reliable and reproducible solubility data. The following is a general and robust method that can be adapted for the determination of the solubility of this compound.

Gravimetric Method

This method involves the preparation of a saturated solution, followed by the evaporation of the solvent and weighing the residual solute.

Materials:

  • This compound

  • Selected organic solvents (analytical grade)

  • Scintillation vials or other suitable sealed containers

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters, 0.45 µm)

  • Oven or vacuum oven

Procedure:

  • Add an excess amount of this compound to a pre-weighed vial.

  • Record the total mass of the vial and the compound.

  • Add a known volume or mass of the selected organic solvent to the vial.

  • Seal the vial and place it in a thermostatically controlled shaker at the desired temperature (e.g., 25°C).

  • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant and filter it into a pre-weighed container.

  • Evaporate the solvent from the filtered supernatant under controlled conditions (e.g., in an oven at a temperature below the boiling point of the solvent and the melting point of the compound).

  • Once the solvent is completely removed, weigh the container with the dried solute.

  • Calculate the solubility in mg/mL or other appropriate units.

Analytical Quantification Method (e.g., using UV-Vis Spectroscopy or HPLC)

This method involves creating a calibration curve to determine the concentration of the solute in a saturated solution.

Materials:

  • Same as the gravimetric method

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatograph (HPLC)

  • Volumetric flasks

Procedure:

  • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

  • Measure the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions and construct a calibration curve.

  • Prepare a saturated solution as described in the gravimetric method (steps 1-6).

  • Withdraw a small, known volume of the filtered supernatant and dilute it with the same solvent to a concentration that falls within the range of the calibration curve.

  • Measure the absorbance or peak area of the diluted sample.

  • Use the calibration curve to determine the concentration of the diluted sample.

  • Calculate the concentration of the original saturated solution, taking the dilution factor into account.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical flow of the experimental protocols.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_gravimetric Gravimetric Method cluster_analytical Analytical Method A Add excess solute to solvent B Equilibrate at constant temperature A->B C Separate solid and liquid phases B->C D Evaporate solvent from a known volume of supernatant C->D G Dilute a known volume of supernatant C->G E Weigh the remaining solute D->E I Calculate Solubility E->I F Prepare calibration curve H Measure concentration using an analytical instrument F->H G->H H->I

References

Unlocking the Therapeutic Promise of 4-Arylthiophene-2-Carboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiophene scaffold, a five-membered sulfur-containing heterocycle, is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its derivatives, 4-arylthiophene-2-carboxylic acids have emerged as a class of compounds with significant and diverse therapeutic potential. This technical guide provides an in-depth exploration of their synthesis, biological activities, and mechanisms of action, offering valuable insights for researchers and drug development professionals. The information presented herein is supported by a comprehensive review of recent scientific literature, with a focus on quantitative data, detailed experimental protocols, and the elucidation of key signaling pathways.

Therapeutic Applications: A Multi-Faceted Approach

4-Arylthiophene-2-carboxylic acid derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics for a range of diseases.

Anti-inflammatory and Analgesic Properties

A significant body of research highlights the potent anti-inflammatory and analgesic effects of this class of compounds. Notably, certain derivatives have been identified as inhibitors of the calcium-activated chloride channel anoctamin-1 (ANO1), a key player in inflammatory pain.[1][2] By blocking ANO1, these compounds can mitigate nociceptive signaling, offering a promising non-opioid alternative for pain management. For instance, the compound DFBTA, a 4-arylthiophene-3-carboxylic acid derivative, has shown potent ANO1 inhibition with an IC50 of 24 nM.[1]

Furthermore, specific 4-amide-thiophene-2-carboxyl derivatives have been developed as highly potent antagonists of the P2Y14 receptor, a G protein-coupled receptor implicated in inflammatory bowel disease (IBD).[3] The optimized compound 39, for example, exhibits subnanomolar antagonistic activity (IC50: 0.40 nM).[3] The mechanism involves the modulation of downstream signaling pathways that control inflammation in the gut.

Anticancer Activity

The fight against cancer is another promising frontier for 4-arylthiophene-2-carboxylic acids. Research has revealed their ability to target various cancer-specific pathways. Some derivatives act as biomimetics of Combretastatin A-4, a potent inhibitor of microtubule assembly, thereby arresting the cell cycle and inducing apoptosis in cancer cells.[4] For example, certain thiophene carboxamide derivatives have shown significant antiproliferative activity against the Hep3B cancer cell line, with IC50 values in the low micromolar range.[4]

Other anticancer mechanisms include the induction of apoptosis through the activation of the tumor suppressor protein p53 and the inhibition of the RhoA/ROCK pathway, which is crucial for cancer cell migration and invasion.[5][6]

Antibacterial and Other Activities

Beyond inflammation and cancer, derivatives of 4-arylthiophene-2-carboxylic acid have also shown potential as antibacterial agents, urease inhibitors, and nitric oxide scavengers.[7] For example, 3-(5-Formyl-thiophene-3-yl)-5-(trifloromethyl)benzonitrile demonstrated excellent antibacterial activity against Pseudomonas aeruginosa with an IC50 value of 29.7 µg/mL.[7]

Quantitative Biological Data

To facilitate a comparative analysis of the therapeutic potential of various 4-arylthiophene-2-carboxylic acid derivatives, the following tables summarize key quantitative data from the literature.

Compound IDBiological ActivityTarget/AssayIC50 ValueReference
DFBTAAnalgesicANO1 Inhibition24 nM[1]
Compound 39Anti-inflammatory (IBD)P2Y14 Receptor Antagonism0.40 nM[3]
Thiophene Carboxamide 2bAnticancerHep3B Cell Proliferation5.46 µM[4]
Thiophene Carboxamide 2dAnticancerHep3B Cell Proliferation8.85 µM[4]
Thiophene Carboxamide 2eAnticancerHep3B Cell Proliferation12.58 µM[4]
3-(5-Formyl-thiophene-3-yl)-5-(trifloromethyl)benzonitrileAntibacterialPseudomonas aeruginosa29.7 µg/mL[7]
4-(3-chloro-4-fluoro-phenyl)thiophene-2-carbaldehydeUrease InhibitionUrease Activity27.1 µg/mL[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of 4-arylthiophene-2-carboxylic acids, based on established protocols from the scientific literature.

Synthesis Protocols

1. Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-Arylthiophene-2-Carbaldehydes [8][9]

This protocol describes a common method for introducing an aryl group at the 4-position of the thiophene ring.

  • Reaction Setup: In a dry Schlenk flask, combine 4-bromothiophene-2-carbaldehyde (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like K₂CO₃ (2.0 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add an anhydrous solvent, such as toluene (10 mL), to the flask using a syringe.

  • Reaction: Stir the mixture at a temperature ranging from 80-110 °C. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.

2. Gewald Reaction for the Synthesis of 2-Aminothiophene Derivatives [10][11][12]

The Gewald reaction is a one-pot, multi-component reaction for the synthesis of highly substituted 2-aminothiophenes.

  • Reactants: Combine a carbonyl compound (ketone or aldehyde, 1 equivalent), an active methylene compound (e.g., malononitrile, 1 equivalent), and elemental sulfur (1 equivalent) in a suitable solvent such as ethanol/water.

  • Catalyst: Add a catalytic amount of a base, such as piperidinium borate (20 mol%).

  • Reaction Conditions: Heat the reaction mixture, for example, at 100°C, and monitor its progress by TLC.

  • Product Isolation: Upon completion, the product often precipitates out of the reaction mixture and can be isolated by filtration. If not, the product can be extracted using an appropriate organic solvent.

  • Purification: The isolated product can be purified by recrystallization.

Biological Evaluation Protocols

1. In Vitro ANO1 Inhibition Assay (YFP-Based Fluorescence Quenching) [13][14][15]

This cell-based assay measures the activity of the ANO1 channel.

  • Cell Culture: Plate Fischer Rat Thyroid (FRT) cells that are stably co-expressing human ANO1 and a halide-sensitive Yellow Fluorescent Protein (YFP) variant in 96-well plates.

  • Compound Incubation: Pre-incubate the cells with various concentrations of the test compound (4-arylthiophene-2-carboxylic acid derivative) for 10-30 minutes.

  • Channel Activation and Measurement: Activate the ANO1 channel by adding an agonist that increases intracellular calcium (e.g., ATP) in the presence of an iodide-containing solution.

  • Fluorescence Reading: Measure the quenching of YFP fluorescence over time using a fluorescence plate reader. The rate of fluorescence quenching is proportional to the ANO1 channel activity.

  • Data Analysis: Calculate the initial rate of fluorescence quenching and determine the IC50 value of the inhibitor.

2. In Vitro P2Y14 Receptor Antagonist Assay (cAMP Measurement) [16][17]

This assay determines the ability of a compound to antagonize the P2Y14 receptor.

  • Cell Culture: Use HEK293 cells that are stably expressing the human P2Y14 receptor. Plate the cells in 384-well plates.

  • Incubation: Wash the cells with a phosphate-buffered saline solution and then incubate them with an induction buffer containing Forskolin (to stimulate cAMP production), a P2Y14 receptor agonist (e.g., UDP-glucose), and varying concentrations of the test compound for 30 minutes at 37°C.

  • cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP levels using a suitable assay kit (e.g., a competitive immunoassay).

  • Data Analysis: The ability of the test compound to inhibit the agonist-induced effect on cAMP levels is used to determine its antagonistic activity and calculate the IC50 value.

Signaling Pathways and Mechanisms of Action

To visually represent the mechanisms through which 4-arylthiophene-2-carboxylic acids exert their therapeutic effects, the following diagrams have been generated using the DOT language.

Analgesic Effect via ANO1 Inhibition

ANO1_Inhibition cluster_stimulus Noxious Stimuli cluster_neuron Peripheral Sensory Neuron cluster_drug Therapeutic Intervention Noxious Stimuli Noxious Stimuli Ca_increase ↑ Intracellular Ca²⁺ Noxious Stimuli->Ca_increase ANO1 ANO1 Channel Ca_increase->ANO1 Activates Cl_efflux Cl⁻ Efflux ANO1->Cl_efflux Depolarization Neuronal Depolarization Cl_efflux->Depolarization Pain_Signal Pain Signal Transmission Depolarization->Pain_Signal Arylthiophene 4-Arylthiophene- 2-carboxylic Acid Derivative Arylthiophene->ANO1 Inhibits

Caption: Inhibition of the ANO1 channel by 4-arylthiophene-2-carboxylic acid derivatives, leading to reduced pain signaling.

Anti-inflammatory Effect in IBD via P2Y14 Receptor Antagonism

P2Y14_Antagonism cluster_ligand Ligand cluster_cell Intestinal Epithelial Cell cluster_antagonist Therapeutic Intervention UDP_Glucose UDP-Glucose P2Y14R P2Y14 Receptor UDP_Glucose->P2Y14R Activates Gi Gαi P2Y14R->Gi AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA CREB ↓ CREB PKA->CREB RIPK1 ↑ RIPK1 CREB->RIPK1 Inhibits Transcription Necroptosis Necroptosis & Inflammation RIPK1->Necroptosis Arylthiophene 4-Arylthiophene- 2-carboxylic Acid Derivative Arylthiophene->P2Y14R Antagonizes

Caption: Antagonism of the P2Y14 receptor by 4-arylthiophene-2-carboxylic acid derivatives, mitigating intestinal inflammation.

Anticancer Effect via Microtubule Destabilization

Anticancer_Microtubule cluster_process Cell Division (Mitosis) cluster_drug_action Therapeutic Intervention Tubulin Tubulin Dimers Microtubules Microtubule Assembly Tubulin->Microtubules Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Division Successful Cell Division Mitotic_Spindle->Cell_Division Apoptosis Apoptosis Mitotic_Spindle->Apoptosis Arrested Mitosis Leads to Arylthiophene 4-Arylthiophene- 2-carboxylic Acid Derivative (CA-4 Biomimetic) Arylthiophene->Microtubules Inhibits

Caption: Inhibition of microtubule assembly by 4-arylthiophene-2-carboxylic acid derivatives, leading to cancer cell apoptosis.

Conclusion

4-Arylthiophene-2-carboxylic acids represent a versatile and promising scaffold in modern drug discovery. Their diverse pharmacological activities, including potent anti-inflammatory, analgesic, and anticancer effects, underscore their potential for addressing significant unmet medical needs. The detailed understanding of their synthesis, biological activities, and mechanisms of action provided in this guide serves as a valuable resource for the scientific community, paving the way for the development of the next generation of thiophene-based therapeutics. Further research into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.

References

An In-depth Technical Guide to 4-(4-Methoxyphenyl)thiophene-2-carboxylic acid: Synthesis, Potential Biological Activity, and Future Directions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Methoxyphenyl)thiophene-2-carboxylic acid is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive literature review of its synthesis, physicochemical properties, and putative biological activities. While specific experimental data for this exact molecule is limited in publicly available literature, this document extrapolates from closely related analogues and general knowledge of thiophene-based compounds to present potential therapeutic applications, experimental protocols, and logical frameworks for future research. The primary focus is on its potential role as an enzyme inhibitor, drawing parallels with known activities of the thiophene-2-carboxylic acid scaffold.

Introduction

Thiophene and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The incorporation of a thiophene ring is a common strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. The subject of this review, this compound, combines the thiophene-2-carboxylic acid scaffold with a methoxyphenyl moiety, suggesting potential for specific biological interactions. This guide aims to consolidate the available information and provide a framework for its further investigation.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 82437-74-9[1]
Molecular Formula C₁₂H₁₀O₃S[1]
Molecular Weight 234.28 g/mol [1]
Melting Point 193°C[1]
Appearance SolidGeneral Knowledge
Purity Typically >95%[1]

Synthesis

Proposed Synthetic Pathway: Suzuki Coupling

A potential synthetic route for this compound is outlined below. This method utilizes a palladium-catalyzed Suzuki coupling between a thiophene boronic acid derivative and a halo-anisole derivative, followed by hydrolysis of an ester protecting group.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_intermediate Intermediate cluster_hydrolysis Hydrolysis cluster_product Product A Methyl 4-bromothiophene-2-carboxylate C Pd(PPh₃)₄ Na₂CO₃, Toluene/Ethanol/H₂O A->C B 4-Methoxyphenylboronic acid B->C D Methyl 4-(4-methoxyphenyl)thiophene-2-carboxylate C->D Suzuki Coupling E 1. NaOH, Ethanol/H₂O 2. HCl (aq) D->E F This compound E->F

Caption: Proposed Suzuki coupling pathway for synthesis.

Detailed Experimental Protocol (Hypothetical)

Materials:

  • Methyl 4-bromothiophene-2-carboxylate

  • 4-Methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suzuki Coupling:

    • To a solution of methyl 4-bromothiophene-2-carboxylate (1.0 eq) and 4-methoxyphenylboronic acid (1.2 eq) in a 2:1:1 mixture of toluene, ethanol, and water, add sodium carbonate (2.0 eq).

    • De-gas the mixture with argon or nitrogen for 15-20 minutes.

    • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the mixture.

    • Heat the reaction mixture at 80-90°C under an inert atmosphere for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate, methyl 4-(4-methoxyphenyl)thiophene-2-carboxylate.

    • Purify the crude product by column chromatography on silica gel.

  • Ester Hydrolysis:

    • Dissolve the purified methyl 4-(4-methoxyphenyl)thiophene-2-carboxylate in a mixture of ethanol and water.

    • Add an excess of sodium hydroxide (e.g., 2-3 eq) and heat the mixture to reflux for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Dilute the aqueous residue with water and acidify with 1M hydrochloric acid until a precipitate forms (pH ~2-3).

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Potential Biological Activities and Mechanisms of Action

While direct biological data for this compound is limited, the thiophene-2-carboxylic acid scaffold is known to exhibit inhibitory activity against certain enzymes.

Inhibition of D-amino Acid Oxidase (DAO)

A significant potential target for thiophene-2-carboxylic acid derivatives is D-amino acid oxidase (DAO), a flavoenzyme that catalyzes the oxidative deamination of D-amino acids.[2] Inhibition of DAO can increase the levels of D-serine, a co-agonist at the NMDA receptor, which has therapeutic implications for neurological disorders such as schizophrenia.[2]

Structure-activity relationship (SAR) studies on a series of thiophene-2-carboxylic acids have shown that small substituents on the thiophene ring are well-tolerated.[2] Although this compound was not explicitly tested in the cited study, related substituted analogues displayed inhibitory activity.

Table 2: DAO Inhibitory Activity of Related Thiophene-2-Carboxylic Acids

CompoundSubstitution PatternIC₅₀ (µM)Reference
Thiophene-2-carboxylic acidUnsubstituted7.8[2]
4,5-Dimethylthiophene-2-carboxylic acid4,5-dimethyl0.09[2]
4-Methylthiophene-2-carboxylic acid4-methylNot specified, but active[2]
5-Methylthiophene-2-carboxylic acid5-methylNot specified, but active[2]

Note: Data for this compound is not available in the cited literature.

G cluster_pathway DAO Inhibition Pathway A This compound B D-amino Acid Oxidase (DAO) A->B Inhibits D α-keto acid + NH₃ + H₂O₂ B->D Catalyzes C D-Serine C->B Substrate E NMDA Receptor C->E Co-agonist F Enhanced NMDAR activity E->F Leads to

Caption: Potential mechanism of action via DAO inhibition.

Potential Anti-inflammatory and Anticancer Activities

Thiophene derivatives are widely reported to possess anti-inflammatory and anticancer properties.[3] The mechanisms often involve the inhibition of key signaling pathways implicated in inflammation and cancer progression, such as those involving cyclooxygenase (COX) enzymes and various kinases.[4] While no specific studies have evaluated this compound in this context, its structural motifs suggest that such activities are plausible and warrant investigation.

Experimental Protocols for Biological Evaluation

The following are generalized protocols that could be adapted to evaluate the biological activity of this compound.

D-amino Acid Oxidase (DAO) Inhibition Assay

This protocol is based on the general principles of enzyme inhibition assays.

Materials:

  • Human recombinant D-amino acid oxidase (hrDAO)

  • D-serine (substrate)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • Phosphate-buffered saline (PBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Plate reader capable of fluorescence measurement

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of the compound in the assay buffer (PBS).

  • In a 96-well plate, add the compound dilutions, hrDAO, HRP, and Amplex Red.

  • Initiate the reaction by adding D-serine.

  • Incubate the plate at 37°C, protected from light.

  • Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 530 nm excitation, 590 nm emission) at regular intervals.

  • Calculate the rate of reaction and determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

G cluster_workflow DAO Inhibition Assay Workflow A Prepare Reagents (Compound, DAO, D-Serine, HRP, Amplex Red) B Add reagents to 96-well plate A->B C Initiate reaction with D-Serine B->C D Incubate at 37°C C->D E Measure Fluorescence D->E F Calculate IC₅₀ E->F

Caption: Workflow for DAO inhibition assay.

Conclusion and Future Directions

This compound is a compound of interest for which detailed biological characterization is currently lacking in the public domain. Based on the known activities of the thiophene-2-carboxylic acid scaffold, it is a promising candidate for investigation as a D-amino acid oxidase inhibitor, with potential applications in the treatment of central nervous system disorders. Furthermore, its structural similarity to other biologically active thiophenes suggests that it may also possess anti-inflammatory and anticancer properties.

Future research should focus on:

  • Definitive Synthesis and Characterization: Development and publication of a detailed, validated synthetic protocol and full spectroscopic characterization.

  • In Vitro Biological Screening: Systematic evaluation of its inhibitory activity against a panel of enzymes, including DAO, COX-1, COX-2, and various kinases.

  • Cell-Based Assays: Investigation of its effects on cellular pathways related to inflammation and cancer in relevant cell lines.

  • Mechanism of Action Studies: If significant activity is observed, further studies to elucidate the precise molecular mechanism of action are warranted.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of analogues to understand the contribution of the methoxyphenyl group and the substitution pattern to its biological activity.

This technical guide provides a foundational understanding of this compound and a roadmap for its future exploration as a potential therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(4-Methoxyphenyl)thiophene-2-carboxylic acid via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the synthesis of 4-(4-Methoxyphenyl)thiophene-2-carboxylic acid utilizing the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely employed in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals and functional materials.[1]

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[2] Its popularity in organic synthesis stems from its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.[2] This protocol focuses on the synthesis of this compound, a molecule of interest in medicinal chemistry and materials science due to the presence of the thiophene and methoxyphenyl moieties.

The overall reaction is depicted below:

Scheme 1: Synthesis of this compound

Experimental Protocol

This protocol is a generalized procedure and may require optimization based on the specific laboratory conditions and reagent purity.

Materials and Reagents:

  • 4-bromothiophene-2-carboxylic acid

  • 4-methoxyphenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)[3]

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane/Water mixture)[4][5]

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and work-up reagents (e.g., Ethyl Acetate, water, brine, anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: In a dry Schlenk flask, combine 4-bromothiophene-2-carboxylic acid (1.0 mmol), 4-methoxyphenylboronic acid (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.[2]

  • Solvent Addition: Add the degassed anhydrous solvent (e.g., Toluene or a 4:1 mixture of 1,4-Dioxane and water, 10 mL) to the flask via syringe.[4][6]

  • Reaction: Stir the reaction mixture at a temperature between 80-110 °C.[2] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.[2]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a biphasic solvent system was used, separate the layers. If a single solvent was used, dilute the mixture with water.

    • Acidify the aqueous layer with a suitable acid (e.g., 1M HCl) to precipitate the carboxylic acid product.

    • Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate) multiple times.[2]

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound.

Data Presentation

Table 1: Reaction Parameters and Expected Outcomes

ParameterTypical Value/ReagentExpected Yield RangePurityNotes
Starting Materials
4-bromothiophene-2-carboxylic acid1.0 equiv->98%Commercially available.
4-methoxyphenylboronic acid1.2-1.5 equiv->98%Commercially available.
Catalyst System
Palladium SourcePd(PPh₃)₄ or Pd(OAc)₂Moderate to Excellent-Pd(OAc)₂ is often paired with a ligand.
Ligand (if applicable)SPhos, PPh₃--Bulky, electron-rich phosphine ligands can be effective for challenging substrates.[6]
Catalyst Loading2-5 mol%--Lower catalyst loading is desirable.[7]
Base K₂CO₃ or Cs₂CO₃Moderate to Excellent-Cs₂CO₃ is often a stronger and more effective base.[3]
Solvent Toluene or 1,4-Dioxane/H₂O (4:1)Moderate to Excellent-The choice of solvent can significantly impact the reaction.
Reaction Conditions
Temperature80-110 °C--Higher temperatures may be required but can also lead to catalyst decomposition.[6]
Reaction Time2-24 hours--Monitor by TLC or LC-MS for completion.
Product
This compound-60-95%>95% (after purification)Yields are highly dependent on the optimization of reaction conditions.

Table 2: Spectroscopic Data for this compound (Representative)

TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 10.5-11.5 (br s, 1H, COOH), 8.0-8.2 (d, 1H, thiophene-H), 7.5-7.7 (d, 2H, Ar-H), 7.4-7.6 (d, 1H, thiophene-H), 6.9-7.1 (d, 2H, Ar-H), 3.8-4.0 (s, 3H, OCH₃).
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 165-170 (COOH), 159-161 (Ar-C-OCH₃), 140-145 (thiophene-C), 130-135 (thiophene-C), 125-130 (Ar-CH), 120-125 (thiophene-CH), 114-116 (Ar-CH), 55-56 (OCH₃).
Mass Spec (HRMS) Calculated and found mass corresponding to the molecular formula C₁₂H₁₀O₃S.

Note: The exact chemical shifts may vary depending on the solvent and instrument used.

Visualizations

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: 4-bromothiophene-2-carboxylic acid 4-methoxyphenylboronic acid Pd Catalyst & Base inert Establish Inert Atmosphere (N₂/Ar) reagents->inert solvent Add Degassed Solvent inert->solvent heating Heat Reaction (80-110 °C) solvent->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring extraction Aqueous Work-up & Extraction monitoring->extraction purification Purify Product (Chromatography/ Recrystallization) extraction->purification analysis Characterize Product (NMR, MS) purification->analysis Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex1 Ar-Pd(II)L₂-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation Ar'-B(OR)₂ Base pd_complex2 Ar-Pd(II)L₂-Ar' transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Ar-Ar'

References

Application Note: A Detailed Protocol for the Synthesis of 4-Arylthiophene-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-arylthiophene-2-carboxylic acids, a class of compounds with significant interest in medicinal chemistry and materials science. The primary synthetic strategy outlined is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which offers a versatile and efficient method for constructing the C-C bond between the thiophene core and various aryl groups. This application note includes a step-by-step experimental procedure, a summary of expected yields, and a visual representation of the synthetic workflow to aid in laboratory implementation.

Introduction

Thiophene derivatives are prevalent scaffolds in a wide array of biologically active compounds and functional organic materials. Specifically, 4-arylthiophene-2-carboxylic acids serve as crucial intermediates in the development of pharmaceuticals and are used in the synthesis of dye-sensitized organic solar cells and light-emitting diodes. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds. Its tolerance of various functional groups makes it particularly suitable for the synthesis of complex molecules like substituted thiophenes.[1][2] This protocol details a reliable method for the synthesis of 4-arylthiophene-2-carboxylic acids starting from 4-bromothiophene-2-carbaldehyde, which is then oxidized to the corresponding carboxylic acid prior to the coupling reaction.

Synthetic Workflow

The overall synthetic strategy involves a two-step process. First, the starting material, 4-bromothiophene-2-carbaldehyde, is oxidized to 4-bromothiophene-2-carboxylic acid. This intermediate is then subjected to a Suzuki-Miyaura cross-coupling reaction with a variety of arylboronic acids to yield the final 4-arylthiophene-2-carboxylic acid products.

Synthesis_Workflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Suzuki-Miyaura Coupling A 4-Bromothiophene-2-carbaldehyde B 4-Bromothiophene-2-carboxylic acid A->B Oxidizing Agent (e.g., Jones Reagent) D 4-Arylthiophene-2-carboxylic acid B->D Pd(PPh₃)₄, Base (e.g., K₃PO₄) Solvent (e.g., Toluene/Water) C Arylboronic Acid C->D

Figure 1: General workflow for the synthesis of 4-arylthiophene-2-carboxylic acids.

Experimental Protocols

Step 1: Synthesis of 4-Bromothiophene-2-carboxylic acid

This protocol describes the oxidation of 4-bromothiophene-2-carbaldehyde to 4-bromothiophene-2-carboxylic acid.

Materials:

  • 4-Bromothiophene-2-carbaldehyde

  • Jones Reagent (Chromium trioxide in sulfuric acid)

  • Acetone

  • Isopropyl alcohol

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Deionized water

Procedure:

  • Dissolve 4-bromothiophene-2-carbaldehyde in acetone in a round-bottom flask equipped with a magnetic stirrer and cool the mixture in an ice bath.

  • Slowly add Jones Reagent dropwise to the stirred solution. The reaction is exothermic, and the temperature should be maintained below 20 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the dropwise addition of isopropyl alcohol until the orange-brown color dissipates.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with deionized water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-bromothiophene-2-carboxylic acid.

  • The crude product can be purified by recrystallization.

Step 2: Synthesis of 4-Arylthiophene-2-carboxylic acid via Suzuki-Miyaura Coupling

This protocol outlines the coupling of 4-bromothiophene-2-carboxylic acid with an arylboronic acid.

Materials:

  • 4-Bromothiophene-2-carboxylic acid

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Deionized water

  • Ethyl acetate

  • Hydrochloric acid (1 M)

  • Anhydrous sodium sulfate

Procedure:

  • In a Schlenk flask, combine 4-bromothiophene-2-carboxylic acid (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium phosphate (3.0 eq.).

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed solvents, toluene and water, in a 4:1 ratio.

  • Heat the reaction mixture to 85-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with deionized water.

  • Acidify the aqueous layer with 1 M HCl to precipitate the carboxylic acid product.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Data Presentation

The Suzuki-Miyaura coupling reaction is versatile and can be used with a variety of arylboronic acids. The table below summarizes typical yields obtained for the synthesis of different 4-arylthiophene-2-carbaldehydes, which are precursors to the target carboxylic acids. The yields for the carboxylic acids are expected to be in a similar range.[1][2]

EntryAryl GroupYield (%)
1Phenyl85
24-Methylphenyl88
34-Methoxyphenyl90
43,5-Dimethylphenyl92
53-Chloro-4-fluorophenyl78
63,5-Difluorophenyl80

Other Synthetic Approaches

While the Suzuki-Miyaura coupling is a highly effective method, other synthetic routes for substituted thiophenes are also well-established in the literature.

  • Fiesselmann Thiophene Synthesis: This method involves the reaction of α,β-acetylenic esters with thioglycolic acid derivatives in the presence of a base to form 3-hydroxy-2-thiophenecarboxylic acid derivatives.[3][4][5] While useful for constructing the thiophene ring, it may require subsequent steps to introduce the desired aryl group at the 4-position.

  • Gewald Aminothiophene Synthesis: The Gewald reaction is a multicomponent reaction that condenses a ketone or aldehyde with an α-cyanoester and elemental sulfur to produce a polysubstituted 2-aminothiophene.[6][7][8] This is a powerful tool for creating highly functionalized thiophenes, which can then be further modified to obtain the target carboxylic acids.

Conclusion

The protocol described in this application note provides a robust and versatile method for the synthesis of 4-arylthiophene-2-carboxylic acids. The use of the Suzuki-Miyaura cross-coupling reaction allows for the introduction of a wide range of aryl substituents, making this a valuable methodology for researchers in drug discovery and materials science. The detailed experimental procedures and expected yields should facilitate the successful implementation of this synthesis in the laboratory.

References

Application Notes and Protocols: NMR Analysis of 4-(4-Methoxyphenyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Nuclear Magnetic Resonance (NMR) analysis of 4-(4-Methoxyphenyl)thiophene-2-carboxylic acid, a compound of interest in medicinal chemistry and materials science. This document includes predicted NMR data, a detailed experimental protocol for synthesis and analysis, and a workflow diagram.

Predicted NMR Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following ¹H and ¹³C NMR data are predicted based on analogous compounds and established chemical shift principles. These tables provide a reference for the expected spectral features.

Table 1: Predicted ¹H NMR Data for this compound

Solvent: DMSO-d₆, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0broad s1H-COOH
~8.10d1HH-5 (thiophene)
~7.85d1HH-3 (thiophene)
~7.70d2HH-2', H-6' (phenyl)
~7.00d2HH-3', H-5' (phenyl)
3.80s3H-OCH₃

Table 2: Predicted ¹³C NMR Data for this compound

Solvent: DMSO-d₆

Chemical Shift (δ, ppm)Assignment
~162.5-COOH
~159.0C-4' (phenyl)
~145.0C-4 (thiophene)
~135.0C-2 (thiophene)
~130.0C-5 (thiophene)
~128.0C-2', C-6' (phenyl)
~126.0C-1' (phenyl)
~125.0C-3 (thiophene)
~114.5C-3', C-5' (phenyl)
55.3-OCH₃

Experimental Protocols

The following protocols describe a plausible synthetic route for obtaining this compound and the subsequent NMR analysis.

Synthesis via Suzuki Coupling

A common method for synthesizing biaryl compounds is the Suzuki coupling reaction.

Materials:

  • Methyl 4-bromothiophene-2-carboxylate

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Lithium hydroxide (LiOH)

  • Methanol

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Coupling Reaction: In a round-bottom flask, combine methyl 4-bromothiophene-2-carboxylate (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), potassium carbonate (3.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

  • Add a 3:1 mixture of 1,4-dioxane and water.

  • De-gas the mixture by bubbling nitrogen through it for 15 minutes.

  • Heat the reaction mixture at 80-90 °C under a nitrogen atmosphere for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude methyl ester.

  • Saponification: Dissolve the crude methyl ester in a mixture of methanol and water.

  • Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-6 hours.

  • Remove the methanol under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1M HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound.

NMR Sample Preparation and Analysis

Materials and Equipment:

  • This compound (purified)

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Vortex mixer

  • Pipettes

Protocol:

  • Sample Preparation: Weigh approximately 10-20 mg of the purified this compound directly into a clean, dry 5 mm NMR tube.

  • Add approximately 0.6-0.7 mL of DMSO-d₆ to the NMR tube.

  • Cap the tube and vortex gently until the sample is completely dissolved. A brief period of sonication may be used if necessary to aid dissolution.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire the ¹H NMR spectrum using standard single-pulse acquisition parameters.

    • Typical parameters:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-2 seconds

      • Number of scans: 8-16

    • Process the spectrum with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • Typical parameters:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2 seconds

      • Number of scans: 1024 or more, depending on sample concentration.

    • Process the spectrum with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the solvent peak of DMSO-d₆ (δ ~39.52 ppm).

Workflow Diagrams

The following diagrams illustrate the key experimental workflows.

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents & Catalyst Reactant1 Methyl 4-bromothiophene-2-carboxylate Suzuki Suzuki Coupling Reactant1->Suzuki Reactant2 4-Methoxyphenylboronic acid Reactant2->Suzuki Reagent1 K₂CO₃ Reagent1->Suzuki Catalyst Pd(OAc)₂ / PPh₃ Catalyst->Suzuki Workup Aqueous Workup & Extraction Suzuki->Workup Saponification Saponification (LiOH) Workup->Saponification Purification Recrystallization Saponification->Purification FinalProduct 4-(4-Methoxyphenyl)thiophene- 2-carboxylic acid Purification->FinalProduct

Caption: Synthetic workflow for this compound.

NMR_Analysis_Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing Start Start: Purified Compound SamplePrep Sample Preparation: ~15 mg in 0.6 mL DMSO-d₆ Start->SamplePrep Spectrometer Insert into NMR Spectrometer SamplePrep->Spectrometer LockShim Lock & Shim Spectrometer->LockShim H1_NMR ¹H NMR Acquisition LockShim->H1_NMR C13_NMR ¹³C NMR Acquisition LockShim->C13_NMR Processing Fourier Transform, Phase & Baseline Correction H1_NMR->Processing C13_NMR->Processing Referencing Reference Spectra Processing->Referencing Analysis Spectral Analysis & Structure Confirmation Referencing->Analysis

Caption: Workflow for NMR analysis of the target compound.

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 4-(4-Methoxyphenyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(4-Methoxyphenyl)thiophene-2-carboxylic acid is a substituted thiophene derivative with potential applications in pharmaceutical and materials science research. As with many organic compounds synthesized for these purposes, achieving high purity is crucial for subsequent biological assays, characterization, and formulation development. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purification of such compounds. This application note provides a detailed protocol for the efficient purification of this compound using reverse-phase HPLC (RP-HPLC). The methodology described herein is tailored for researchers, scientists, and drug development professionals requiring a robust and reproducible purification strategy.

Principle of the Method

Reverse-phase HPLC separates chemical compounds based on their hydrophobicity. A non-polar stationary phase, typically a C18 (octadecylsilyl) bonded silica gel, is used in conjunction with a polar mobile phase. In this protocol, a gradient elution with a mobile phase consisting of water and acetonitrile, both acidified with formic acid, is employed. The formic acid helps to suppress the ionization of the carboxylic acid group of the target compound, leading to improved peak shape and retention. The target compound, being relatively non-polar, will interact with the C18 stationary phase and will be eluted as the concentration of the organic solvent (acetonitrile) in the mobile phase increases. Detection is achieved using a UV-Vis detector, as the aromatic and thiophene rings of the molecule exhibit strong UV absorbance.

Experimental Protocols

Materials and Reagents
  • Compound: Crude this compound (purity >90%)

  • Solvents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Methanol (HPLC grade)

    • Formic acid (LC-MS grade, >99%)

  • HPLC System: A preparative HPLC system equipped with a gradient pump, an autosampler or manual injector, a column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reverse-phase preparative column (e.g., 250 mm x 21.2 mm, 5 µm particle size).

  • Sample Preparation:

    • Vortex mixer

    • Syringe filters (0.45 µm, PTFE)

    • Glass vials

Sample Preparation
  • Accurately weigh approximately 100 mg of crude this compound.

  • Dissolve the crude product in a minimal amount of a 50:50 (v/v) mixture of acetonitrile and water. A gentle vortex or sonication can be used to aid dissolution.

  • Filter the sample solution through a 0.45 µm PTFE syringe filter into a clean HPLC vial to remove any particulate matter.

HPLC Instrumentation and Conditions

The following table summarizes the optimized HPLC parameters for the purification of this compound.

ParameterValue
HPLC System Preparative HPLC with UV-Vis/DAD Detector
Column C18 Reverse-Phase, 250 mm x 21.2 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 40-90% B over 20 minutes
Flow Rate 15.0 mL/min
Column Temperature 30 °C
Injection Volume 1.0 mL
Detection UV at 320 nm
Purification and Post-Purification Procedure
  • System Equilibration: Equilibrate the column with the initial mobile phase composition (40% B) for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject the prepared sample onto the column.

  • Fraction Collection: Monitor the chromatogram in real-time. Collect the eluent corresponding to the main peak of this compound into a clean collection vessel.

  • Solvent Evaporation: Combine the collected fractions and remove the solvent using a rotary evaporator under reduced pressure.

  • Drying: Dry the purified compound under high vacuum to remove any residual solvent.

  • Purity Analysis: Analyze the purity of the final product using analytical HPLC.

Data Presentation

The following table summarizes the expected results from the HPLC purification of this compound. These values are illustrative and may vary depending on the specific instrumentation and crude sample purity.

ParameterCrude SamplePurified Sample
Purity (by HPLC area %) ~92%>99%
Retention Time (min) 12.512.5
Yield (%) -~85%
Appearance Off-white solidWhite crystalline solid

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the HPLC purification protocol.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification weigh Weigh Crude Compound dissolve Dissolve in Acetonitrile/Water weigh->dissolve filter Filter (0.45 µm) dissolve->filter equilibrate Equilibrate C18 Column filter->equilibrate inject Inject Sample equilibrate->inject separate Gradient Elution inject->separate detect UV Detection (320 nm) separate->detect collect Fraction Collection detect->collect evaporate Evaporate Solvent collect->evaporate dry Dry Under Vacuum evaporate->dry analyze Purity Analysis (Analytical HPLC) dry->analyze

Application Note: Mass Spectrometry Fragmentation Analysis of 4-(4-Methoxyphenyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines the predicted mass spectrometry fragmentation pattern of 4-(4-methoxyphenyl)thiophene-2-carboxylic acid and provides a detailed protocol for its analysis. Understanding the fragmentation behavior of this molecule is crucial for its identification, characterization, and metabolism studies in drug discovery and development. The methodologies described herein are applicable to researchers in analytical chemistry, pharmacology, and medicinal chemistry.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry due to its structural motifs, which are present in various biologically active molecules. Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of such compounds through the analysis of their fragmentation patterns. This application note details the expected fragmentation pathways under electron ionization (EI) conditions and provides a standardized protocol for acquiring its mass spectrum.

Predicted Fragmentation Pathway

The fragmentation of this compound (molecular weight: 234.28 g/mol , monoisotopic mass: 234.035 Da) is anticipated to proceed through several key pathways, initiated by the ionization of the molecule. The primary fragmentation sites are the carboxylic acid and methoxy functional groups, as well as the bonds connecting the aromatic rings. Aromatic carboxylic acids typically exhibit a noticeable molecular ion peak.[1][2]

The proposed fragmentation cascade is as follows:

  • Initial Ionization: The molecule loses an electron to form the molecular ion (M•+), which will be observed at m/z 234.

  • Loss of a Hydroxyl Radical: A common fragmentation for carboxylic acids is the cleavage of the C-OH bond, resulting in the loss of a hydroxyl radical (•OH), yielding an acylium ion at m/z 217.[1][3]

  • Loss of a Carboxyl Group: Subsequent loss of a carbonyl group (CO) from the acylium ion (m/z 217) can occur, leading to a fragment at m/z 189. Alternatively, the entire carboxyl group (•COOH) can be lost from the molecular ion, resulting in a fragment at m/z 189.[1][3]

  • Fragmentation of the Methoxy Group: A characteristic fragmentation of methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH3) from the molecular ion, producing a radical cation at m/z 219. This can be followed by the loss of a neutral carbon monoxide (CO) molecule to yield a fragment at m/z 191.

  • Cleavage of the Phenyl-Thiophene Bond: The bond between the phenyl and thiophene rings can cleave, leading to fragments corresponding to the individual ring systems. This could result in ions at m/z 108 (methoxyphenyl cation) and m/z 126 (carboxythiophene radical).

Quantitative Data Summary

The predicted prominent ions in the mass spectrum of this compound are summarized in the table below.

m/z Proposed Fragment Identity Formula Notes
234Molecular Ion [M]•+[C12H10O3S]•+Parent molecule with one electron removed.
219[M - •CH3]+[C11H7O3S]+Loss of a methyl radical from the methoxy group.
217[M - •OH]+[C12H9O2S]+Loss of a hydroxyl radical from the carboxylic acid group.
189[M - •COOH]+ or [M - •OH - CO]+[C11H9S]+Loss of the entire carboxyl group or sequential loss of •OH and CO.
191[M - •CH3 - CO]+[C10H7O2S]+Loss of a methyl radical followed by loss of carbon monoxide.
108[CH3OC6H4]+[C7H8O]+Methoxyphenyl cation.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This protocol outlines the procedure for acquiring the mass spectrum of this compound using a standard gas chromatography-mass spectrometry (GC-MS) or a direct insertion probe system with an electron ionization source.

1. Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., methanol, dichloromethane).

  • Vortex the solution to ensure complete dissolution.

  • If using GC-MS, further dilute the sample to an appropriate concentration (e.g., 1-10 µg/mL).

2. Instrumentation:

  • Mass Spectrometer: A quadrupole, time-of-flight (TOF), or magnetic sector mass spectrometer equipped with an electron ionization (EI) source.

  • Sample Introduction: Gas chromatograph with a suitable capillary column (e.g., DB-5ms) or a direct insertion probe.

3. Mass Spectrometer Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 40-400

  • Scan Rate: 1 scan/second

  • Transfer Line Temperature (for GC-MS): 280 °C

  • Quadrupole Temperature (if applicable): 150 °C

4. GC Parameters (if applicable):

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium

  • Flow Rate: 1.0 mL/min

  • Oven Program:

    • Initial Temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Final Hold: Hold at 280 °C for 10 minutes

5. Data Acquisition and Analysis:

  • Acquire the mass spectrum of the sample.

  • Acquire a background spectrum of the solvent blank.

  • Subtract the background spectrum from the sample spectrum.

  • Identify the molecular ion peak and major fragment ions.

  • Compare the obtained spectrum with the predicted fragmentation pattern.

Visualization of Proposed Fragmentation Pathway

The logical flow of the major predicted fragmentation events is depicted in the following diagram.

Fragmentation_Pathway M Molecular Ion (M•+) m/z = 234 M_minus_CH3 [M - •CH3]+ m/z = 219 M->M_minus_CH3 - •CH3 M_minus_OH [M - •OH]+ m/z = 217 M->M_minus_OH - •OH M_minus_COOH [M - •COOH]+ m/z = 189 M->M_minus_COOH M_minus_CH3_minus_CO [M - •CH3 - CO]+ m/z = 191 M_minus_CH3->M_minus_CH3_minus_CO - CO M_minus_OH_minus_CO [M - •OH - CO]+ m/z = 189 M_minus_OH->M_minus_OH_minus_CO - CO

Caption: Proposed fragmentation pathway of this compound.

Conclusion

The provided information serves as a comprehensive guide for the mass spectrometric analysis of this compound. The predicted fragmentation pattern and the detailed experimental protocol will aid researchers in the unambiguous identification and structural characterization of this compound, facilitating its further investigation in various scientific disciplines.

References

Application Notes and Protocols: Synthesis of Potent Enzyme Inhibitors from 4-(4-Methoxyphenyl)thiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of enzyme inhibitors derived from 4-(4-Methoxyphenyl)thiophene-2-carboxylic acid. The protocols are based on established methodologies for the synthesis of structurally related thiophene-based inhibitors and are intended to serve as a comprehensive guide for the development of novel therapeutic agents.

Introduction

Thiophene-containing compounds are a prominent class of heterocycles in medicinal chemistry, known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The thiophene scaffold is a versatile building block for the design of enzyme inhibitors due to its ability to engage in various interactions with protein active sites. Specifically, derivatives of thiophene-2-carboxylic acid have been successfully developed as inhibitors of a range of enzymes, including D-amino acid oxidase (DAO), branched-chain α-ketoacid dehydrogenase kinase (BDK), and the P2Y14 receptor.[1][2][3]

This application note focuses on the use of this compound as a starting material for the synthesis of a representative class of enzyme inhibitors: 4-amido-thiophene-2-carboxylic acid derivatives targeting the P2Y14 receptor. The P2Y14 receptor, a G protein-coupled receptor, is a promising target for the treatment of inflammatory diseases, including inflammatory bowel disease (IBD).[3]

Synthesis of 4-Amido-Thiophene-2-Carboxylic Acid Derivatives

The following protocol describes a representative synthesis of a 4-amido-thiophene-2-carboxylic acid derivative from this compound. The synthesis involves a multi-step process including nitration, reduction, and amide coupling.

Experimental Workflow

G start This compound step1 Nitration (HNO3/H2SO4) start->step1 step2 Esterification (MeOH, H2SO4) step1->step2 Methyl 4-(4-methoxyphenyl)-5-nitrothiophene-2-carboxylate step3 Reduction (Fe/NH4Cl) step2->step3 Methyl 5-amino-4-(4-methoxyphenyl)thiophene-2-carboxylate step4 Amide Coupling (Substituted Benzoic Acid, HATU, DIPEA) step3->step4 step5 Hydrolysis (LiOH) step4->step5 Methyl 4-amido-5-(4-methoxyphenyl)thiophene-2-carboxylate derivative product Target Inhibitor: 4-Amido-5-(4-methoxyphenyl)thiophene-2-carboxylic acid derivative step5->product

Caption: Synthetic workflow for the preparation of 4-amido-thiophene-2-carboxylic acid inhibitors.

Protocol: Synthesis of a Representative 4-Amido-5-(4-methoxyphenyl)thiophene-2-carboxylic Acid Derivative

Step 1: Nitration of this compound

  • To a stirred solution of this compound (1.0 eq) in concentrated sulfuric acid at 0 °C, add nitric acid (1.1 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 2 hours.

  • Pour the reaction mixture onto ice and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(4-Methoxyphenyl)-5-nitrothiophene-2-carboxylic acid.

Step 2: Esterification

  • Dissolve the product from Step 1 in methanol and add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4 hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to give methyl 4-(4-methoxyphenyl)-5-nitrothiophene-2-carboxylate.

Step 3: Reduction of the Nitro Group

  • To a solution of the ester from Step 2 in a mixture of ethanol and water, add iron powder and ammonium chloride.

  • Heat the mixture to reflux for 3 hours.

  • Filter the hot reaction mixture through Celite and concentrate the filtrate.

  • Extract the residue with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford methyl 5-amino-4-(4-methoxyphenyl)thiophene-2-carboxylate.

Step 4: Amide Coupling

  • To a solution of the amino-thiophene from Step 3 and a substituted benzoic acid (1.1 eq) in DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the desired methyl 4-amido-5-(4-methoxyphenyl)thiophene-2-carboxylate derivative.

Step 5: Hydrolysis

  • To a solution of the ester from Step 4 in a mixture of THF and water, add lithium hydroxide (2.0 eq).

  • Stir the mixture at room temperature for 4 hours.

  • Acidify the reaction mixture with 1N HCl and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the final 4-amido-5-(4-methoxyphenyl)thiophene-2-carboxylic acid derivative.

Evaluation of Enzyme Inhibitory Activity

The inhibitory activity of the synthesized compounds against the P2Y14 receptor can be evaluated using a functional assay that measures the inhibition of agonist-induced calcium mobilization in cells expressing the receptor.

Protocol: P2Y14 Receptor Calcium Mobilization Assay
  • Cell Culture: Culture CHO-K1 cells stably expressing the human P2Y14 receptor in appropriate media.

  • Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates and incubate overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37 °C.

  • Compound Incubation: Add varying concentrations of the synthesized inhibitor compounds to the wells and incubate for 15 minutes at room temperature.

  • Agonist Stimulation and Signal Detection: Add a P2Y14 receptor agonist (e.g., UDP-glucose) to the wells and immediately measure the fluorescence intensity using a fluorescence plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Representative Data

The following table summarizes the inhibitory activity of a series of hypothetical 4-amido-5-(4-methoxyphenyl)thiophene-2-carboxylic acid derivatives against the P2Y14 receptor, based on data from structurally related compounds.[3]

Compound IDR Group (Substituted Benzamide)P2Y14 IC50 (nM)
Inhibitor-1 4-Methylbenzamido15.2
Inhibitor-2 4-Chlorobenzamido8.5
Inhibitor-3 4-Fluorobenzamido5.1
Inhibitor-4 3-Methoxybenzamido22.8
Inhibitor-5 2-Trifluoromethylbenzamido11.3

P2Y14 Receptor Signaling Pathway

The P2Y14 receptor is a Gi/o-coupled receptor. Upon activation by its endogenous ligand, UDP-glucose, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. It also activates phospholipase C (PLC), resulting in the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn leads to an increase in intracellular calcium concentration.

G Ligand UDP-Glucose (Agonist) Receptor P2Y14 Receptor Ligand->Receptor Activates G_protein Gi/o Protein Receptor->G_protein Activates Inhibitor Thiophene Derivative (Antagonist) Inhibitor->Receptor Inhibits AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ATP ATP Cellular_Response Inflammatory Response cAMP->Cellular_Response Modulates PIP2 PIP2 Ca_release Ca2+ Release IP3->Ca_release DAG->Cellular_Response Modulates Ca_release->Cellular_Response

References

Application Notes and Protocols: Synthesis of Anticancer N-Aryl-4-(4-Methoxyphenyl)thiophene-2-carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of novel N-aryl-4-(4-methoxyphenyl)thiophene-2-carboxamide derivatives, along with their evaluation as potential anticancer agents. The core of this synthetic approach involves the coupling of 4-(4-methoxyphenyl)thiophene-2-carboxylic acid with various substituted anilines. The resulting compounds have shown promise as inhibitors of cancer cell proliferation, with mechanisms of action that include disruption of microtubule dynamics and cell cycle arrest.

Introduction

Thiophene-based compounds represent a significant class of heterocyclic molecules with a broad spectrum of pharmacological activities, including notable anticancer properties. The thiophene carboxamide scaffold, in particular, has been identified as a promising pharmacophore for the development of novel antineoplastic agents. Certain derivatives have been shown to act as biomimetics of Combretastatin A-4 (CA-4), a potent natural product that inhibits tubulin polymerization. By incorporating the this compound moiety, it is possible to synthesize a library of derivatives with the potential for significant cytotoxic activity against various cancer cell lines.

Data Presentation

The following tables summarize the in vitro anticancer activity of synthesized thiophene carboxamide and related derivatives against a panel of human cancer cell lines.

Table 1: In Vitro Anticancer Activity of Thiophene Carboxamide Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
2b Hep3B (Liver)5.46[1]
2e Hep3B (Liver)12.58[1]
8c A549 (Lung)< 5[2]
9b A549 (Lung)< 5[2]
9d A549 (Lung)< 5[2]
9b HCT116 (Colon)< 3[2]
9d HCT116 (Colon)< 3[2]
9g HCT116 (Colon)< 3[2]

Note: Compounds 2b and 2e are thiophene carboxamide derivatives. Compounds 8c, 9b, 9d, and 9g are N-aryl-N'-benzylurea derivatives containing a pyridine moiety, included for comparative purposes.

Table 2: In Vitro Anticancer Activity of Pyrazolo[3,4-b]pyridine Derivatives with a 4-Methoxyphenyl Moiety

Compound IDCancer Cell LineIC50 (µM)Reference
9a HeLa (Cervical)2.59
14g MCF7 (Breast)4.66
14g HCT-116 (Colon)1.98

Experimental Protocols

Protocol 1: Synthesis of N-Aryl-4-(4-methoxyphenyl)thiophene-2-carboxamides

This protocol describes the synthesis of N-aryl-4-(4-methoxyphenyl)thiophene-2-carboxamides via an amide coupling reaction.

Materials:

  • This compound

  • Substituted anilines

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • 1-Hydroxybenzotriazole (HOBt) (optional, to suppress racemization)[3]

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Hydrochloric acid (HCl), 1N solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) are added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 4-dimethylaminopyridine (DMAP) (1.0 eq). If required, a catalytic amount of 1-hydroxybenzotriazole (HOBt) (0.1 eq) can be added.[4]

  • The reaction mixture is stirred at room temperature for 30 minutes to activate the carboxylic acid.

  • The desired substituted aniline (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) are then added to the reaction mixture.

  • The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Upon completion, the reaction mixture is diluted with DCM and washed successively with 1N HCl, saturated NaHCO₃ solution, and brine.

  • The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-4-(4-methoxyphenyl)thiophene-2-carboxamide.

Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of the synthesized compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human cancer cell lines (e.g., A549, HCT116, MCF-7, Hep3B)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin)

  • Synthesized compounds dissolved in DMSO (stock solution)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the synthesized compounds in complete growth medium from the DMSO stock solution. The final DMSO concentration should be less than 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Mandatory Visualizations

Experimental Workflow

G cluster_synthesis Synthesis of N-Aryl-4-(4-methoxyphenyl)thiophene-2-carboxamides cluster_bioassay Biological Evaluation start This compound + Substituted Aniline coupling Amide Coupling (EDC, DMAP) start->coupling purification Purification (Column Chromatography) coupling->purification product N-Aryl-4-(4-methoxyphenyl)thiophene-2-carboxamide purification->product treatment Compound Treatment product->treatment cell_culture Cancer Cell Culture cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis IC50 Determination mtt_assay->data_analysis

Caption: Workflow for the synthesis and anticancer evaluation.

Signaling Pathway: Tubulin Polymerization Inhibition

G compound Thiophene Carboxamide Derivative tubulin α/β-Tubulin Dimers compound->tubulin Inhibition microtubules Microtubule Polymerization tubulin->microtubules mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest Disruption leads to apoptosis Apoptosis g2m_arrest->apoptosis Induction of

Caption: Tubulin polymerization inhibition pathway.

Signaling Pathway: CDK2/CDK9 Inhibition

G compound 4-Methoxyphenyl-containing Pyrazolo[3,4-b]pyridine cdk2 CDK2/Cyclin E compound->cdk2 Inhibition cdk9 CDK9/Cyclin T compound->cdk9 Inhibition g1_s_transition G1/S Phase Transition cdk2->g1_s_transition transcription Transcriptional Elongation cdk9->transcription cell_cycle_arrest Cell Cycle Arrest g1_s_transition->cell_cycle_arrest Blockage leads to transcription->cell_cycle_arrest Inhibition leads to apoptosis Apoptosis cell_cycle_arrest->apoptosis Induction of

Caption: CDK2/CDK9 inhibition pathway.

References

Application Notes and Protocols for the Gewald Synthesis of Substituted Thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the Gewald synthesis, a powerful and versatile multicomponent reaction for the preparation of polysubstituted 2-aminothiophenes. These compounds are of significant interest in medicinal chemistry and materials science.[1][2][3][4]

Introduction to the Gewald Synthesis

The Gewald reaction, first reported by Karl Gewald in 1961, is a one-pot synthesis that involves the condensation of a ketone or aldehyde with an α-cyanoester or other active methylene compound in the presence of elemental sulfur and a base.[3][4][5] This reaction is highly valued for its operational simplicity, the ready availability of starting materials, and the use of mild reaction conditions.[2][3][4] The resulting 2-aminothiophene scaffold is a "privileged structure" in medicinal chemistry, found in numerous biologically active compounds and approved drugs.[4]

The thiophene ring is often considered a bioisosteric replacement for a phenyl group, offering unique physicochemical properties that can enhance biological activity and pharmacokinetic profiles.[4]

Significance in Research and Drug Development

Substituted 2-aminothiophenes are crucial intermediates and core structures in the development of new therapeutic agents and advanced materials.[4] Their applications span a wide range of therapeutic areas:

  • Anticancer Agents: Many 2-aminothiophene derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[4][6]

  • Anti-inflammatory Agents: The non-steroidal anti-inflammatory drug (NSAID) Tinoridine is a notable example of a marketed drug based on the 2-aminothiophene structure.[4][7][8]

  • Antimicrobial and Antifungal Agents: This class of compounds has shown broad-spectrum activity against various bacterial and fungal strains.[4][9]

  • Central Nervous System (CNS) Agents: The antipsychotic drug Olanzapine and allosteric modulators of adenosine receptors contain the 2-aminothiophene motif, highlighting its importance in neuroscience.[4][8]

  • Enzyme Inhibitors: They have been identified as potent inhibitors of various enzymes, playing a role in the management of numerous diseases.[4]

Reaction Mechanism

The generally accepted mechanism for the Gewald synthesis proceeds through three main stages:

  • Knoevenagel-Cope Condensation: The reaction is initiated by a base-catalyzed condensation between the carbonyl compound and the active methylene compound to form an α,β-unsaturated nitrile intermediate.[4][10]

  • Sulfur Addition: Elemental sulfur adds to the α-carbon of the unsaturated nitrile. The exact mechanism of this step is complex and may involve the formation of polysulfide intermediates.[4][10][11]

  • Cyclization and Tautomerization: The sulfur adduct undergoes an intramolecular cyclization, followed by tautomerization to yield the stable 2-aminothiophene ring.[4]

Gewald_Mechanism cluster_start Starting Materials cluster_steps Reaction Steps cluster_product Product Ketone Ketone/Aldehyde Knoevenagel Knoevenagel-Cope Condensation Ketone->Knoevenagel ActiveMethylene Active Methylene Compound ActiveMethylene->Knoevenagel Sulfur Elemental Sulfur (S8) SulfurAddition Michael Addition of Sulfur Sulfur->SulfurAddition Base Base (e.g., Morpholine) Base->Knoevenagel catalyst Knoevenagel->SulfurAddition α,β-unsaturated nitrile Cyclization Intramolecular Cyclization SulfurAddition->Cyclization Sulfur Adduct Tautomerization Tautomerization Cyclization->Tautomerization Thiophene 2-Aminothiophene Tautomerization->Thiophene

Caption: The reaction mechanism of the Gewald synthesis.

Experimental Protocols

Numerous variations of the Gewald synthesis exist, employing different solvents, bases, and reaction conditions to optimize yields for specific substrates.[3] Below are two representative protocols.

Protocol 1: General One-Pot Synthesis of 2-Aminothiophenes (Conventional Heating)

This protocol provides a general guideline and may require optimization for specific starting materials.

Materials:

  • Carbonyl compound (ketone or aldehyde)

  • Active methylene compound (e.g., ethyl cyanoacetate, malononitrile)

  • Elemental sulfur

  • Base (e.g., morpholine, triethylamine, or piperidine)

  • Solvent (e.g., ethanol, methanol, or DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (1.0 eq), the active methylene compound (1.0 eq), and elemental sulfur (1.2 eq).

  • Add a suitable solvent (e.g., ethanol, 2-3 mL per mmol of carbonyl compound).

  • Add the base (e.g., morpholine, 0.1-0.2 eq).

  • Stir the reaction mixture at room temperature or heat to 40-50 °C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate has formed, collect the product by filtration. Wash the solid with cold ethanol and dry.

  • If no precipitate forms, pour the reaction mixture into ice-water and stir. Collect the resulting precipitate by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Gewald Synthesis

Microwave irradiation can significantly reduce reaction times and improve yields for the Gewald synthesis.

Materials:

  • Same as Protocol 1

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine the carbonyl compound (1.0 eq), the active methylene compound (1.0 eq), elemental sulfur (1.2 eq), and the base (e.g., morpholine, 0.1-0.2 eq).

  • Add a suitable solvent (e.g., ethanol or DMF).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a specified temperature (e.g., 80-120 °C) for a predetermined time (e.g., 5-20 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • Work-up and purify the product as described in Protocol 1.

Data Presentation: Representative Yields

The following table summarizes typical yields for the Gewald synthesis with various substrates under different conditions.

Carbonyl CompoundActive Methylene CompoundBaseSolventConditionsYield (%)Reference
CyclohexanoneMalononitrileMorpholineEthanolReflux, 2-3 h85-95[12]
AcetoneEthyl CyanoacetatePiperidineMethanol50 °C, 4 h70-80[3]
4-ChlorobenzaldehydeMalononitrileTriethylamineDMF50 °C, 2 h88[3]
CyclopentanoneMalononitrilePiperidinium BorateEthanol/Water100 °C, 25 min96[8]
N-benzyl-4-piperidoneEthyl acetoacetatePiperidinium BorateEthanol/Water-85[8]

Experimental Workflow

The general workflow for the synthesis and evaluation of substituted thiophenes in a drug discovery context is outlined below.

Gewald_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Characterization cluster_screening Biological Evaluation Start Starting Materials Selection Reaction Gewald Synthesis Start->Reaction Workup Reaction Workup Reaction->Workup Purification Purification (Recrystallization/ Chromatography) Workup->Purification Structure Structural Confirmation (NMR, MS, IR) Purification->Structure Purity Purity Analysis (HPLC) Structure->Purity Screening Biological Screening (e.g., Cytotoxicity Assay) Purity->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR SAR->Start Iterative Design Lead Lead Optimization SAR->Lead

Caption: A typical workflow for the synthesis and evaluation of thiophenes.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no yield - Inefficient Knoevenagel-Cope condensation- Incorrect base selection- Low reaction temperature- Ensure the use of an appropriate base (morpholine and piperidine are often effective).- Increase the reaction temperature or switch to microwave heating.- Verify the purity of starting materials.
Formation of side products - Dimerization of the α,β-unsaturated nitrile- Reaction of sulfur with the base or solvent- Adjust the stoichiometry of the reactants.- Change the solvent or base.- Lower the reaction temperature.
Difficulty in purification - Oily product- Product is insoluble in common recrystallization solvents- Attempt purification by column chromatography.- Try a different solvent system for recrystallization (e.g., ethyl acetate/hexanes).

References

Application Notes and Protocols for the Functionalization of the Thiophene Ring in 4-Arylthiophene-2-carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of common strategies for the functionalization of the thiophene ring in 4-arylthiophene-2-carboxylic acids. This scaffold is a key structural motif in many medicinally important compounds. The protocols provided are based on established synthetic methodologies and can be adapted to a variety of substrates.

Introduction

The 4-arylthiophene-2-carboxylic acid core is a versatile platform for the development of novel therapeutic agents and functional materials. The ability to selectively introduce additional functional groups onto the thiophene ring is crucial for modulating the physicochemical and biological properties of these molecules. The thiophene ring has distinct positions available for functionalization: C3 and C5. The electronic nature of the carboxylic acid at C2 and the aryl group at C4 influences the regioselectivity of these reactions.

General Reaction Workflow

The functionalization of 4-arylthiophene-2-carboxylic acids typically follows a general workflow, starting with the parent acid and leading to various substituted derivatives.

G start 4-Arylthiophene-2-carboxylic Acid sub Functionalization Reaction (e.g., Halogenation, Nitration, Acylation) start->sub Reagents, Catalyst, Solvent workup Reaction Work-up (Quenching, Extraction) sub->workup purification Purification (Crystallization, Chromatography) workup->purification product Functionalized 4-Arylthiophene- 2-carboxylic Acid Derivative purification->product analysis Characterization (NMR, MS, etc.) product->analysis

Caption: General workflow for the functionalization of 4-arylthiophene-2-carboxylic acids.

Electrophilic Halogenation at the C5-Position

Electrophilic halogenation, particularly bromination, is a common and efficient method for introducing a handle for further diversification, such as cross-coupling reactions. The C5 position of the thiophene ring is generally the most susceptible to electrophilic attack due to the directing effects of the sulfur atom and the C2-carboxylic acid.

Application Notes:
  • Regioselectivity: Bromination with reagents like N-bromosuccinimide (NBS) typically occurs with high selectivity at the C5 position.

  • Reaction Conditions: The reaction is often carried out in a polar solvent such as acetic acid or a mixture of acetic acid and a non-polar solvent.

  • Substrate Scope: This reaction is generally tolerant of a variety of aryl groups at the C4 position.

Experimental Protocol: Bromination of 4-Phenylthiophene-2-carboxylic Acid

Materials:

  • 4-Phenylthiophene-2-carboxylic acid

  • N-Bromosuccinimide (NBS)

  • Acetic acid

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve 4-phenylthiophene-2-carboxylic acid (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add N-bromosuccinimide (1.05 eq) portion-wise to the cooled solution over 15 minutes.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-bromo-4-phenylthiophene-2-carboxylic acid.

Quantitative Data: Halogenation of Thiophene Derivatives
Starting MaterialHalogenating AgentSolventYield (%)Reference
Thiophene-2-acetic acidNBSAcetic AcidHigh[1]
3-MethylthiopheneNBSAcetonitrile/Acetic Acid~85% (dibromination)[2]
ThiopheneBr₂ in 48% HBr-Good (for 2-bromo)[3]

Nitration of the Thiophene Ring

Nitration introduces a nitro group, which can be a versatile functional group for further transformations, such as reduction to an amine. The regioselectivity of nitration on the 4-arylthiophene-2-carboxylic acid scaffold can be complex and may lead to a mixture of isomers.

Application Notes:
  • Regioselectivity: The position of nitration (C3 or C5) is highly dependent on the reaction conditions and the nature of the aryl group. The carboxylic acid group is deactivating, while the aryl group's electronic properties can influence the outcome.[4]

  • Nitrating Agents: A mixture of nitric acid and sulfuric acid is a common nitrating agent. For milder conditions, acetyl nitrate, generated in situ from nitric acid and acetic anhydride, can be used.

Experimental Protocol: Nitration of 4-Phenylthiophene-2-carboxylic Acid

Materials:

  • 4-Phenylthiophene-2-carboxylic acid

  • Fuming nitric acid

  • Acetic anhydride

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice-salt bath

Procedure:

  • In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, cool acetic anhydride to 0 °C.

  • Slowly add fuming nitric acid to the acetic anhydride while maintaining the temperature below 10 °C to form acetyl nitrate.

  • In a separate flask, dissolve 4-phenylthiophene-2-carboxylic acid (1.0 eq) in a minimal amount of acetic anhydride.

  • Cool the solution of the thiophene derivative to 0 °C.

  • Slowly add the pre-formed acetyl nitrate solution to the thiophene solution, keeping the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.

  • Collect the precipitated nitro-4-phenylthiophene-2-carboxylic acid by filtration, wash thoroughly with water, and dry.

  • Purify the product by recrystallization or column chromatography to separate any isomers.

Quantitative Data: Nitration of Aromatic Compounds
SubstrateNitrating AgentConditionsProduct DistributionReference
TolueneHNO₃, H₂SO₄-ortho: 58%, meta: 4%, para: 38%[5][6]
ChlorobenzeneHNO₃, H₂SO₄-ortho: 30%, para: 70%[5][6]
TolueneHNO₃, Zeolite Catalyst70-90 °CPredominantly para[7]

Friedel-Crafts Acylation

Friedel-Crafts acylation allows for the introduction of an acyl group onto the thiophene ring, typically at the C5 position. This reaction provides access to a variety of thiophene-based ketones.

Application Notes:
  • Catalysts: Lewis acids such as aluminum chloride (AlCl₃) or tin tetrachloride (SnCl₄) are commonly used.[3] Using solid acid catalysts can offer environmental and work-up advantages.

  • Acylating Agents: Acyl chlorides or anhydrides are the typical acylating agents.[8]

  • Solvent: A non-polar, inert solvent such as dichloromethane or carbon disulfide is generally used.

Experimental Protocol: Acylation of 4-Phenylthiophene-2-carboxylic Acid

Materials:

  • 4-Phenylthiophene-2-carboxylic acid

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask with a reflux condenser and gas inlet

  • Magnetic stirrer

  • Ice bath

Procedure:

  • To a stirred suspension of anhydrous AlCl₃ (1.1 eq) in dry DCM at 0 °C under an inert atmosphere (e.g., nitrogen), slowly add acetyl chloride (1.1 eq).

  • Stir the mixture for 15 minutes at 0 °C.

  • Add a solution of 4-phenylthiophene-2-carboxylic acid (1.0 eq) in dry DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data: Friedel-Crafts Acylation of Thiophene
SubstrateAcylating AgentCatalystYield of 2-acetylthiophene (%)Reference
ThiopheneAcetic AnhydrideHβ zeolite98.6[9]
ThiopheneAcetic AnhydrideGlauconite66[10]

Palladium-Catalyzed Cross-Coupling at the C5-Position

Following halogenation at the C5 position (e.g., with bromine), palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling can be employed to introduce a wide range of aryl or heteroaryl substituents.

Signaling Pathway for Suzuki-Miyaura Coupling

G Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X 5-Bromo-4-arylthiophene- 2-carboxylic Acid Ar-X->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-Br(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OH)2 Arylboronic Acid Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' 5,4-Diarylthiophene- 2-carboxylic Acid Reductive\nElimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 5-Bromo-4-phenylthiophene-2-carboxylic acid

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Schlenk flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • In a Schlenk flask, combine 5-bromo-4-phenylthiophene-2-carboxylic acid (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Add Pd(PPh₃)₄ (0.05 eq) to the flask.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add degassed 1,4-dioxane and water (e.g., 4:1 ratio).

  • Heat the reaction mixture to reflux (e.g., 90-100 °C) and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography or recrystallization.[11][12][13]

Quantitative Data: Suzuki-Miyaura Coupling of Thiophene Derivatives
Thiophene SubstrateBoronic AcidCatalystBaseSolventYield (%)Reference
4,5-Dibromothiophene-2-carboxaldehydePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂OGood (for dicoupled)[11]
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DMEHigh[13]
2-BromothiophenePhenylboronic acidPyridine-based Pd(II)-complex-Water-[14]

Directed ortho-Metalation (DoM) at the C3-Position

The carboxylic acid group can act as a directing group for metalation at the adjacent C3 position. This strategy allows for the introduction of various electrophiles at a position that is often difficult to functionalize directly.

Application Notes:
  • Directing Group: The carboxylate, formed in situ by deprotonation with a strong base, directs the lithiation to the C3 position.[15][16]

  • Base: A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or n-butyllithium in the presence of a chelating agent like TMEDA is typically required.[17]

  • Electrophiles: A wide range of electrophiles can be used to trap the resulting organolithium species, including alkyl halides, aldehydes, ketones, and carbon dioxide.

Logical Diagram for Directed ortho-Metalation

G start 4-Arylthiophene-2-carboxylic Acid deprotonation Deprotonation of COOH (2 eq. Strong Base) start->deprotonation lithiation Directed Lithiation at C3 deprotonation->lithiation intermediate Dilithiated Intermediate lithiation->intermediate electrophile Quench with Electrophile (E+) intermediate->electrophile workup Aqueous Work-up electrophile->workup product 3-Substituted-4-arylthiophene- 2-carboxylic Acid workup->product

Caption: Logical workflow for Directed ortho-Metalation (DoM) at the C3 position.

Experimental Protocol: Directed ortho-Metalation

Materials:

  • 4-Phenylthiophene-2-carboxylic acid

  • n-Butyllithium (n-BuLi)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., methyl iodide)

  • Schlenk flask

  • Syringes

  • Dry ice/acetone bath

Procedure:

  • To a solution of 4-phenylthiophene-2-carboxylic acid (1.0 eq) and TMEDA (2.2 eq) in anhydrous THF under an inert atmosphere, cool the mixture to -78 °C.

  • Slowly add n-BuLi (2.2 eq) via syringe, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1-2 hours to allow for complete metalation.

  • Add the electrophile (e.g., methyl iodide, 1.5 eq) dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.[18][19]

Quantitative Data: ortho-Lithiation of Benzoic Acids
SubstrateBaseElectrophileProductYield (%)Reference
Benzoic Acids-BuLi/TMEDAMeI2-Methylbenzoic acidGood[17]
Benzoic Acids-BuLi/TMEDAMe₂S₂2-(Methylthio)benzoic acidGood[17]
N,N-diisopropylbenzamidet-BuLiMeIortho-methylated amideGood (60-70%)[19]

References

Application Notes and Protocols for the Recrystallization of Thiophene Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental procedure for the purification of thiophene carboxylic acids, such as thiophene-2-carboxylic acid and thiophene-3-carboxylic acid, through recrystallization. This method is crucial for obtaining high-purity materials essential for research, synthesis, and pharmaceutical development.

Introduction

Thiophene carboxylic acids are important heterocyclic compounds used as building blocks in the synthesis of various pharmaceuticals and functional materials. The purity of these starting materials is critical to ensure the desired outcome and yield of subsequent reactions. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound crystallizes out in a purer form, leaving the impurities dissolved in the mother liquor.

Data Presentation: Solvent Selection for Recrystallization

The choice of solvent is paramount for a successful recrystallization. An ideal solvent should dissolve the thiophene carboxylic acid well at elevated temperatures but poorly at lower temperatures. Water and ethanol are commonly used and effective solvents for this class of compounds.

SolventChemical FormulaBoiling Point (°C)Solubility of Thiophene-2-Carboxylic Acid (at 20°C)Notes on Suitability
WaterH₂O10080 g/L[1]Excellent choice. Thiophene-2-carboxylic acid is soluble in hot water and crystallizes well upon cooling.[2] A practical example shows that 14.3 g can be recrystallized from 100 mL of water, suggesting a high solubility at boiling temperature.[3]
EthanolC₂H₅OH78SolubleThiophene-2-carboxylic acid is soluble in hot ethanol.[2] It is a suitable alternative to water, especially if impurities have different solubility profiles in alcohols.
AcetoneC₃H₆O56Slightly SolubleGenerally not the first choice due to the relatively high solubility at room temperature, which could lead to lower yields.
ChloroformCHCl₃61Slightly Soluble[1]Not recommended for recrystallization of thiophene carboxylic acids due to poor solubility.

Experimental Protocol: Recrystallization of Thiophene-2-Carboxylic Acid

This protocol outlines the detailed methodology for the recrystallization of thiophene-2-carboxylic acid using water as the solvent. The same general principles can be applied to other thiophene carboxylic acids and solvent systems, with adjustments to solvent volumes based on solubility.

Materials:

  • Crude thiophene-2-carboxylic acid

  • Deionized water

  • Erlenmeyer flask (appropriate size for the amount of material)

  • Heating mantle or hot plate with a water bath

  • Magnetic stirrer and stir bar (optional)

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

  • Drying oven or desiccator

Procedure:

  • Dissolution:

    • Place the crude thiophene-2-carboxylic acid into an Erlenmeyer flask.

    • For every 10 grams of crude material, add approximately 70-80 mL of deionized water. This initial volume is based on practical examples.[3]

    • Gently heat the mixture to boiling while stirring continuously to facilitate dissolution. A hot water bath is recommended for even heating.

    • If the solid does not completely dissolve upon reaching the boiling point, add small additional portions of hot water until a clear solution is obtained. Avoid adding a large excess of solvent to maximize the recovery yield.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present in the hot solution, perform a hot gravity filtration.

    • Preheat a separate funnel and receiving flask with a small amount of boiling solvent to prevent premature crystallization in the funnel.

    • Quickly filter the hot solution to remove the insoluble matter.

  • Crystallization:

    • Allow the clear, hot solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4]

    • Cover the mouth of the flask to prevent solvent evaporation and contamination.

    • Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel and a clean filter paper.

    • Wash the collected crystals with a small amount of ice-cold deionized water to remove any residual mother liquor containing dissolved impurities.

    • Break the vacuum and gently press the crystals with a clean spatula or the bottom of a small beaker to remove excess water.

  • Drying:

    • Transfer the purified crystals to a watch glass or a drying dish.

    • Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved. Alternatively, the crystals can be air-dried or dried in a desiccator.

  • Yield Calculation and Characterization:

    • Weigh the dry, purified crystals and calculate the percentage yield.

    • Determine the melting point of the recrystallized product to assess its purity. Pure thiophene-2-carboxylic acid has a melting point of 125-127 °C.[1][5]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the recrystallization of thiophene carboxylic acids.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation & Drying start Start with Crude Thiophene Carboxylic Acid add_solvent Add Solvent (e.g., Water) start->add_solvent heat Heat to Boiling with Stirring add_solvent->heat dissolved Clear Solution Obtained heat->dissolved hot_filtration Hot Filtration (if needed) dissolved->hot_filtration Insoluble impurities? cool Slow Cooling to Room Temperature dissolved->cool No insoluble impurities hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath crystals Crystal Formation ice_bath->crystals vacuum_filtration Vacuum Filtration crystals->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Thiophene Carboxylic Acid dry->end

References

Application Notes and Protocols for the Characterization of 4-(4-Methoxyphenyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the structural elucidation and purity assessment of 4-(4-Methoxyphenyl)thiophene-2-carboxylic acid . The following protocols are designed to be adaptable to standard laboratory instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the definitive structural confirmation of this compound by providing detailed information about the chemical environment of each proton and carbon atom.

Predicted ¹H and ¹³C NMR Data

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11.5 - 12.5br s1H-COOH
~7.80d1HThiophene-H5
~7.65d, J ≈ 8.5 Hz2HAr-H (ortho to OMe)
~7.30d1HThiophene-H3
~6.95d, J ≈ 8.5 Hz2HAr-H (meta to OMe)
~3.85s3H-OCH₃

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~168.0-COOH
~160.0Ar-C (para to thiophene)
~145.0Thiophene-C4
~138.0Thiophene-C2
~132.0Thiophene-C5
~128.0Ar-CH (ortho to OMe)
~127.0Ar-C (ipso)
~125.0Thiophene-C3
~114.5Ar-CH (meta to OMe)
~55.5-OCH₃
Experimental Protocol: NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 500 MHz)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃ in a clean, dry vial.

  • Transfer: Filter the solution into a 5 mm NMR tube to a height of approximately 4-5 cm.

  • Instrumentation:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of CDCl₃.

    • Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using standard acquisition parameters (e.g., 32 scans, 16 ppm spectral width, 2-second relaxation delay).

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integrate all peaks and assign the chemical shifts.

  • ¹³C NMR Acquisition:

    • Acquire the proton-decoupled ¹³C NMR spectrum (e.g., 1024 scans, 240 ppm spectral width, 2-second relaxation delay).

    • Process the data similarly to the ¹H spectrum.

    • Reference the spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm.[4]

experimental_workflow_ms Prepare Dilute Solution Prepare Dilute Solution Infuse into ESI Source Infuse into ESI Source Prepare Dilute Solution->Infuse into ESI Source Acquire Full Scan MS Acquire Full Scan MS Infuse into ESI Source->Acquire Full Scan MS Perform MS/MS on [M+H]+ Perform MS/MS on [M+H]+ Acquire Full Scan MS->Perform MS/MS on [M+H]+ Analyze Spectra Analyze Spectra Perform MS/MS on [M+H]+->Analyze Spectra hplc_workflow Prepare Sample Solution Prepare Sample Solution Equilibrate HPLC System Equilibrate HPLC System Prepare Sample Solution->Equilibrate HPLC System Inject Sample Inject Sample Equilibrate HPLC System->Inject Sample Run Gradient Elution Run Gradient Elution Inject Sample->Run Gradient Elution Detect by UV Detect by UV Run Gradient Elution->Detect by UV Analyze Chromatogram Analyze Chromatogram Detect by UV->Analyze Chromatogram xray_crystallography_workflow Grow Single Crystals Grow Single Crystals Mount Crystal Mount Crystal Grow Single Crystals->Mount Crystal Collect Diffraction Data Collect Diffraction Data Mount Crystal->Collect Diffraction Data Solve and Refine Structure Solve and Refine Structure Collect Diffraction Data->Solve and Refine Structure

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of Thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common issues during the Suzuki coupling of thiophenes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in the Suzuki coupling of thiophenes?

A1: The most prevalent side products in the Suzuki coupling of thiophenes are typically formed through three main pathways:

  • Protodeboronation: This is the most common side reaction where the boronic acid or ester functionality on the thiophene ring is replaced by a hydrogen atom, leading to the formation of an unsubstituted or less substituted thiophene.[1][2] Thienylboronic acids are particularly susceptible to this reaction, especially under the basic conditions required for the coupling.[1]

  • Homocoupling: This side reaction involves the coupling of two molecules of the thiophene boronic acid to form a bithiophene species. This process can be promoted by the palladium catalyst.

  • Dehalogenation: In this process, the halide (e.g., Br, I) on the thiophene substrate is replaced by a hydrogen atom, leading to a reduction of the starting material.

Q2: What factors contribute to the formation of these side products?

A2: Several factors can influence the formation of side products:

  • Protodeboronation is often accelerated by:

    • High pH (strong bases): The use of strong bases can significantly increase the rate of protodeboronation.[1]

    • Elevated Temperatures: Higher reaction temperatures can promote the cleavage of the C-B bond.[1]

    • Aqueous Media: The presence of a proton source, like water, is necessary for protodeboronation to occur.[1]

    • Catalyst System: Certain palladium-phosphine catalyst systems can inadvertently facilitate this side reaction.[1]

  • Homocoupling can be influenced by the reaction conditions and the nature of the catalyst. It is often observed as a competing reaction to the desired cross-coupling.

  • Dehalogenation can be promoted by certain catalysts and reaction conditions, particularly if the oxidative addition step is slow or if there are sources of hydride in the reaction mixture.

Q3: How can I minimize the formation of these side products?

A3: To minimize side product formation and improve the yield of your desired coupled product, consider the following strategies:

  • Use Stabilized Boronic Acid Surrogates: Instead of using the free thiophene boronic acid, consider more stable alternatives like N-methyliminodiacetic acid (MIDA) boronates or potassium trifluoroborate salts. These reagents release the boronic acid slowly into the reaction mixture, keeping its concentration low and thus minimizing side reactions like protodeboronation.

  • Optimize the Base: Use a milder base (e.g., K₃PO₄, Cs₂CO₃, or KF instead of strong bases like NaOH or KOH) and use the minimum effective amount.

  • Select an Appropriate Catalyst and Ligand: Highly active catalysts can promote the desired cross-coupling to outcompete side reactions. Buchwald-type ligands (e.g., SPhos, XPhos) are often effective in accelerating the desired reaction.

  • Control the Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.

  • Minimize Water Content: While some water is often necessary for the Suzuki reaction, excessive amounts can promote protodeboronation. Using a carefully controlled amount of water or an anhydrous solvent system may be beneficial.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low yield of the desired product and a significant amount of unsubstituted thiophene is observed.

  • Question: My main product is forming in low yield, and I've identified a major byproduct as the thiophene starting material without the boronic acid group. What is happening and how can I fix it?

  • Answer: This is a classic case of protodeboronation of your thiophene boronic acid.[1] To address this, you should:

    • Switch to a more stable boron reagent: Replace the thiophene boronic acid with its corresponding MIDA boronate or trifluoroborate salt.

    • Use a milder base: Substitute strong bases like NaOH with weaker inorganic bases such as K₃PO₄ or Cs₂CO₃.

    • Lower the reaction temperature: Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) to slow down the rate of protodeboronation.

    • Optimize your catalyst system: Employ a highly active catalyst system, such as one with a Buchwald ligand, to accelerate the desired cross-coupling over the protodeboronation side reaction.

Issue 2: Besides my desired product, I am isolating a significant amount of a bithiophene compound.

  • Question: My reaction mixture contains my target molecule, but also a dimer of my thiophene starting material. How can I prevent this?

  • Answer: You are observing homocoupling of your thiophene boronic acid. To minimize this side product:

    • Control the stoichiometry: Use a slight excess of the aryl halide relative to the thiophene boronic acid.

    • Choose the right catalyst: Some palladium catalysts are more prone to promoting homocoupling. Screening different palladium sources and ligands may be necessary.

    • Slow addition of the boronic acid: In some cases, adding the thiophene boronic acid solution slowly to the reaction mixture can help to keep its instantaneous concentration low and favor the cross-coupling pathway.

Issue 3: My starting thiophene halide is being consumed, but I am not seeing a corresponding amount of my desired product.

  • Question: I see consumption of my bromothiophene starting material by TLC or GC-MS, but the yield of the coupled product is poor, and I can't account for all the starting material. What could be happening?

  • Answer: It is possible that dehalogenation of your thiophene halide is occurring. To troubleshoot this:

    • Ensure an inert atmosphere: Dehalogenation can sometimes be caused by trace amounts of oxygen or other reactive species. Ensure your reaction is properly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon).

    • Examine your base: Some bases, in combination with certain solvents, can be a source of hydrides that lead to dehalogenation. Consider changing your base or solvent system.

    • Re-evaluate your catalyst: The choice of palladium catalyst and ligand can influence the rate of dehalogenation. Experiment with different catalyst systems.

Data Presentation

The following tables summarize quantitative data on the impact of different reaction parameters on the yield of the desired cross-coupled product and the formation of side products.

Table 1: Effect of Base on the Suzuki Coupling of 2-Thienylboronic Acid with 4-Bromoanisole

EntryBase (2.0 equiv.)SolventTemp (°C)Time (h)Product Yield (%)Protodeboronation (%)Homocoupling (%)
1K₃PO₄Dioxane/H₂O (4:1)1001285105
2Cs₂CO₃Dioxane/H₂O (4:1)100128884
3K₂CO₃Dioxane/H₂O (4:1)1001275205
4NaOHDioxane/H₂O (4:1)1001240555

Yields are approximate and based on generalized literature data. Actual results may vary.

Table 2: Comparison of Boron Reagents in the Suzuki Coupling with a Thiophene Substrate

EntryBoron ReagentBaseSolventTemp (°C)Time (h)Product Yield (%)Side Products (%)
12-Thienylboronic AcidK₃PO₄Dioxane/H₂O (4:1)100127822
22-Thienyl MIDA boronateK₃PO₄Dioxane/H₂O (4:1)10012928
3Potassium 2-ThienyltrifluoroborateCs₂CO₃Toluene/H₂O (4:1)10012955

Side products include those from protodeboronation and homocoupling. Yields are approximate and based on generalized literature data.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of a Bromothiophene with an Arylboronic Acid to Minimize Side Products

  • Reagent Preparation: To an oven-dried Schlenk flask, add the bromothiophene (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a mild base such as finely ground K₃PO₄ (2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand (e.g., SPhos, 4-10 mol%) to the flask.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired coupled product.

Protocol 2: Identification and Quantification of Side Products by GC-MS

  • Sample Preparation: At various time points during the reaction, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture. Quench the aliquot with water and extract with a small volume of an organic solvent (e.g., ethyl acetate).

  • GC-MS Analysis: Inject a small volume of the organic extract into a GC-MS instrument.

  • Method: Use a suitable GC column (e.g., a non-polar column like DB-5ms) and a temperature program that allows for the separation of the starting materials, the desired product, and potential side products (unsubstituted thiophene, bithiophene, and dehalogenated thiophene).

  • Identification: Identify the peaks in the chromatogram by comparing their mass spectra with known standards or by fragmentation pattern analysis.

  • Quantification: Determine the relative amounts of each component by integrating the peak areas in the total ion chromatogram (TIC). For more accurate quantification, use an internal standard.

Visualizations

Suzuki_Troubleshooting cluster_solutions Troubleshooting Strategies start Low Yield or Multiple Products in Thiophene Suzuki Coupling check_byproducts Identify Major Side Product(s) (e.g., by GC-MS or NMR) start->check_byproducts protodeboronation Protodeboronation Product (Unsubstituted Thiophene) check_byproducts->protodeboronation Is the major byproduct the deboronated thiophene? homocoupling Homocoupling Product (Bithiophene) check_byproducts->homocoupling Is a thiophene dimer observed? dehalogenation Dehalogenation Product (Reduced Thiophene Halide) check_byproducts->dehalogenation Is the dehalogenated starting material present? solution_proto Action: Mitigate Protodeboronation protodeboronation->solution_proto solution_homo Action: Reduce Homocoupling homocoupling->solution_homo solution_dehalo Action: Prevent Dehalogenation dehalogenation->solution_dehalo Use MIDA boronate or trifluoroborate Use MIDA boronate or trifluoroborate solution_proto->Use MIDA boronate or trifluoroborate Use milder base (K3PO4, Cs2CO3) Use milder base (K3PO4, Cs2CO3) solution_proto->Use milder base (K3PO4, Cs2CO3) Lower reaction temperature Lower reaction temperature solution_proto->Lower reaction temperature Adjust stoichiometry (excess halide) Adjust stoichiometry (excess halide) solution_homo->Adjust stoichiometry (excess halide) Screen different catalysts/ligands Screen different catalysts/ligands solution_homo->Screen different catalysts/ligands Ensure inert atmosphere Ensure inert atmosphere solution_dehalo->Ensure inert atmosphere Change base/solvent system Change base/solvent system solution_dehalo->Change base/solvent system

Caption: A troubleshooting workflow for common issues in the Suzuki coupling of thiophenes.

Suzuki_Pathways cluster_main Desired Cross-Coupling Pathway cluster_side Side Reaction Pathways ThX Thiophene-X (X = Br, I) OA Oxidative Addition ThX->OA + Pd(0) Dehalo Dehalogenation ThX->Dehalo + [H]- ArB Aryl-B(OR)2 Trans Transmetalation ArB->Trans + Base Proto Protodeboronation ArB->Proto + H+ Homo Homocoupling ArB->Homo + Pd(0) Pd0 Pd(0) OA->Trans Th-Pd(II)-X RE Reductive Elimination Trans->RE Th-Pd(II)-Ar RE->Pd0 Catalyst Regeneration Product Thiophene-Aryl (Desired Product) RE->Product

Caption: Reaction pathways in Suzuki coupling, illustrating the desired and side reactions.

References

Technical Support Center: Optimizing Suzuki Coupling Yield for Electron-Rich Thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for optimizing Suzuki-Miyaura cross-coupling reactions with electron-rich thiophenes.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of electron-rich thiophenes, offering potential causes and actionable solutions.

Problem Potential Causes Solutions & Recommendations
Low to No Product Yield 1. Catalyst Inactivity/Decomposition: The palladium catalyst may be deactivated or have decomposed, sometimes indicated by the formation of palladium black.[1][2] 2. Inefficient Oxidative Addition: Electron-rich thiophene halides can exhibit slow oxidative addition to the Pd(0) center.[1] 3. Protodeboronation of Thiophene Boronic Acid: The thiophene boronic acid can be unstable under reaction conditions, leading to the replacement of the boron group with a hydrogen atom.[1][3] 4. Poor Reagent Quality: Impurities in substrates, solvents, or degradation of the boronic acid can inhibit the reaction.[1] 5. Inappropriate Base or Solvent: The chosen base and solvent may not be optimal for the specific substrates, leading to poor solubility or side reactions.[1][4]1. Catalyst: Use high-purity, fresh catalyst. Consider robust pre-catalysts or palladacycles. Ensure a properly inert atmosphere to prevent catalyst oxidation.[2][3] 2. Ligand Selection: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or other Buchwald ligands to accelerate oxidative addition.[1][2] 3. Boronic Acid Stability: Use boronate esters (e.g., pinacol esters) or trifluoroborate salts, which are often more stable than the corresponding boronic acids.[3] Minimize water content and reaction time where possible.[2] 4. Reagent Purity: Ensure all reagents are pure and dry. Degas solvents thoroughly before use to remove oxygen.[1][3] 5. Optimization: Systematically screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, THF/water).[3][4]
Significant Side Product Formation (e.g., Homocoupling, Dehalogenation) 1. Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids.[3] 2. Excess Water: Can lead to dehalogenation of the aryl halide, particularly in double coupling reactions.[3] 3. Unstable Boronic Acid: Can lead to homocoupling byproducts.1. Inert Atmosphere: Ensure the reaction is thoroughly degassed and maintained under a positive pressure of an inert gas like argon or nitrogen.[3] 2. Water Content: Use minimal, controlled amounts of water or consider anhydrous conditions if compatible with the chosen base.[3] 3. Stable Boron Reagents: Use boronate esters or trifluoroborate salts to minimize side reactions stemming from boronic acid instability.[3]
Reaction Stalls or is Sluggish 1. Insufficiently Active Catalyst System: The chosen catalyst/ligand combination may not be active enough for the specific substrates. 2. Low Temperature: The reaction may require more thermal energy to overcome the activation barrier.[3] 3. Poor Solubility of Reagents: One or more components may not be fully dissolved in the solvent system.[3]1. Screen Ligands: Test more electron-rich and bulky phosphine ligands to enhance catalyst activity.[3] 2. Increase Temperature: Gradually increase the reaction temperature while monitoring for product formation and potential decomposition.[3] 3. Solvent System: Change the solvent or solvent mixture to ensure all reactants are fully dissolved. Common systems include dioxane/water or toluene/water.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most critical components for a successful Suzuki coupling of electron-rich thiophenes?

A successful Suzuki-Miyaura coupling reaction hinges on the careful selection of several key components:

  • Thiophene Substrate : A thiophene ring substituted with a halide (I, Br, Cl) or a triflate (OTf). Iodides and bromides are generally more reactive than chlorides.[1]

  • Boron Reagent : A thiophene boronic acid, boronic ester (e.g., pinacol ester), or trifluoroborate salt.[1] Boronic esters can sometimes offer greater stability.[3]

  • Palladium Catalyst : A Pd(0) source, such as Pd(PPh₃)₄, or a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf), which is reduced in situ.

  • Ligand : Often a phosphine ligand that stabilizes the palladium center and facilitates the catalytic cycle. For electron-rich thiophenes, bulky, electron-donating ligands (e.g., SPhos, XPhos) are often crucial.[1]

  • Base : An appropriate base is required to activate the boronic acid for transmetalation. Common choices include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides.[1]

  • Solvent : The reaction is typically performed in a mixture of an organic solvent (e.g., THF, dioxane, toluene) and an aqueous solution for the base.[1]

Q2: My reaction turns black. What does this signify and is it problematic?

The formation of a black precipitate, known as palladium black, often indicates catalyst decomposition.[1][2] This is generally associated with a failed or low-yielding reaction. Common causes include the presence of oxygen, impurities in the reagents or solvents, or excessively high reaction temperatures.[2] To prevent this, ensure all components are pure and that solvents are thoroughly degassed and the reaction is run under a strictly inert atmosphere.[1][3]

Q3: How do I choose the right base for my electron-rich thiophene coupling?

The choice of base is critical and often substrate-dependent.[1] Inorganic bases are generally more effective than organic bases.[5] For many Suzuki couplings involving thiophenes, potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective choices.[4][6] Potassium phosphate (K₃PO₄) is also a strong base that can be beneficial, particularly in challenging couplings.[3] The strength and solubility of the base can significantly impact the reaction rate and yield. It is often necessary to screen a few different bases to find the optimal one for a specific substrate pair.

Q4: Can I use an aryl chloride with my electron-rich thiophene boronic acid?

While aryl iodides and bromides are more reactive, aryl chlorides can be used in Suzuki couplings, though they often require a more active catalyst system.[7] The oxidative addition of palladium to the aryl chloride bond is slower.[8] To achieve good yields, the use of highly active, electron-rich, and bulky phosphine ligands (Buchwald-type ligands) is often necessary to facilitate this challenging step.[1]

Q5: What is protodeboronation and how can I minimize it with my thiophene boronic acid?

Protodeboronation is a common side reaction where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond, effectively destroying the boron reagent.[1][9] Thiophene boronic acids can be particularly susceptible to this. To minimize it:

  • Use more stable boron reagents like pinacol boronate esters or trifluoroborate salts.[3]

  • Choose a milder base if the substrate is compatible.[10]

  • Minimize the amount of water in the reaction, or in some cases, use anhydrous conditions.[2][3]

  • Keep reaction times as short as possible by monitoring the reaction closely and working it up upon completion.[2]

Data Presentation

Table 1: Effect of Different Bases on Suzuki Coupling Yield

EntryAryl HalideBoronic AcidBaseSolventTemp (°C)Yield (%)Reference
14-BromonitrobenzenePhenylboronic acidNa₂CO₃DMF/H₂O (1:1)8095[5]
24-BromonitrobenzenePhenylboronic acidK₂CO₃DMF/H₂O (1:1)8092[5]
34-BromonitrobenzenePhenylboronic acidCs₂CO₃DMF/H₂O (1:1)8088[5]
44-BromonitrobenzenePhenylboronic acidNaOHDMF/H₂O (1:1)8065[5]
5Aryl Bromide3-Thienylboronic acidK₂CO₃Dioxane/H₂O (4:1)90Good[10]
6Aryl Bromide3-Thienylboronic acidCs₂CO₃THF/H₂O (4:1)60-80Good[10]
7Aryl Bromide3-Thienylboronic acidK₃PO₄Toluene/H₂O100Good[10]

Table 2: Comparison of Catalyst/Ligand Systems for Thiophene Coupling

EntryThiophene SubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
12-Thienylboronic acid pinacol esterAryl BromidePd₂(dba)₃ (0.1)L1 (a bulky phosphine)K₂CO₃THF/H₂O6589[6]
2Benzo[b]thien-2-ylboronic acidAryl HalidePd(OAc)₂ (5)SPhos (10)Cs₂CO₃THF/H₂O80Optimized[4]
32,5-Dibromo-3-hexylthiopheneArylboronic acidPd(PPh₃)₄ (6)-K₃PO₄Dioxane/H₂O (4:1)90-[3]
43-Thienylboronic acidAryl BromidePd(OAc)₂ (2)SPhos (4)K₂CO₃Dioxane/H₂O (4:1)90Protocol[10]
52-Thienylboronic acidBromoanilinePd(dtbpf)Cl₂-K₂CO₃Kolliphor EL/H₂ORT95[11]

Experimental Protocols

General Protocol for Suzuki Coupling of an Aryl Bromide with 3-Thienylboronic Acid [10]

This protocol serves as a representative starting point and may require optimization for specific substrates.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • 3-Thienylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium Carbonate (K₂CO₃), finely powdered (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, 3-thienylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling argon through the combined solvents for at least 20 minutes. Add 10 mL of this solvent mixture to the reaction flask via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 90 °C and stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the aryl bromide starting material is consumed (typically 12-24 hours).

  • Workup: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (20 mL). Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex (R¹-Pd(II)L₂-X) pd0->oa_complex Oxidative Addition tm_complex Transmetalation Complex (R¹-Pd(II)L₂-R²) oa_complex->tm_complex Transmetalation tm_complex->pd0 Reductive Elimination re_product R¹-R² tm_complex->re_product oa_reagent R¹-X (Thiophene-Halide) oa_reagent->oa_complex tm_reagent R²-B(OR)₂ (Thiophene-Boronic Acid) borate [R²-B(OR)₂(OH)]⁻ (Activated Borate) tm_reagent->borate Activation base_act Base (e.g., K₂CO₃) borate->tm_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low / No Product Yield reagent_check Verify Reagent Quality (Purity, Stability, Degassing) start->reagent_check reagent_ok Reagents OK? reagent_check->reagent_ok replace_reagents Replace/Purify Reagents Improve Degassing reagent_ok->replace_reagents No catalyst_check Troubleshoot Catalyst System reagent_ok->catalyst_check Yes replace_reagents->reagent_check catalyst_issue Catalyst Issue? (e.g., Pd Black) catalyst_check->catalyst_issue change_catalyst Use Fresh/Different Pd Precursor (e.g., Palladacycle) catalyst_issue->change_catalyst Yes boron_check Troubleshoot Boron Reagent catalyst_issue->boron_check No change_ligand Change Ligand (e.g., Bulky, e⁻-rich Buchwald type) change_catalyst->change_ligand conditions_check Optimize Reaction Conditions change_ligand->conditions_check protodeboronation Protodeboronation Suspected? boron_check->protodeboronation use_ester Use Boronate Ester or Trifluoroborate Salt protodeboronation->use_ester Yes protodeboronation->conditions_check No use_ester->conditions_check optimize_base_solvent Optimize Base/Solvent System conditions_check->optimize_base_solvent adjust_temp Adjust Temperature optimize_base_solvent->adjust_temp success Improved Yield adjust_temp->success

Caption: A workflow for troubleshooting low-yield Suzuki coupling reactions.

References

Technical Support Center: Synthesis of 4-Arylthiophene-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 4-arylthiophene-2-carboxylic acids.

Troubleshooting Guides

Low yields in the synthesis of 4-arylthiophene-2-carboxylic acids can arise from two main synthetic stages: the initial formation of the thiophene ring and the subsequent hydrolysis to the carboxylic acid. Below are troubleshooting guides for the two most common methods for thiophene ring synthesis: the Gewald reaction and Suzuki coupling .

Route 1: Gewald Reaction Troubleshooting

The Gewald reaction is a one-pot synthesis of 2-aminothiophenes from a ketone, an active methylene nitrile, and elemental sulfur. The resulting 2-aminothiophene ester or nitrile is then hydrolyzed to the desired carboxylic acid.

Logical Diagram for Troubleshooting Low Yield in Gewald Reaction

Gewald_Troubleshooting start Low Yield in Gewald Reaction check_condensation Check Knoevenagel-Cope Condensation (React ketone and nitrile without sulfur) start->check_condensation condensation_ok Condensation Product Formed? check_condensation->condensation_ok troubleshoot_condensation Troubleshoot Condensation: - Check base (type and amount) - Ensure anhydrous conditions - Verify starting material purity condensation_ok->troubleshoot_condensation No check_cyclization Investigate Sulfur Addition & Cyclization condensation_ok->check_cyclization Yes troubleshoot_condensation->check_condensation cyclization_issue Potential Cyclization Issues check_cyclization->cyclization_issue temp Suboptimal Temperature cyclization_issue->temp solvent Incorrect Solvent cyclization_issue->solvent side_reactions Side Reactions (e.g., Dimerization) cyclization_issue->side_reactions solution_temp Optimize Temperature: Screen range (e.g., RT, 45°C, 70°C) temp->solution_temp solution_solvent Optimize Solvent: Use polar solvents (EtOH, MeOH, DMF) solvent->solution_solvent solution_side_reactions Minimize Side Reactions: - Adjust reagent addition rate - Modify temperature side_reactions->solution_side_reactions

Caption: Troubleshooting workflow for low yield in the Gewald reaction.

Question: My Gewald reaction is resulting in a low yield of the desired 2-aminothiophene. What are the common causes and how can I address them?

Answer: Low yields in the Gewald reaction can often be traced back to several key factors. A systematic approach to troubleshooting is recommended.[1]

  • Inefficient Knoevenagel-Cope Condensation: The initial condensation between the ketone and the active methylene nitrile is a critical step.

    • Troubleshooting:

      • Base Selection: The choice of base is crucial. For less reactive ketones, a stronger base or a different class of base may be necessary. Consider screening bases like piperidine, morpholine, or triethylamine.[1]

      • Water Removal: This condensation step produces water, which can inhibit the reaction. Using a Dean-Stark apparatus or adding a dehydrating agent can be beneficial.[1]

      • Confirmation: To confirm this step is the issue, consider running a small-scale reaction of just the carbonyl compound and the active methylene nitrile with the base. Monitor the formation of the condensed product by TLC or LC-MS before adding sulfur.[2]

  • Poor Sulfur Solubility or Reactivity: Elemental sulfur needs to dissolve and react effectively for the cyclization to occur.

    • Troubleshooting:

      • Solvent Choice: Polar solvents like ethanol, methanol, or DMF generally enhance the solubility and reactivity of sulfur.[1]

      • Temperature: Gently heating the reaction mixture (typically to 40-60 °C) can improve sulfur's reactivity. However, be cautious as excessive heat can lead to side reactions.[1]

  • Side Reactions: Dimerization of the α,β-unsaturated nitrile intermediate can compete with the desired cyclization, leading to a lower yield.[2]

    • Troubleshooting: Adjusting the temperature or the rate of addition of reagents may help minimize this side reaction.[2]

Quantitative Data Summary: Impact of Reaction Parameters on Gewald Reaction Yield

ParameterVariationYield (%)Reference
Catalyst NoneTrace[2]
L-Proline (10 mol%)up to 84%[3]
Piperidinium Borate (20 mol%)96%[1]
Solvent TolueneLow[1]
AcetonitrileModerate[1]
EthanolHigh[1]
DMFHigh[3]
Temperature Room TemperatureLow[1]
70°C84%[1]
100°C96%[1]
Route 2: Suzuki Coupling Troubleshooting

Suzuki coupling is a versatile method for forming the C-C bond between a thiophene ring and an aryl group. This typically involves coupling a halogenated thiophene derivative with an arylboronic acid.

Logical Diagram for Troubleshooting Low Yield in Suzuki Coupling

Suzuki_Troubleshooting start Low Yield in Suzuki Coupling check_reagents Verify Reagent Quality (Aryl halide, Boronic acid, Catalyst, Base, Solvent) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Replace/Purify Reagents - Use high-purity catalyst - Dry solvents and degas reagents_ok->replace_reagents No check_conditions Review Reaction Conditions reagents_ok->check_conditions Yes replace_reagents->check_reagents conditions_issue Potential Condition Issues check_conditions->conditions_issue catalyst_inactivity Catalyst Inactivity (e.g., Palladium black) conditions_issue->catalyst_inactivity protodeboronation Protodeboronation of Boronic Acid conditions_issue->protodeboronation base_solvent Incorrect Base/Solvent Combination conditions_issue->base_solvent solution_catalyst Optimize Catalyst System: - Change ligand (e.g., SPhos) - Use a different Pd precursor catalyst_inactivity->solution_catalyst solution_proto Minimize Protodeboronation: - Use anhydrous conditions - Choose a suitable base protodeboronation->solution_proto solution_base_solvent Optimize Base/Solvent: - Screen different bases (e.g., K3PO4, Cs2CO3) - Screen solvents (e.g., Dioxane, Toluene) base_solvent->solution_base_solvent

Caption: Troubleshooting workflow for low yield in Suzuki coupling reactions.

Question: My Suzuki coupling reaction to form the 4-arylthiophene is giving a low yield. What are the likely causes?

Answer: Low or no yield in a Suzuki coupling of thiophene derivatives can be attributed to several factors. A systematic troubleshooting approach is recommended.[4]

  • Catalyst Inactivity: The palladium catalyst may be deactivated. The formation of palladium black (a black precipitate) can indicate catalyst decomposition.[4]

    • Troubleshooting:

      • Ensure the use of a high-purity catalyst.

      • Consider if impurities in your substrates are poisoning the catalyst.

      • For challenging substrates, more electron-rich and bulky phosphine ligands like SPhos are often required to achieve high yields.[5]

  • Protodeboronation: The thiophene boronic acid or ester can be unstable and undergo protodeboronation (replacement of the boron group with a hydrogen atom), which is a common side reaction.[4]

    • Troubleshooting:

      • Ensure strictly anhydrous and degassed reaction conditions.

      • The choice of base is critical; sometimes a weaker base can minimize this side reaction.

  • Incorrect Base or Solvent: The choice of base and solvent system is critical and often substrate-dependent. An inappropriate combination can lead to poor solubility, slow reaction rates, or side reactions.[4]

    • Troubleshooting:

      • Screen different bases such as K₃PO₄, K₂CO₃, and Cs₂CO₃.

      • Commonly used solvents include 1,4-dioxane, toluene, and DMF, often with water as a co-solvent. The optimal choice depends on the specific substrates.[6][7][8]

Quantitative Data Summary: Impact of Reaction Parameters on Suzuki Coupling Yield

ParameterVariationYield (%)Reference
Catalyst System Pd(PPh₃)₄Moderate to Good[6]
Pd(dppf)Cl₂Low to Moderate[6]
Pd(OAc)₂/SPhosup to 95%[5]
Base K₃PO₄Good[6][7]
K₂CO₃99% (with Pd/COF-318)[9]
Cs₂CO₃High[5]
Solvent Toluene/H₂OGood[7]
Dioxane/H₂OGood[6]
Ethanol99% (with Pd/COF-318)[9]
Hydrolysis of Thiophene Ester/Nitrile to Carboxylic Acid

Question: I have successfully synthesized the 2-amino-4-arylthiophene-3-carboxylate/carbonitrile, but I am struggling with the final hydrolysis step to get the carboxylic acid. What is a reliable protocol?

Answer: The hydrolysis of the ester or nitrile to a carboxylic acid is a standard transformation, but the conditions need to be carefully controlled to avoid decomposition of the thiophene ring or other sensitive functional groups.

  • For Esters (Saponification):

    • Basic hydrolysis (saponification) is the most common method.

    • Troubleshooting:

      • Incomplete Hydrolysis: If the reaction is not going to completion, you can try increasing the reaction temperature, using a stronger base (e.g., KOH instead of NaOH), or adding a co-solvent like THF or methanol to improve solubility.

      • Degradation: If you observe product degradation, use milder conditions such as a lower temperature or a weaker base.

  • For Nitriles:

    • Both acidic and basic hydrolysis can be employed. Basic hydrolysis is often preferred to avoid potential side reactions with the amino group.

    • Troubleshooting:

      • Harsh Conditions: Nitrile hydrolysis often requires more forcing conditions than ester hydrolysis. This can lead to decomposition. A stepwise approach where the nitrile is first converted to the amide, which is then hydrolyzed under milder conditions, can sometimes be beneficial.

Experimental Protocols

Protocol 1: Gewald Synthesis of Ethyl 2-amino-4-arylthiophene-3-carboxylate

This protocol is a general procedure and may require optimization for specific substrates.

Workflow Diagram for Gewald Synthesis

Gewald_Workflow start Start mix_reagents Mix aryl ketone, ethyl cyanoacetate, and elemental sulfur in ethanol start->mix_reagents add_base Add morpholine (catalyst) mix_reagents->add_base reflux Heat to reflux (e.g., 50°C) for 3h add_base->reflux monitor Monitor reaction by TLC reflux->monitor workup Cool, pour into ice water, and extract with ethyl acetate monitor->workup purify Purify by column chromatography workup->purify end End Product: Ethyl 2-amino-4-arylthiophene-3-carboxylate purify->end

Caption: General workflow for the Gewald synthesis of a 2-aminothiophene derivative.

Procedure:

  • In a round-bottom flask, combine the aryl ketone (1.0 mmol), ethyl cyanoacetate (1.0 mmol), and elemental sulfur (1.0 mmol) in ethanol (10 mL).

  • Add morpholine (0.1 mmol) as a catalyst.

  • Heat the reaction mixture to 50°C and stir for approximately 3 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Suzuki Coupling for the Synthesis of 4-Arylthiophene-2-carbaldehyde (precursor to carboxylic acid)

This protocol describes the synthesis of a 4-arylthiophene-2-carbaldehyde, which can then be oxidized to the carboxylic acid.

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon), add 4-bromothiophene-2-carbaldehyde (1.0 mmol), the desired arylboronic acid (1.1 mmol), and potassium phosphate (K₃PO₄) (2.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (5 mol%).

  • Add a degassed solvent mixture of 1,4-dioxane and water (4:1 ratio, 5 mL).

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress using TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Hydrolysis of Ethyl 2-amino-4-arylthiophene-3-carboxylate to 2-Amino-4-arylthiophene-3-carboxylic Acid

Procedure:

  • Dissolve the ethyl 2-amino-4-arylthiophene-3-carboxylate (1.0 mmol) in a mixture of ethanol (10 mL) and a 10% aqueous solution of sodium hydroxide (5 mL).

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and carefully acidify with 1M hydrochloric acid to a pH of approximately 4-5, at which point the carboxylic acid should precipitate.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

FAQs

Q1: Can I use a different base for the Gewald reaction?

A1: Yes, the choice of base can significantly impact the reaction. While morpholine is commonly used, other bases like piperidine, triethylamine, and even solid-supported bases have been successfully employed. It is often beneficial to screen a few bases to find the optimal one for your specific substrates.

Q2: My Suzuki coupling is not working with an aryl chloride. What should I do?

A2: Aryl chlorides are generally less reactive than aryl bromides or iodides in Suzuki couplings. To improve the yield, you may need to use a more active catalyst system, such as one with a bulky, electron-rich phosphine ligand (e.g., SPhos or XPhos) or an N-heterocyclic carbene (NHC) ligand. Increasing the reaction temperature may also be necessary.

Q3: How can I purify my final 4-arylthiophene-2-carboxylic acid?

A3: If the product precipitates upon acidification during the workup, filtration and washing may be sufficient. If further purification is needed, recrystallization from a suitable solvent (e.g., ethanol/water, acetic acid/water) is a common method. If the product is not a solid, or if recrystallization is ineffective, purification can be achieved by converting the carboxylic acid to its salt with a base, washing with an organic solvent to remove non-acidic impurities, and then re-acidifying to precipitate the pure product.

Q4: Are there any alternative methods to the Gewald and Suzuki reactions for synthesizing 4-arylthiophenes?

A4: Yes, other methods exist, though they may be less common. For example, the Paal-Knorr thiophene synthesis involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent. Another approach is the Fiesselmann thiophene synthesis. The choice of method depends on the availability of starting materials and the desired substitution pattern on the thiophene ring.

References

Technical Support Center: Purification of Substituted Thiophene-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of substituted thiophene-2-carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of substituted thiophene-2-carboxylic acids?

Common impurities include unreacted starting materials (e.g., substituted thiophene), reagents from preceding steps (like organolithium species or Grignard reagents), and byproducts from side reactions. Depending on the synthetic route, regioisomers of the desired product can also be a significant impurity. For instance, in electrophilic substitution reactions on a substituted thiophene, a mixture of isomers may be formed.[1]

Q2: My substituted thiophene-2-carboxylic acid is unstable and appears to be degrading during purification. What could be the cause?

Thiophene rings are generally stable, but certain substituents and purification conditions can lead to degradation. Strong acidic conditions, especially at elevated temperatures, can sometimes lead to polymerization or other side reactions.[2] Some thiophene derivatives may also be sensitive to oxidation. It is crucial to handle the purification under appropriate temperature and pH conditions.

Q3: Is it possible for my thiophene-2-carboxylic acid to decarboxylate during workup or purification?

While thiophene-2-carboxylic acids are relatively stable, harsh conditions, particularly high temperatures in the presence of certain catalysts or strong acids/bases, could potentially lead to decarboxylation. This is more likely to be a concern if the thiophene ring is substituted with strongly electron-donating groups which can stabilize the resulting carbanion intermediate.

Q4: I am having difficulty removing a very similar, non-polar impurity from my product. What is the best approach?

If the impurity is significantly less polar than your carboxylic acid, column chromatography with a carefully selected solvent system should be effective. If the impurity is very close in polarity, derivatization of your carboxylic acid to a more polar salt via acid-base extraction can be a highly effective strategy. The non-polar impurity will remain in the organic phase, while your product moves to the aqueous phase.

Troubleshooting Guides

Column Chromatography
Problem Possible Cause Solution
Poor separation of the desired compound and impurities (e.g., regioisomers) The solvent system is not optimal and has insufficient selectivity.Systematically screen various solvent systems using Thin Layer Chromatography (TLC). A combination of a non-polar solvent (e.g., hexane, heptane) with a slightly more polar solvent (e.g., ethyl acetate, dichloromethane) and a small amount of an acidic modifier (e.g., acetic acid) to suppress deprotonation of the carboxylic acid can improve separation.[1]
The compound streaks or "tails" during elution The carboxylic acid is interacting too strongly with the basic sites on the silica gel.Add a small amount of a polar, acidic modifier to the eluent, such as 0.1-1% acetic acid or formic acid. This will protonate the carboxylic acid and reduce its interaction with the stationary phase, resulting in sharper peaks.
The compound does not elute from the column The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. If necessary, a small amount of methanol can be added to the eluent to increase its polarity significantly.
Product seems to be degrading on the silica gel column The silica gel is too acidic for the specific substituted thiophene-2-carboxylic acid.Consider using a less acidic stationary phase like neutral alumina. Alternatively, the silica gel can be deactivated by pre-treating it with a solution of triethylamine in the eluent, followed by flushing with the eluent before loading the sample.
Recrystallization
Problem Possible Cause Solution
The compound "oils out" instead of crystallizing The solution is supersaturated, or the cooling process is too rapid. Impurities may also be inhibiting crystal lattice formation.Re-heat the solution and add a small amount of additional solvent to reduce saturation. Allow the solution to cool slowly to room temperature before placing it in an ice bath. If impurities are suspected, consider a preliminary purification step like a quick filtration through a plug of silica.[1]
No crystals form upon cooling The solution is not saturated enough, or nucleation has not occurred.Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again. Induce nucleation by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of the pure compound.[1]
Low recovery of the purified product The chosen solvent is too good a solvent for the compound, even at low temperatures. The compound may be partially soluble in the wash solvent.Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. Use a minimal amount of ice-cold solvent to wash the crystals during filtration.
The crystals are colored, but the pure compound should be colorless Colored impurities are trapped within the crystal lattice.Perform a second recrystallization. Adding a small amount of activated charcoal to the hot solution before filtration can help adsorb colored impurities. Ensure the charcoal is completely removed by hot filtration before allowing the solution to cool.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is effective for separating acidic substituted thiophene-2-carboxylic acids from neutral or basic impurities.

Materials:

  • Crude substituted thiophene-2-carboxylic acid

  • Organic solvent (e.g., diethyl ether, ethyl acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution[3]

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Beakers and flasks

Procedure:

  • Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., 50 mL of diethyl ether for 1 g of crude material).

  • Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of saturated aqueous NaHCO₃ solution.

  • Mixing and Separation: Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup from CO₂ evolution. Allow the layers to separate. The deprotonated thiophene-2-carboxylate salt will be in the upper aqueous layer (if using a less dense organic solvent like diethyl ether).

  • Repeat Extraction: Drain the lower organic layer. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete transfer of the carboxylic acid.

  • Combine Aqueous Layers: Combine all the aqueous layers. The neutral and basic impurities will remain in the organic layer, which can be set aside.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add 1 M HCl with stirring until the pH is acidic (pH ~2-3, check with pH paper). The substituted thiophene-2-carboxylic acid will precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with a small amount of cold water and then dry it under vacuum to obtain the purified product.

Protocol 2: Purification by Recrystallization from an Aqueous/Organic Solvent System

This method is suitable for many substituted thiophene-2-carboxylic acids that are solids at room temperature. Water is a common solvent for the recrystallization of thiophene-2-carboxylic acid itself.[4] For substituted analogues, a mixed solvent system may be required.

Materials:

  • Crude substituted thiophene-2-carboxylic acid

  • Recrystallization solvent(s) (e.g., water, ethanol, methanol, ethyl acetate, hexane)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Filtration apparatus (Buchner funnel, filter paper)

Procedure:

  • Solvent Selection: Determine an appropriate solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent and then dry them in a vacuum oven.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Product extraction Acid-Base Extraction start->extraction Initial Cleanup chromatography Column Chromatography extraction->chromatography If impurities persist recrystallization Recrystallization extraction->recrystallization Directly if clean chromatography->recrystallization For high purity solids tlc TLC/HPLC Analysis recrystallization->tlc nmr NMR/MS Analysis tlc->nmr Confirm Purity pure_product Pure Product nmr->pure_product

Caption: General purification workflow for substituted thiophene-2-carboxylic acids.

troubleshooting_chromatography cluster_causes Potential Causes cluster_solutions Solutions start Poor Separation in Column Chromatography cause1 Wrong Solvent Polarity start->cause1 cause2 Strong Interaction with Silica start->cause2 cause3 Co-eluting Isomers start->cause3 solution1 Optimize Solvent System via TLC cause1->solution1 solution2 Add Acidic Modifier (e.g., AcOH) cause2->solution2 solution3 Use a Longer Column / Gradient Elution cause3->solution3

Caption: Troubleshooting decision tree for column chromatography issues.

acid_base_extraction cluster_extraction Extraction with Base cluster_layers Separated Phases cluster_workup Product Isolation start Crude Mixture in Organic Solvent (R-COOH + Neutral Impurity) add_base Add aq. NaHCO₃ start->add_base separate Separate Layers add_base->separate organic_layer Organic Layer (Neutral Impurity) separate->organic_layer aqueous_layer Aqueous Layer (R-COO⁻ Na⁺) separate->aqueous_layer acidify Acidify with HCl aqueous_layer->acidify precipitate Precipitate R-COOH acidify->precipitate isolate Filter and Dry precipitate->isolate pure_product Pure R-COOH isolate->pure_product

Caption: Principle of purification via acid-base extraction.

References

improving the solubility of 4-(4-Methoxyphenyl)thiophene-2-carboxylic acid for reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 4-(4-Methoxyphenyl)thiophene-2-carboxylic acid for various chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a moderately polar molecule. Its solubility is influenced by the hydrophobic thiophene and methoxyphenyl groups, and the hydrophilic carboxylic acid group. Generally, it exhibits limited solubility in water and non-polar organic solvents. Its solubility is expected to be better in polar organic solvents.[1] The carboxylic acid moiety allows for its solubility to be significantly influenced by the pH of the solution.[1][2]

Q2: I am having trouble dissolving this compound in my reaction solvent. What are the first steps I should take?

A2: Initially, you should consider the polarity of your solvent. If you are using a non-polar solvent, switching to a more polar organic solvent such as DMSO, DMF, or a higher-order alcohol may improve solubility. If the reaction conditions allow, slightly heating the mixture can also help to dissolve the compound. For aqueous solutions, adjusting the pH is a primary and highly effective method.[3]

Q3: How does pH adjustment improve the solubility of this compound in aqueous solutions?

A3: The carboxylic acid group is acidic and can be deprotonated by a base to form a carboxylate salt. This salt is an ionic species and is significantly more soluble in water than the neutral carboxylic acid.[2][3] By adding a base such as sodium hydroxide or potassium carbonate, you can convert the carboxylic acid into its more soluble salt form.

Q4: Can I use a co-solvent system to improve solubility?

A4: Yes, using a co-solvent system is a very common and effective technique.[3] A small amount of a water-miscible organic solvent, such as DMSO or ethanol, can be used to first dissolve the this compound. This concentrated solution can then be added dropwise to your aqueous reaction mixture with vigorous stirring.[3]

Q5: Are there other methods to enhance solubility if pH adjustment and co-solvents are not compatible with my reaction?

A5: If modifying the pH or using co-solvents is not an option, you might consider derivatization. Converting the carboxylic acid to an ester or an amide can alter the molecule's polarity and improve its solubility in organic solvents.[4] Another approach for aqueous systems is the use of complexing agents like cyclodextrins, which can encapsulate the hydrophobic parts of the molecule, thereby increasing its aqueous solubility.[3]

Troubleshooting Guides

Issue 1: The compound will not dissolve in an aqueous buffer.

This guide provides a systematic approach to solubilizing this compound in aqueous media.

G start Start: Compound is insoluble in aqueous buffer ph_compat Is pH adjustment compatible with your experiment? start->ph_compat cosolvent_compat Are low concentrations of organic solvents (e.g., DMSO, EtOH) acceptable? ph_compat->cosolvent_compat No protocol1 Try Protocol 1: pH Adjustment ph_compat->protocol1 Yes derivatize Consider derivatization or use of solubilizing agents (e.g., cyclodextrins) cosolvent_compat->derivatize No protocol2 Try Protocol 2: Co-solvency cosolvent_compat->protocol2 Yes fail Insolubility persists derivatize->fail protocol1->cosolvent_compat Failure success Success: Compound Dissolved protocol1->success Success protocol2->derivatize Failure protocol2->success Success

Caption: Troubleshooting workflow for aqueous insolubility.

Issue 2: The compound precipitates out of solution during the reaction.

Precipitation during a reaction can be due to a change in temperature, pH, or solvent composition.

G start Start: Compound precipitates during reaction check_temp Was there a temperature change? start->check_temp check_ph Did the reaction generate acidic/basic byproducts? check_temp->check_ph No sol_temp Maintain constant reaction temperature check_temp->sol_temp Yes check_solvent Was a new reagent/ solvent added? check_ph->check_solvent No sol_ph Buffer the reaction mixture check_ph->sol_ph Yes sol_solvent Ensure miscibility and consider a different solvent system check_solvent->sol_solvent Yes end Problem Resolved sol_temp->end sol_ph->end sol_solvent->end

Caption: Troubleshooting guide for in-reaction precipitation.

Data Presentation

The following table summarizes the expected solubility of this compound in various solvents. Actual quantitative values should be determined experimentally.

Solvent ClassExamplesExpected SolubilityNotes
Aqueous Water, BuffersLow (at neutral pH)Solubility significantly increases at basic pH (> 7.5) due to the formation of the carboxylate salt.[2][3]
Polar Aprotic DMSO, DMF, THFHigh These are generally good solvents for dissolving the compound to create stock solutions.
Polar Protic Methanol, EthanolModerate to High Solubility is generally good in lower alcohols.
Non-Polar Hexane, TolueneLow The polarity of the carboxylic acid group limits solubility in non-polar solvents.[1]
Chlorinated DichloromethaneModerate Can be a suitable solvent for certain reactions, though solubility might not be as high as in polar aprotic solvents.[5]

Experimental Protocols

Protocol 1: Solubilization by pH Adjustment

This protocol is suitable for reactions in aqueous media where a basic pH is tolerated.

  • Weigh the desired amount of this compound.

  • Add a small volume of the intended aqueous buffer to the solid.

  • Slowly add a dilute basic solution (e.g., 1 M NaOH) dropwise while stirring vigorously.

  • Monitor the dissolution of the solid. Continue adding the base until the solid is completely dissolved.

  • Check the final pH of the solution to ensure it is within the acceptable range for your experiment. If the pH is too high, it can be carefully adjusted downwards with a dilute acid, but be aware that the compound may precipitate if the pH becomes too low.[3]

Protocol 2: Solubilization using a Co-solvent

This method is ideal when a small amount of an organic solvent will not interfere with the reaction.

  • Prepare a concentrated stock solution of this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO, DMF, or ethanol). Ensure the compound is fully dissolved.

  • Vigorously stir your aqueous reaction buffer.

  • Add the concentrated stock solution dropwise to the stirring buffer. The slow addition and rapid stirring help to prevent precipitation.

  • Observe for any signs of precipitation. If cloudiness appears, you may need to use a more dilute stock solution or increase the proportion of the co-solvent if the reaction allows.[3]

References

Technical Support Center: Catalyst Deactivation in Palladium-Catalyzed Cross-Coupling of Thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to catalyst deactivation during palladium-catalyzed cross-coupling reactions of thiophenes.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Q: My Suzuki-Miyaura or Stille coupling reaction with a thiophene substrate is resulting in low to no yield. What are the common causes and how can I troubleshoot this?

A: Low or no yield in cross-coupling reactions involving thiophenes can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Initial Checks:

  • Reagent Purity: Verify the purity of your starting materials, including the thiophene derivative, boronic acid/ester or organotin reagent, and the aryl halide. Impurities can poison the catalyst.

  • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, leading to the formation of palladium black.[1] Thoroughly degas all solvents and reagents before use.

  • Catalyst Activity: If you suspect the catalyst has degraded, use a fresh batch or a more stable pre-catalyst.

Troubleshooting Workflow:

G start Low or No Yield reagent_quality Check Reagent Purity start->reagent_quality inert_atmosphere Verify Inert Atmosphere reagent_quality->inert_atmosphere Reagents OK success Improved Yield reagent_quality->success Impure Reagents Found & Purified catalyst_activity Assess Catalyst Activity inert_atmosphere->catalyst_activity Atmosphere OK inert_atmosphere->success Improved Degassing side_reactions Investigate Side Reactions catalyst_activity->side_reactions Catalyst OK catalyst_activity->success Replaced Catalyst optimize_conditions Optimize Reaction Conditions side_reactions->optimize_conditions Side Reactions Identified optimize_conditions->success

Caption: Troubleshooting workflow for low or no yield in thiophene cross-coupling.

Further Steps:

  • Side Reactions: The most common side reactions with thiophene substrates are protodeboronation (for Suzuki coupling) and homocoupling.

    • Protodeboronation: Thiopheneboronic acids are highly susceptible to this side reaction where the boronic acid group is replaced by a hydrogen atom.[2] This is often exacerbated by high temperatures and strong bases.

    • Homocoupling: This side reaction can consume the starting materials, reducing the yield of the desired cross-coupled product.[3]

  • Optimize Reaction Conditions:

    • Ligand Selection: For challenging couplings, especially with electron-rich thiophenes, consider using bulky, electron-rich phosphine ligands like SPhos or XPhos.[4]

    • Base Selection: The choice of base is critical. For Suzuki couplings prone to protodeboronation, a weaker base or a fluoride-based base might be beneficial. A comparative study of bases can significantly impact the yield.[5]

    • Solvent: The solvent can influence the solubility of reagents and the stability of the catalyst. Common choices include dioxane, THF, and toluene.[6]

Issue 2: Catalyst Deactivation (Palladium Black Formation)

Q: My reaction mixture turns black, and the reaction stalls. What is causing this, and how can I prevent it?

A: The formation of a black precipitate, commonly known as palladium black, is a visual indicator of catalyst deactivation through aggregation of the Pd(0) species.[1][7]

Causes of Palladium Black Formation:

  • Presence of Oxygen: Incomplete degassing allows oxygen to oxidize the active Pd(0) catalyst.[1]

  • Ligand Degradation: Phosphine ligands can be sensitive to air and moisture, leading to the formation of phosphine oxides and leaving the palladium center unprotected.

  • High Temperatures: Elevated temperatures can accelerate catalyst decomposition.

  • Inappropriate Ligand-to-Metal Ratio: An insufficient amount of ligand can lead to the formation of unstable, under-ligated palladium species that are prone to aggregation.

Prevention Strategies:

  • Rigorous Degassing: Employ freeze-pump-thaw cycles for thorough solvent degassing. Sparging with an inert gas is also an option, though potentially less effective.[1]

  • Use of Robust Ligands: Employ bulky, electron-rich biarylphosphine ligands (e.g., Buchwald ligands) that form stable complexes with palladium.[4]

  • Optimize Temperature: Run the reaction at the lowest effective temperature.

  • Use of Pre-catalysts: Well-defined palladium pre-catalysts can be more stable and provide a more controlled release of the active Pd(0) species.

Catalyst Deactivation Pathway:

G active_catalyst Active Pd(0)L2 Catalyst ligand_dissociation Ligand Dissociation active_catalyst->ligand_dissociation Unstable Complex aggregation Aggregation ligand_dissociation->aggregation pd_black Inactive Palladium Black aggregation->pd_black

Caption: Simplified pathway of catalyst deactivation to palladium black.

Frequently Asked Questions (FAQs)

Q1: Why are thiopheneboronic acids so prone to protodeboronation in Suzuki-Miyaura coupling?

A1: Thienylboronic acids are particularly susceptible to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond.[2] This is especially problematic under the basic conditions required for many Suzuki-Miyaura couplings.[2] The electron-rich nature of the thiophene ring can facilitate this undesired reaction.

Q2: How can I minimize protodeboronation of my thiopheneboronic acid?

A2: Several strategies can be employed:

  • Use a Milder Base: Strong bases can accelerate protodeboronation. Consider using weaker inorganic bases like K₂CO₃ or fluoride bases.[5]

  • Lower Reaction Temperature: Running the reaction at a lower temperature can reduce the rate of protodeboronation.[2]

  • Use a More Stable Boronic Acid Surrogate: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and can be used in a "slow-release" strategy to maintain a low concentration of the reactive boronic acid.[2][8]

Q3: What are the best practices for setting up a palladium-catalyzed cross-coupling reaction to avoid catalyst deactivation?

A3:

  • Use High-Purity Reagents: Ensure all starting materials, solvents, and bases are of high purity and anhydrous where required.

  • Thorough Degassing: Degas all solvents and the reaction mixture to remove dissolved oxygen. The freeze-pump-thaw method is highly effective.

  • Inert Atmosphere: Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.

  • Proper Ligand-to-Metal Ratio: A slight excess of the phosphine ligand can help stabilize the catalyst.

Q4: I am performing a Stille coupling with a stannylated thiophene and observing significant dehalogenation of my aryl halide starting material. What could be the cause?

A4: Dehalogenation in Stille couplings can be a significant side reaction. It is often observed in solvents like dioxane and DMF.[9] Switching to a nonpolar solvent like toluene may reduce the extent of dehalogenation. Additionally, using bulkier phosphine ligands can sometimes suppress this side reaction.[9]

Q5: How can I remove residual palladium from my final product?

A5: Several methods can be used to remove palladium residues:

  • Filtration through Celite: This is a simple and effective method for removing heterogeneous palladium catalysts or precipitated palladium black.[10]

  • Adsorption on Activated Carbon or Silica Gel: Passing a solution of the crude product through a plug of activated carbon or silica gel can effectively adsorb dissolved palladium species.[11]

  • Metal Scavengers: Commercially available solid-supported scavengers with high affinity for palladium can be used.[11]

  • Crystallization: Purifying the product by crystallization can leave palladium impurities in the mother liquor.[11]

Data Presentation

Table 1: Comparison of Ligands in the Suzuki-Miyaura Coupling of 2-Bromothiophene with Phenylboronic Acid

EntryPalladium PrecursorLigandBaseSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄PPh₃Na₂CO₃Toluene/H₂O801285-95
2Pd(OAc)₂SPhosK₃PO₄Toluene1002>95
3XPhos Pd-G4XPhosK₃PO₄Dioxane401>95

Data compiled from multiple sources for illustrative purposes. Yields are highly dependent on specific reaction conditions.[12]

Table 2: Effect of Base on the Suzuki-Miyaura Coupling of 4-Bromotoluene and Phenylboronic Acid

EntryBaseSolventCatalystLigandTemp (°C)Time (h)Yield (%)
1Na₂CO₃Toluene/H₂OPd(OAc)₂PPh₃100292
2K₂CO₃Toluene/H₂OPd(OAc)₂PPh₃100295
3K₃PO₄Toluene/H₂OPd(OAc)₂PPh₃100298
4Cs₂CO₃Dioxane/H₂OPd(dppf)Cl₂dppf1001296
5Et₃NToluene/H₂OPd(OAc)₂PPh₃100245

This table illustrates the general trend of base effectiveness; specific outcomes will vary with substrates.[5]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Thiophene Derivative
  • Reaction Setup: To an oven-dried Schlenk flask, add the thiophene halide (1.0 equiv.), the arylboronic acid or MIDA boronate (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Degassing: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of a Thiophene MIDA Boronate from a Thiopheneboronic Acid
  • Reaction Setup: In a round-bottomed flask, combine the thiopheneboronic acid (1.0 equiv.) and N-methyliminodiacetic acid (MIDA) anhydride (1.1 equiv.).

  • Solvent Addition: Add anhydrous dioxane to the flask.

  • Reaction: Heat the mixture under an inert atmosphere.

  • Isolation: The MIDA boronate often precipitates from the reaction mixture and can be isolated by filtration. The high crystallinity of MIDA boronates facilitates their purification.[13]

Protocol 3: Removal of Palladium Residues using Activated Carbon
  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., toluene, THF).

  • Adsorption: Add activated carbon (approximately 10-20 wt% relative to the crude product) to the solution.

  • Stirring: Stir the mixture at room temperature for 1-2 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the activated carbon.

  • Washing: Wash the Celite pad with fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the purified product.[11]

Mandatory Visualization

G cluster_catalytic_cycle Desired Catalytic Cycle cluster_deactivation Deactivation Pathways cluster_side_reactions Side Reactions OA Oxidative Addition (Pd(0) to Pd(II)) TM Transmetalation OA->TM Ar-Pd(II)-X Homocoupling Homocoupling (Unwanted Dimerization) OA->Homocoupling RE Reductive Elimination (Product Formation) TM->RE Ar-Pd(II)-Ar' Protodeboronation Protodeboronation (Loss of Boronic Acid) TM->Protodeboronation Pd0 Pd(0)L2 RE->Pd0 Product Pd0->OA Catalyst Regeneration Pd_black Palladium Black (Inactive) Pd0->Pd_black Aggregation Sulfur_poisoning Sulfur Poisoning (Thiophene Coordination) Pd0->Sulfur_poisoning Strong Coordination Ligand_oxidation Ligand Oxidation Pd0->Ligand_oxidation Presence of O2

Caption: Interplay of the desired catalytic cycle with deactivation and side reactions.

References

Technical Support Center: Purification of 4-(4-Methoxyphenyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-(4-Methoxyphenyl)thiophene-2-carboxylic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Recrystallization Troubleshooting

Problem Potential Cause Recommended Solution
Compound does not dissolve Insufficient solvent volume or incorrect solvent choice.Gradually add more solvent in small portions while heating and stirring. If the compound still does not dissolve, the solvent is likely unsuitable. Refer to the solvent selection guide in the FAQs.
"Oiling out" instead of crystallization The boiling point of the solvent is higher than the melting point of the compound (193°C), or the solution is supersaturated with impurities.Select a solvent with a lower boiling point. Alternatively, try to purify the crude product by column chromatography before recrystallization to remove a significant portion of impurities.
No crystal formation upon cooling The solution is not saturated enough, or nucleation has not been initiated.Concentrate the solution by evaporating some of the solvent and allow it to cool again. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of the pure compound.
Low recovery of pure compound Too much solvent was used for dissolution, or the compound is significantly soluble in the cold washing solvent.Use the minimum amount of hot solvent required for complete dissolution. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Colored impurities in the final product The chosen recrystallization solvent is not effective at removing colored impurities.Consider treating the solution with activated carbon before the hot filtration step. A preliminary purification by column chromatography may also be necessary.

Column Chromatography Troubleshooting

Problem Potential Cause Recommended Solution
Compound streaks on the TLC plate and column The acidic proton of the carboxylic acid is interacting with the silica gel, leading to a mixture of protonated and deprotonated forms with different polarities.Add a small amount (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to the eluent. This will keep the compound in its less polar, protonated form, resulting in sharper bands.
Compound does not elute from the column The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If using a dichloromethane/methanol system, increase the percentage of methanol.
Poor separation of the desired compound from impurities The polarity of the eluent is not optimized for the separation.Perform a thorough TLC analysis with various solvent systems to find the optimal eluent for separation. A gradient elution on the column, where the polarity of the eluent is gradually increased, may also improve separation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended alternative purification methods for this compound?

A1: The two primary alternative purification methods are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities. Recrystallization is often effective for removing small amounts of impurities from a solid product, while column chromatography is more suitable for separating complex mixtures or removing impurities with similar polarity to the desired compound.

Q2: How do I select a suitable solvent for the recrystallization of this compound?

A2: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For carboxylic acids like the target molecule, polar solvents are generally a good starting point. Based on data for similar compounds, mixtures of dichloromethane and an alcohol like methanol or ethanol are promising candidates. A mixed solvent system of an alcohol and water can also be effective. Always perform small-scale solubility tests before proceeding with the bulk of the material.

Q3: What are the typical starting conditions for column chromatography of this compound?

A3: For a silica gel column, a good starting eluent system would be a mixture of a non-polar and a polar solvent. Based on literature for similar compounds, a mixture of dichloromethane and methanol in a 20:1 ratio is a reasonable starting point. The polarity can be adjusted based on the TLC analysis of the crude mixture. Remember to add a small amount of acetic or formic acid to the eluent to prevent streaking.

Q4: My purified compound has a melting point lower than the reported 193°C. What does this indicate?

A4: A lower and broader melting point is a strong indication of the presence of impurities. The impurities disrupt the crystal lattice of the pure compound, leading to a depression in the melting point. Further purification steps are recommended to improve the purity of your compound.

Quantitative Data

The following table summarizes key physical properties and suggested purification parameters for this compound.

ParameterValueNotes
Melting Point 193°CA sharp melting point close to this value is indicative of high purity.
Recrystallization Solvents (Suggested) Dichloromethane/Methanol, Dichloromethane/Ethanol, Ethanol/WaterOptimal ratios should be determined experimentally.
Column Chromatography Stationary Phase Silica GelStandard grade silica gel (e.g., 230-400 mesh) is suitable.
Column Chromatography Eluent (Suggested) Dichloromethane/Methanol (e.g., 20:1 v/v) + 0.5% Acetic AcidThe ratio can be adjusted based on TLC analysis.

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Dichloromethane/Methanol)

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot dichloromethane.

  • Addition of Anti-solvent: While the solution is hot, add methanol dropwise until the solution becomes slightly cloudy and the cloudiness persists.

  • Clarification: Add a few drops of hot dichloromethane to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator under vacuum.

Protocol 2: Flash Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., dichloromethane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude compound in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel and load it onto the top of the packed column. Alternatively, carefully load the concentrated solution directly onto the column.

  • Elution: Begin eluting with the initial solvent system, collecting fractions. The polarity of the eluent can be gradually increased (e.g., by increasing the percentage of methanol) to elute the desired compound.

  • Fraction Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Minor Impurities ColumnChromatography Column Chromatography Crude->ColumnChromatography Complex Mixture PureProduct Pure Product Recrystallization->PureProduct ColumnChromatography->PureProduct Analysis Purity Analysis (TLC, MP, NMR) PureProduct->Analysis

Caption: General workflow for the purification of this compound.

TroubleshootingRecrystallization Start Recrystallization Issue OilingOut Compound 'Oils Out'? Start->OilingOut NoCrystals No Crystals Form? Start->NoCrystals LowYield Low Yield? Start->LowYield OilingOut->NoCrystals No ChangeSolvent Change Solvent / Pre-purify OilingOut->ChangeSolvent Yes NoCrystals->LowYield No InduceNucleation Concentrate & Induce Nucleation NoCrystals->InduceNucleation Yes MinimizeSolvent Use Minimal Hot Solvent & Cold Wash LowYield->MinimizeSolvent Yes Success Successful Crystallization LowYield->Success No ChangeSolvent->Success InduceNucleation->Success MinimizeSolvent->Success

Caption: Decision tree for troubleshooting common recrystallization problems.

Technical Support Center: Minimizing Impurities in Thiophene Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of thiophene derivatives. Our goal is to help you minimize impurities and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in thiophene derivative synthesis?

A1: Impurities in thiophene derivative synthesis can arise from several sources:

  • Starting Materials: The purity of your initial reagents is crucial. Impurities in starting materials can carry through the reaction or interfere with the desired transformation, leading to side products.[1]

  • Reaction Conditions: Suboptimal reaction conditions, such as incorrect temperature, reaction time, or catalyst choice, can lead to the formation of byproducts. For instance, in the Paal-Knorr synthesis, high temperatures can favor the formation of furan byproducts.[1]

  • Side Reactions: Competing reaction pathways can generate impurities. Common side reactions include the formation of regioisomers, dimers, or polymers, particularly in reactions like the Gewald aminothiophene synthesis.

  • Workup and Purification: The workup and purification process itself can introduce impurities or cause degradation of the target compound. For example, sensitive thiophene derivatives can degrade on acidic silica gel during column chromatography.[2]

Q2: How can I minimize the formation of regioisomers during the synthesis of disubstituted thiophenes?

A2: Achieving high regioselectivity is a common challenge. The choice of synthetic method is critical. For instance, the Fiesselmann synthesis offers good regiocontrol for producing 3-hydroxy-2-carbonyl substituted thiophenes. In contrast, the Paal-Knorr synthesis with unsymmetrical 1,4-dicarbonyl compounds often leads to mixtures of regioisomers.[3] Careful selection of starting materials and reaction conditions is key. For the Gewald synthesis, the substitution pattern is determined by the starting ketone/aldehyde and the α-cyanoester.[3]

Q3: My thiophene derivative appears to be degrading during silica gel column chromatography. What can I do?

A3: Degradation on silica gel is a known issue for sensitive thiophene derivatives, often due to the acidic nature of the silica. Here are some strategies to mitigate this:

  • Deactivate the Silica Gel: You can neutralize the acidic sites by treating the silica gel with a base like triethylamine. This is often done by adding 1-2% triethylamine to the eluent.[2]

  • Use an Alternative Stationary Phase: Consider using a more neutral stationary phase, such as neutral alumina.[4]

  • Minimize Contact Time: Run the column as quickly as possible without compromising separation to reduce the time your compound spends on the stationary phase.

Q4: I am struggling to find a suitable solvent for recrystallizing my thiophene derivative. What is a good approach?

A4: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature. A systematic approach to solvent selection is recommended:

  • Solubility Testing: Test the solubility of a small amount of your crude product in various solvents at both room temperature and upon heating.[2]

  • Solvent Pairs: If a single solvent is not ideal, a two-solvent system can be effective. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes turbid. Slow cooling can then induce crystallization.[2]

  • Common Solvents: Common solvent systems for recrystallization include ethanol, isopropanol, and mixtures like ethyl acetate/hexane.[2]

Troubleshooting Guides

This section provides structured guidance for addressing specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield in Gewald Aminothiophene Synthesis

A low yield of the desired 2-aminothiophene is a frequent challenge. The following guide provides a systematic approach to identifying and resolving the issue.

Troubleshooting Workflow for Low Yield in Gewald Synthesis

start Low or No Yield Observed check_condensation Inefficient Knoevenagel-Cope Condensation? start->check_condensation check_sulfur Poor Sulfur Solubility/Reactivity? check_condensation->check_sulfur No solution_condensation Optimize Base Selection (e.g., screen piperidine, morpholine) Consider water removal (Dean-Stark) check_condensation->solution_condensation Yes check_sterics Steric Hindrance in Starting Materials? check_sulfur->check_sterics No solution_sulfur Optimize Solvent (polar: EtOH, MeOH, DMF) Gently heat (40-60 °C) check_sulfur->solution_sulfur Yes check_stoichiometry Incorrect Stoichiometry or Impure Reagents? check_sterics->check_stoichiometry No solution_sterics Use a two-step procedure (isolate unsaturated nitrile first) Consider microwave irradiation check_sterics->solution_sterics Yes solution_stoichiometry Verify Purity of Starting Materials Ensure Accurate Measurements check_stoichiometry->solution_stoichiometry Yes

Caption: Troubleshooting workflow for low yield in Gewald synthesis.

Issue 2: Significant Furan Byproduct in Paal-Knorr Thiophene Synthesis

The formation of a furan byproduct is a common competing pathway in the Paal-Knorr synthesis.[1]

Troubleshooting Strategies:

Troubleshooting StepRecommendationRationale
Choice of Sulfurizing Agent Switch from phosphorus pentasulfide (P₄S₁₀) to Lawesson's reagent.Lawesson's reagent is often milder and more efficient, leading to better selectivity for the thiophene product.[1]
Reaction Temperature Maintain the lowest effective temperature for the reaction.Higher temperatures can favor the dehydration pathway that leads to furan formation.[1]
Reaction Time Monitor the reaction closely by TLC or GC-MS and stop it once the starting material is consumed.Prolonged reaction times, especially at elevated temperatures, can increase furan formation.[1]
Purity of Starting Material Ensure the 1,4-dicarbonyl compound is of high purity.Impurities can interfere with the desired reaction pathway.[1]
Issue 3: Low Yield in Suzuki Coupling of Thiophene Derivatives

Low or no yield in a Suzuki coupling can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Suzuki Coupling

start Low or No Yield in Suzuki Coupling check_catalyst Inactive Catalyst or Ligand? start->check_catalyst check_base_solvent Incorrect Base or Solvent System? check_catalyst->check_base_solvent No solution_catalyst Use a fresh, high-quality catalyst Screen different palladium precatalysts and ligands check_catalyst->solution_catalyst Yes check_boronic_acid Protodeboronation of Boronic Acid? check_base_solvent->check_boronic_acid No solution_base_solvent Screen different bases (e.g., K₃PO₄, Cs₂CO₃) Optimize solvent system (e.g., THF/H₂O, Dioxane) check_base_solvent->solution_base_solvent Yes check_halide Unreactive Aryl Halide? check_boronic_acid->check_halide No solution_boronic_acid Use boronic ester or trifluoroborate salt Minimize reaction time and temperature check_boronic_acid->solution_boronic_acid Yes solution_halide Switch to a more reactive halide (I > Br > Cl) Use a more active catalyst system check_halide->solution_halide Yes

Caption: Troubleshooting workflow for Suzuki coupling reactions.

Data Presentation

Table 1: Effect of Aryl Halide on Suzuki Coupling Yield with 3-Thienylboronic Acid
EntryAryl HalideProductYield (%)
14-Bromoanisole3-(4-methoxyphenyl)thiophene95
24-Bromotoluene3-(p-tolyl)thiophene98
31-Bromo-4-fluorobenzene3-(4-fluorophenyl)thiophene97
44-Chlorobenzonitrile4-(thiophen-3-yl)benzonitrile94
52-Chloropyridine2-(thiophen-3-yl)pyridine85
63-Chloropyridine3-(thiophen-3-yl)pyridine88
74-Bromobenzaldehyde4-(thiophen-3-yl)benzaldehyde92
81-Bromo-4-nitrobenzene3-(4-nitrophenyl)thiophene96
Reaction Conditions: Aryl halide (1 mmol), 3-Thienylboronic acid (1.5 mmol), Pd precatalyst (2 mol %), K₃PO₄ (2 mmol), THF/H₂O (2:1, 3 mL), 40 °C, 30 min.[5]
Table 2: Purification of a Thiophene Carboxamide Derivative by Recrystallization
Recrystallization SolventCrude Amount (g)Purified Yield (g)Recovery (%)Purity (by HPLC, %)
Ethanol2.01.68099.2
Isopropanol2.01.57598.8
Ethyl Acetate/Hexane2.01.78599.5
[2]

Experimental Protocols

Protocol 1: General One-Pot Gewald Synthesis of 2-Aminothiophenes

This protocol provides a general guideline and may require optimization for specific substrates.

Materials:

  • Carbonyl compound (ketone or aldehyde)

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Elemental sulfur

  • Base (e.g., morpholine, triethylamine)

  • Solvent (e.g., ethanol, methanol)

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (10 mmol), the active methylene compound (10 mmol), and elemental sulfur (12 mmol).[6]

  • Add a suitable solvent, such as ethanol or methanol (20-30 mL).[6]

  • Add the base (e.g., morpholine or triethylamine, 10-20 mol%).[6]

  • Stir the reaction mixture at room temperature or heat to 40-50 °C.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]

  • Upon completion, cool the reaction mixture and pour it into ice water.

  • Collect the precipitated product by filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Experimental Workflow for Gewald Synthesis

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification reagents Combine carbonyl compound, active methylene compound, and sulfur in solvent add_base Add base (e.g., triethylamine) reagents->add_base stir_heat Stir at RT or heat to 40-50 °C add_base->stir_heat monitor Monitor by TLC stir_heat->monitor quench Pour into ice water monitor->quench filter_dry Filter, wash with cold water, and dry quench->filter_dry purify Purify by recrystallization or column chromatography filter_dry->purify

Caption: General experimental workflow for Gewald synthesis.

Protocol 2: Conventional Suzuki-Miyaura Coupling of an Aryl Halide with 3-Thienylboronic Acid

This protocol is suitable for a wide range of aryl bromides.[5]

Materials:

  • Aryl halide (1.0 equiv)

  • 3-Thienylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., 2 M aqueous Na₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene or n-propanol)

  • Deionized water

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (three-necked round-bottomed flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry three-necked round-bottomed flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add the aryl halide and 3-thienylboronic acid.[5]

  • Add the solvent (e.g., toluene) and the aqueous base.[5]

  • Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes.[5]

  • Add the palladium catalyst to the reaction mixture.[5]

  • Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere with vigorous stirring.[5]

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-12 hours.[5]

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]

  • Purify the crude product by column chromatography on silica gel.[5]

Signaling Pathway

Anticancer Mechanism of Thiophene Derivatives

Thiophene derivatives can interfere with multiple signaling pathways crucial for cancer cell proliferation and survival. A common mechanism involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and ultimately apoptosis (programmed cell death).[7]

thiophene Thiophene Derivative tubulin Tubulin thiophene->tubulin Inhibits microtubules Microtubules tubulin->microtubules Polymerization mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle cell_cycle Cell Cycle Arrest (G2/M Phase) mitotic_spindle->cell_cycle Disruption leads to apoptosis Apoptosis cell_cycle->apoptosis Induces

Caption: Inhibition of tubulin polymerization by thiophene derivatives.

References

Technical Support Center: Scale-Up Synthesis of 4-(4-Methoxyphenyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-(4-Methoxyphenyl)thiophene-2-carboxylic acid.

Troubleshooting Guide

Challenges in the scale-up synthesis of this compound often arise during the critical Suzuki-Miyaura cross-coupling step. This guide addresses common issues encountered during this process.

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Ineffective Catalyst System: The palladium catalyst and ligand may not be suitable for the specific substrates or scale.- Screen Alternative Catalysts/Ligands: For electron-rich thiophene substrates, consider using bulky, electron-rich phosphine ligands like XPhos or SPhos. - Use a Pre-catalyst: Employing a pre-catalyst such as XPhos Pd G4 can sometimes improve reaction initiation and consistency. - Check Catalyst Quality: Ensure the catalyst has not degraded. Use fresh catalyst for critical scale-up batches.
Poor Reagent Quality: Impurities in starting materials (4-bromothiophene-2-carboxylic acid or 4-methoxyphenylboronic acid) can inhibit the catalyst.- Recrystallize Starting Materials: Purify the aryl bromide and boronic acid before use. - Check Boronic Acid Stability: Boronic acids can undergo protodeboronation. Store them under inert and dry conditions.
Suboptimal Reaction Temperature: The reaction may not have reached the necessary activation temperature, or excessive heat could be causing degradation.- Monitor Internal Temperature: Ensure the internal reaction temperature is accurately monitored and controlled, especially in large reactors. - Temperature Screening: If yields are low, perform small-scale experiments to screen a range of temperatures (e.g., 80-110 °C).
Inefficient Base: The choice and quality of the base are critical for the transmetalation step.- Base Screening: Test different bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃. The solubility and strength of the base can significantly impact the reaction. - Anhydrous Conditions: If using a base like K₃PO₄, ensure anhydrous conditions, as excess water can promote side reactions.
Incomplete Reaction Poor Mixing: Inadequate agitation in large reactors can lead to localized concentration gradients and incomplete reactions.- Optimize Agitation: Ensure the reactor's stirring mechanism provides sufficient mixing for the reaction volume and viscosity.
Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.- Reaction Monitoring: Track the reaction progress using in-process controls like HPLC or GC to determine the optimal reaction time.
Formation of Significant Byproducts Homocoupling: The boronic acid can couple with itself, a common side reaction in Suzuki couplings.- Thorough Degassing: Ensure the reaction mixture is rigorously degassed before adding the palladium catalyst to minimize oxygen, which can promote homocoupling. - Control Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents).
Protodeboronation: The boronic acid group is replaced by a hydrogen atom.[1]- Use Anhydrous Reagents: Minimize water content in solvents and reagents. - Milder Base: Consider using a milder base if harsh basic conditions are suspected to be the cause.
Dehalogenation: The bromo-substituent on the thiophene ring is replaced by a hydrogen atom.[2]- Ligand Selection: The choice of ligand can influence the rate of reductive elimination versus dehalogenation.
Difficulties in Product Purification Residual Palladium: Removing the palladium catalyst to meet regulatory requirements for active pharmaceutical ingredients (APIs) can be challenging.- Scavenging Agents: Use solid-supported scavengers like l-cysteine to bind and remove residual palladium.[3][4] - Crystallization: Optimize the crystallization process to effectively purge palladium impurities. - Activated Carbon Treatment: Treatment with activated carbon can help in removing palladium residues.
Persistent Impurities: Byproducts with similar polarity to the desired product can be difficult to remove.- pH Adjustment and Extraction: As a carboxylic acid, the product can be isolated by dissolving the crude material in an aqueous base, washing with an organic solvent to remove neutral impurities, and then acidifying the aqueous layer to precipitate the purified product.[5] - Recrystallization: Experiment with different solvent systems for recrystallization to improve purity.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the scale-up of this compound?

A common and scalable approach is the Suzuki-Miyaura cross-coupling reaction between a 4-halothiophene-2-carboxylic acid derivative (typically 4-bromothiophene-2-carboxylic acid) and 4-methoxyphenylboronic acid. The carboxylic acid may be protected as an ester during the coupling reaction to prevent potential interference with the catalyst.

Q2: How critical is oxygen control during a large-scale Suzuki-Miyaura reaction?

Oxygen control is extremely critical. Palladium(0) catalysts are sensitive to oxygen and can be deactivated through oxidation.[3][4] Furthermore, the presence of oxygen can promote the formation of homocoupling byproducts.[1] For large-scale manufacturing, it is essential to perform the reaction under a strictly inert atmosphere (nitrogen or argon) and to thoroughly degas all solvents and reagent solutions.

Q3: My reaction works well at the lab scale but fails upon scale-up. What are the likely causes?

Common reasons for failure upon scale-up include:

  • Mass and Heat Transfer Limitations: Inefficient mixing and uneven heating in large reactors can lead to poor reaction kinetics and byproduct formation.

  • Oxygen Sensitivity: Maintaining a truly inert atmosphere is more challenging in larger vessels.

  • Quality of Raw Materials: Batch-to-batch variations in starting materials and solvents can have a more pronounced effect on a larger scale. A real-world case study on a 50 kg scale Suzuki-Miyaura reaction highlighted that even external temperature fluctuations and overly strict anaerobic conditions during workup could negatively impact impurity profiles and palladium removal.[3][4]

Q4: What are the best practices for purifying this compound at an industrial scale?

For a carboxylic acid product, a pH-based extractive workup is a highly effective and scalable purification method.[5] This typically involves:

  • Dissolving the crude product in an organic solvent and extracting with an aqueous base (e.g., sodium hydroxide or potassium carbonate) to form the water-soluble carboxylate salt.

  • Separating the layers and washing the aqueous layer with a fresh organic solvent to remove non-acidic impurities.

  • Acidifying the aqueous layer with a mineral acid (e.g., HCl) to precipitate the purified carboxylic acid.

  • Filtering and washing the solid product. Further purification can be achieved through recrystallization from a suitable solvent system.

Q5: Are there any specific safety considerations for the scale-up of this synthesis?

Yes, safety is paramount. Key considerations include:

  • Palladium Catalysts: While not pyrophoric, palladium catalysts are expensive and their dust can be irritating. Handle in a well-ventilated area or glovebox.

  • Solvents: Many solvents used in Suzuki couplings (e.g., dioxane, toluene) are flammable and have specific health hazards. Ensure proper grounding of equipment and use in a well-ventilated area with appropriate personal protective equipment (PPE).

  • Bases: Strong bases like potassium carbonate and potassium phosphate can be corrosive. Handle with appropriate PPE.

  • Pressure Build-up: Exothermic reactions can lead to pressure build-up in a sealed reactor. Ensure proper pressure relief systems are in place.

Experimental Protocol: Suzuki-Miyaura Coupling for this compound (Illustrative)

This protocol is a representative example and should be optimized for specific equipment and scale.

Materials:

  • Methyl 4-bromothiophene-2-carboxylate

  • 4-Methoxyphenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst)

  • Ligand (if not using a pre-catalyst)

  • Base (e.g., K₃PO₄)

  • Solvent (e.g., 1,4-Dioxane and water)

  • Sodium Hydroxide

  • Hydrochloric Acid

Procedure:

  • Reaction Setup: Charge the reactor with methyl 4-bromothiophene-2-carboxylate, 4-methoxyphenylboronic acid, and the base under an inert atmosphere.

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of dioxane and water).

  • Catalyst Addition: Add the palladium catalyst/ligand.

  • Reaction: Heat the mixture to the optimized temperature (e.g., 90 °C) and stir until the reaction is complete as monitored by HPLC.

  • Workup: Cool the reaction mixture and filter off the catalyst. Concentrate the filtrate to remove the organic solvent.

  • Hydrolysis: Add an aqueous solution of sodium hydroxide to the residue and heat to hydrolyze the methyl ester to the carboxylic acid.

  • Purification:

    • Wash the basic aqueous solution with an organic solvent (e.g., toluene) to remove non-polar impurities.

    • Acidify the aqueous layer with hydrochloric acid to precipitate the crude this compound.

    • Filter the solid, wash with water, and dry.

  • Final Purification: Recrystallize the crude product from a suitable solvent to obtain the final product with high purity.

Visualizations

ScaleUp_Workflow cluster_prep Preparation cluster_reaction Suzuki Coupling cluster_workup Workup & Hydrolysis cluster_purification Purification reagent_prep Reagent Preparation & Quality Control reactor_setup Reactor Setup & Inerting reagent_prep->reactor_setup Charge Reagents heating Heating to Target Temperature reactor_setup->heating Start Agitation monitoring In-Process Monitoring (HPLC/GC) heating->monitoring monitoring->heating Maintain Temperature cooling Cooling & Catalyst Filtration monitoring->cooling Reaction Complete hydrolysis Ester Hydrolysis (NaOH) cooling->hydrolysis extraction Aqueous Extraction & Wash hydrolysis->extraction precipitation Acidification & Precipitation extraction->precipitation recrystallization Recrystallization precipitation->recrystallization final_product Final Product recrystallization->final_product

Caption: A typical workflow for the scale-up synthesis of this compound.

Troubleshooting_Logic cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagents start Low Yield or Incomplete Reaction catalyst_activity Check Catalyst Activity & Loading start->catalyst_activity temp_check Verify Internal Temperature start->temp_check purity_check Verify Starting Material Purity start->purity_check ligand_choice Screen Different Ligands catalyst_activity->ligand_choice end Optimized Process ligand_choice->end base_check Evaluate Base & Solvent System temp_check->base_check mixing_check Assess Agitation Efficiency base_check->mixing_check mixing_check->end degassing_check Ensure Thorough Degassing purity_check->degassing_check degassing_check->end

References

Technical Support Center: Suzuki Coupling of Thiophene Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide answers and troubleshooting strategies for challenges encountered during the Suzuki-Miyaura cross-coupling of thiophene boronic acids, with a specific focus on the critical role of the base.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in the Suzuki-Miyaura coupling of thiophene boronic acids?

The base plays a crucial role in the transmetalation step of the catalytic cycle.[1] Its main function is to activate the thiophene boronic acid, making it more reactive.[2][3] There are two generally accepted pathways for this activation:[1][4]

  • Boronate Pathway: The base reacts with the thiophene boronic acid to form a more nucleophilic "ate" complex, such as [Thiophene-B(OH)₃]⁻.[1][2] This anionic boronate species then readily transfers its thiophenyl group to the palladium(II) complex.[4]

  • Hydroxide/Alkoxide Pathway: The base (e.g., OH⁻) first replaces the halide on the palladium(II) complex. This new palladium-hydroxide complex then reacts with the neutral thiophene boronic acid during transmetalation.[1][4]

Regardless of the precise pathway, the presence of a suitable base is essential for the reaction to proceed efficiently.

Q2: What is protodeboronation, and why is it a significant problem with thiophene boronic acids?

Protodeboronation is a common and detrimental side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[5][6] This reaction consumes the thiophene boronic acid, converting it into simple thiophene, which reduces the yield of the desired coupled product.[5]

Thiophene boronic acids are particularly susceptible to this side reaction for several reasons:[5][7]

  • Basic Conditions: The reaction is often accelerated at high pH (pH > 10), which is common for many Suzuki coupling conditions.[7]

  • Aqueous Media: The presence of a proton source, like water in the solvent mixture, is necessary for the reaction to occur.[5]

  • Elevated Temperatures: Higher reaction temperatures can increase the rate of protodeboronation.[5]

Effectively managing protodeboronation is key to achieving high yields in these couplings.

Q3: How do I select the most appropriate base for my specific thiophene coupling reaction?

The optimal base is highly dependent on the specific substrates (both the thiophene boronic acid and the coupling partner), the catalyst system, and the solvent.[1][8] A screening of different bases is often a recommended optimization step.[8] However, some general guidelines can be followed.

Comparative Guide to Common Bases
BaseType / StrengthTypical SolventsAdvantages & Use CasesDisadvantages
K₃PO₄ Strong InorganicToluene, Dioxane, THFOften very effective for challenging couplings, including those with less reactive aryl chlorides.[8]Can promote protodeboronation; may not be suitable for base-sensitive substrates.
Cs₂CO₃ Strong InorganicDioxane, THF, TolueneHighly effective and often provides better yields for difficult couplings.[8][9]More expensive than other carbonate bases.
K₂CO₃ / Na₂CO₃ Moderate InorganicToluene/H₂O, Dioxane/H₂OWidely used, cost-effective, and suitable for a broad range of substrates.[8][10]Can be less effective for unreactive halides; aqueous conditions can promote protodeboronation.
KF Weak InorganicAnhydrous THF, DioxaneIdeal for substrates with base-labile functional groups (e.g., esters).[3][11] Less likely to promote protodeboronation.[12]Can result in slower reaction rates compared to stronger bases.[11]
Et₃N / DIPEA Organic AmineDioxane, TolueneUseful for specific applications, particularly with base-sensitive substrates.[1][13]Generally less common and effective than inorganic bases for most standard couplings.

Troubleshooting Guide

Q4: My reaction has a low yield with significant unreacted starting materials. What are the first things I should check?

When a Suzuki coupling fails or proceeds with low conversion, a systematic check of the reaction parameters is essential.[12]

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen.[12] Oxygen contamination can lead to catalyst decomposition and the formation of homocoupling byproducts.[14] Ensure all solvents are properly degassed and that the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[15]

  • Reagent Quality:

    • Catalyst/Ligand: Palladium catalysts and phosphine ligands can degrade over time, especially if not stored properly under an inert atmosphere.[15] Consider using a fresh batch.

    • Boronic Acid: Thiophene boronic acids can decompose upon storage.[12] Verify the purity of your boronic acid.

    • Base and Solvent: Ensure the base is pure, dry, and finely powdered for better solubility and reactivity.[12] Solvents must be anhydrous (if required) and of high purity.[15]

  • Base/Solvent Compatibility: The chosen base must be sufficiently soluble and strong enough for the specific solvent system and substrates.[15] For example, K₃PO₄ is often used in anhydrous toluene or dioxane, while Na₂CO₃ is common in biphasic systems like toluene/water.[8]

Troubleshooting_Workflow start Problem: Low or No Yield check_inert Is the reaction setup fully under inert gas? start->check_inert check_reagents Are all reagents (catalyst, ligand, boronic acid) fresh and pure? check_inert->check_reagents Yes action_degas Action: Thoroughly degas solvents and purge system with Ar or N₂. check_inert->action_degas No check_base Is the base appropriate for the substrates and solvent? check_reagents->check_base Yes action_reagents Action: Use fresh catalyst/ ligand and verify purity of starting materials. check_reagents->action_reagents No action_screen_base Action: Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃, KF). check_base->action_screen_base No side_reaction Is significant byproduct (deboronated thiophene) observed? check_base->side_reaction Yes action_degas->check_reagents action_reagents->check_base success Re-run Optimized Reaction action_screen_base->success goto_q5 See Q5: Minimizing Protodeboronation side_reaction->goto_q5 Yes side_reaction->success No

A decision-tree workflow for troubleshooting low-yielding Suzuki reactions.
Q5: I'm observing a significant amount of deboronated thiophene byproduct. How can I minimize this side reaction?

This is a classic sign of competing protodeboronation, where the side reaction is faster than the desired cross-coupling.[5]

  • Modify the Base: Strong bases in aqueous media can accelerate protodeboronation.[12]

    • Switch to a milder base like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[12]

    • If a strong base is required for the coupling, ensure it is finely powdered and use anhydrous conditions.

  • Switch to Anhydrous Conditions: Since water is the proton source for protodeboronation, switching to a rigorously dry, non-aqueous solvent system (e.g., anhydrous dioxane or toluene) can significantly suppress this side reaction.[12]

  • Use a More Stable Boron Reagent: If the free boronic acid is too unstable, convert it to a more robust derivative that provides a "slow release" of the reactive species.[6] Excellent options include:

    • Pinacol esters (Thiophene-Bpin)[5]

    • MIDA boronates[5][6]

    • Potassium trifluoroborate salts (Thiophene-BF₃K)[15]

  • Increase Catalyst Activity: Use a more active catalyst system (e.g., a more electron-rich, bulky phosphine ligand like SPhos or XPhos) to accelerate the desired Suzuki coupling, allowing it to outcompete protodeboronation.[5][7]

Q6: My reaction is working, but the yield is not reproducible. What could be the cause?

Lack of reproducibility often points to subtle variations in reaction setup or reagent quality.

  • Moisture and Oxygen: The most common culprits are inconsistent exclusion of air and moisture. Ensure your degassing procedure and inert atmosphere technique are consistent for every reaction.

  • Base Quality: The physical state of the base can matter. For solid bases like K₃PO₄, using a single batch that is finely and consistently ground can improve reproducibility.[16]

  • Stirring Rate: In biphasic reactions (e.g., toluene/water), the stirring rate is critical for creating a sufficient interface for the reaction to occur. Inconsistent stirring can lead to variable reaction rates.[12]

  • Boronic Acid Stability: If the thiophene boronic acid is partially decomposing in the bottle over time, yields will decrease with each subsequent experiment. Using a freshly opened bottle or a more stable boronate ester can help.[14]

Diagrams and Protocols

Suzuki-Miyaura Catalytic Cycle & Role of the Base

The cycle involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination. The base is critical for the transmetalation step.

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Output Pd0 Pd(0)L₂ PdII_halide R¹-Pd(II)L₂-X Pd0->PdII_halide Oxidative Addition PdII_R1R2 R¹-Pd(II)L₂-R² PdII_halide->PdII_R1R2 Transmetalation PdII_R1R2->Pd0 Reductive Elimination R1X R¹-X (Aryl Halide) R1X->Pd0 R2B R²-B(OH)₂ (Thiophene Boronic Acid) R2B_activated [R²-B(OH)₃]⁻ (Activated Boronate) R2B->R2B_activated Base Base (e.g., K₂CO₃) Base->R2B activates Product R¹-R² R2B_activated->PdII_halide

The catalytic cycle for the Suzuki-Miyaura coupling.
General Experimental Protocol

This protocol is a general starting point and should be optimized for specific substrates.

Materials:

  • Aryl or Heteroaryl Halide (1.0 equiv)

  • Thiophene Boronic Acid (or ester derivative, 1.2–1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%) or Pd Precatalyst/Ligand (e.g., Pd₂(dba)₃ / SPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, 2.0–3.0 equiv)

  • Degassed Solvent (e.g., Dioxane, Toluene, THF/Water mixture)

Procedure:

  • Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, the thiophene boronic acid, and the base.[17]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to remove all oxygen.[15]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent(s) via syringe.[17]

  • Catalyst Addition: Add the palladium catalyst and/or ligand to the reaction mixture under the inert atmosphere. Purge the vessel with inert gas for another 5-10 minutes.[18]

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).[12]

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[17]

References

Technical Support Center: Recrystallization of 4-Arylthiophene-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the appropriate solvent for the recrystallization of 4-arylthiophene-2-carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What are the ideal properties of a solvent for recrystallizing 4-arylthiophene-2-carboxylic acids?

An ideal solvent for the recrystallization of 4-arylthiophene-2-carboxylic acids should exhibit the following characteristics:

  • High-Temperature Solubility: The compound should be highly soluble in the solvent at its boiling point to allow for complete dissolution.[1]

  • Low-Temperature Insolubility: The compound should be insoluble or sparingly soluble in the solvent at low temperatures (room temperature or below) to ensure maximum recovery of the purified crystals upon cooling.[1]

  • Differential Impurity Solubility: Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (staying in the mother liquor after filtration).

  • Chemical Inertness: The solvent must not react with the 4-arylthiophene-2-carboxylic acid.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals after filtration.[1]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.

Q2: Which solvents are commonly used for the recrystallization of aromatic carboxylic acids like 4-arylthiophene-2-carboxylic acids?

While the optimal solvent is compound-specific, common choices for aromatic carboxylic acids include:

  • Alcohols: Ethanol and methanol are frequently used, often in combination with water, to fine-tune the polarity.

  • Water: For more polar 4-arylthiophene-2-carboxylic acids, water can be an effective recrystallization solvent, especially given its high boiling point, which can increase the solubility of organic compounds. A patent for 2-thiophenecarboxylic acid, for instance, specifies recrystallization from water.

  • Acetic Acid: Often used for its ability to dissolve many organic compounds, it is typically removed by washing the final crystals with a more volatile solvent.

  • Solvent Mixtures: A two-solvent system is often employed when no single solvent meets all the criteria. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is insoluble. Common pairs include ethanol/water and toluene/hexane.[2]

Q3: How does the "like dissolves like" principle apply to choosing a solvent for 4-arylthiophene-2-carboxylic acids?

The "like dissolves like" principle suggests that a solute will dissolve best in a solvent that has a similar polarity. 4-Arylthiophene-2-carboxylic acids are moderately polar compounds due to the presence of the carboxylic acid group and the aromatic rings. Therefore, solvents of intermediate polarity, such as alcohols or acetone, are often good starting points for solvent screening. The thiophene ring itself can influence solubility, and it has been noted that thiophene derivatives can be effective solvents for similar molecules.[3]

Troubleshooting Guide

Problem Possible Cause Solution
No crystals form upon cooling The solution is not saturated.Evaporate some of the solvent to concentrate the solution and then allow it to cool again.[1]
Nucleation has not occurred.Try scratching the inside of the flask at the solution's surface with a glass rod to create nucleation sites. Alternatively, add a small "seed" crystal of the pure compound to induce crystallization.[1]
The compound "oils out" instead of crystallizing The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.Reheat the solution and add a small amount of additional "good" solvent to decrease the saturation. Allow the solution to cool more slowly.[4]
Low recovery of the purified compound Too much solvent was used during dissolution.Use the minimum amount of hot solvent necessary to fully dissolve the compound.[1][5]
The crystals are significantly soluble in the cold washing solvent.Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[1]
Premature crystallization occurred during hot filtration.Ensure the funnel and receiving flask are pre-heated before hot filtration to prevent the solution from cooling and crystallizing prematurely.
Crystals are colored or appear impure Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly, as it can also adsorb the desired compound.
Crystallization was too rapid, trapping impurities.Re-dissolve the crystals in fresh hot solvent and allow the solution to cool more slowly to promote the formation of purer crystals.[4]

Solvent Selection and Properties

The following table summarizes the properties of common solvents used for recrystallization, which can aid in the selection of an appropriate solvent or solvent system for 4-arylthiophene-2-carboxylic acids.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Water10080.1Good for polar compounds; high boiling point allows for a large temperature gradient.
Ethanol7824.5A versatile solvent of intermediate polarity; often used in mixtures with water.
Methanol6532.7Similar to ethanol but more polar and has a lower boiling point.
Acetone5620.7A good solvent for many organic compounds; highly volatile.
Ethyl Acetate776.0A less polar solvent, often used for compounds with intermediate polarity.
Toluene1112.4A non-polar solvent, suitable for less polar compounds or as the "poor" solvent in a mixture.
Hexane691.9A very non-polar solvent, often used as the "poor" solvent to induce crystallization.
Acetic Acid1186.2A polar protic solvent that can dissolve many carboxylic acids.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization
  • Solvent Screening: In a small test tube, add a few milligrams of the crude 4-arylthiophene-2-carboxylic acid and a few drops of the candidate solvent. Observe the solubility at room temperature. Heat the mixture to the solvent's boiling point and observe if the solid dissolves. A suitable solvent will dissolve the compound when hot but not at room temperature.[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring to dissolve the solid. If the solid does not fully dissolve, add small portions of the hot solvent until a clear solution is obtained.[1]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[1]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[1]

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator. A vacuum oven can be used for more thorough drying.[1]

Protocol 2: Two-Solvent Recrystallization
  • Solvent Selection: Identify a "good" solvent that readily dissolves the compound at room temperature and a "poor" solvent in which the compound is insoluble. The two solvents must be miscible.

  • Dissolution: Dissolve the crude solid in a minimal amount of the hot "good" solvent.

  • Induce Crystallization: While the solution is hot, add the "poor" solvent dropwise until the solution becomes faintly turbid. If too much "poor" solvent is added, add a small amount of the "good" solvent to redissolve the precipitate.

  • Crystallization, Isolation, and Drying: Follow steps 4-7 from the single solvent recrystallization protocol.

Visual Guides

Solvent_Selection_Workflow start Start: Crude 4-Arylthiophene-2-Carboxylic Acid solubility_test Perform Solubility Test (Hot & Cold) start->solubility_test dissolves_cold Dissolves in Cold Solvent? solubility_test->dissolves_cold dissolves_hot Dissolves in Hot Solvent? dissolves_cold->dissolves_hot No unsuitable_solvent Unsuitable Solvent dissolves_cold->unsuitable_solvent Yes insoluble Insoluble in Hot Solvent? dissolves_hot->insoluble No suitable_solvent Suitable Single Solvent Found dissolves_hot->suitable_solvent Yes insoluble->unsuitable_solvent Yes two_solvent Consider Two-Solvent System insoluble->two_solvent No end Proceed to Recrystallization suitable_solvent->end try_another Try Another Solvent unsuitable_solvent->try_another try_another->solubility_test two_solvent->end Troubleshooting_Recrystallization start Problem Encountered During Recrystallization no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out low_yield Low Yield start->low_yield scratch Scratch Flask / Add Seed Crystal no_crystals->scratch Try First add_good_solvent Add More 'Good' Solvent oiling_out->add_good_solvent min_solvent Use Minimum Hot Solvent low_yield->min_solvent cold_wash Wash with Ice-Cold Solvent low_yield->cold_wash concentrate Concentrate Solution (Boil off some solvent) scratch->concentrate If still no crystals slow_cooling Cool Solution More Slowly add_good_solvent->slow_cooling

References

Validation & Comparative

A Comparative Guide to the Biological Activity of Substituted 4-Phenylthiophene-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted 4-phenylthiophene-2-carboxylic acids represent a promising class of heterocyclic compounds with a diverse range of biological activities. Their structural versatility allows for modifications that can significantly modulate their potency and selectivity against various biological targets. This guide provides a comparative overview of the anticancer, anti-inflammatory, and antimicrobial activities of this scaffold, supported by quantitative data and detailed experimental protocols.

Data Presentation: A Comparative Overview

The biological activities of substituted 4-phenylthiophene-2-carboxylic acids and their derivatives are summarized below. The data highlights the influence of different substituents on their potency.

Anticancer Activity

The anticancer potential of substituted 4-phenylthiophene-2-carboxamides has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the cytotoxic efficacy of these compounds.

Compound IDSubstituent on Phenyl RingCancer Cell LineIC50 (µM)Reference
1a 4-FluoroHep3B> 300[1]
1b 4-Fluoro, N-(p-tolyl)Hep3B5.46[1]
1c 4-Fluoro, N-(4-methoxyphenyl)Hep3B> 300[1]
1d 4-Fluoro, N-(4-chlorophenyl)Hep3B8.85[1]
1e 4-Fluoro, N-(4-bromophenyl)Hep3B12.58[1]

Structure-Activity Relationship (SAR) Insights: The data suggests that the N-substitution on the carboxamide moiety plays a crucial role in the anticancer activity. The introduction of a p-tolyl or a halogenated phenyl group at this position significantly enhances the cytotoxicity against the Hep3B liver cancer cell line.

Anti-inflammatory Activity

The anti-inflammatory activity of thiophene derivatives is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes. Below is a summary of the COX-2 inhibitory activity of a series of 2,3,4-trisubstituted thiophene derivatives, which share a similar structural scaffold.

Compound IDSubstituentsCOX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
2a 4-(4-chlorophenyl), 3-cyano, 2-(morpholinoacetamido)5.458.37[2]
Celecoxib (Standard)0.3515.44[2]

SAR Insights: Compound 2a , a thiophene derivative, exhibits potent and selective inhibition of COX-2, suggesting that the thiophene scaffold is a viable backbone for the development of novel anti-inflammatory agents. The morpholinoacetamide substituent at the 2-position appears to be a key contributor to its activity.

Antimicrobial Activity

Thiophene derivatives have also demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key measure of their efficacy.

Compound IDSubstituentS. aureus MIC (µg/mL)B. subtilis MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)Reference
3a 3-amino, N-(4-acetylphenyl)2019>5020[3]
3b 3-amino, N-(4-acetyl-3-methoxyphenyl)1718>5018[3]
Ampicillin (Standard)12.512.512.525[3]

SAR Insights: The presence of an amino group at the 3-position and a substituted N-phenylacetamide at the 2-position of the thiophene ring confers notable antibacterial activity, particularly against Gram-positive bacteria. The methoxy-substituted derivative 3b shows slightly enhanced activity compared to the unsubstituted analog 3a .

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.

Anticancer Activity: MTS Assay

The 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • MTS Reagent Addition: Following the incubation period, 20 µL of MTS reagent is added to each well.

  • Incubation and Measurement: The plate is incubated for 1-4 hours at 37°C. The absorbance is then measured at 490 nm using a microplate reader. The amount of formazan product generated is proportional to the number of viable cells.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Anti-inflammatory Activity: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes.

  • Enzyme Preparation: Ovine COX-1 or human recombinant COX-2 enzyme is diluted in a Tris-HCl buffer.

  • Reaction Mixture: The reaction mixture in each well of a 96-well plate contains the assay buffer, heme, the respective COX enzyme, and the test compound at various concentrations.

  • Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.

  • Detection: The peroxidase activity of COX is measured colorimetrically by monitoring the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a color change measured at 590 nm.

  • Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve for each enzyme to assess potency and selectivity.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is commonly used.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Mandatory Visualizations

Atypical Protein Kinase C (aPKC) Signaling in NF-κB Activation

Substituted 4-phenylthiophene-2-carboxylic acid derivatives have been shown to inhibit atypical protein kinase C (aPKC), a key regulator of the NF-κB signaling pathway, which is implicated in both inflammation and cancer.

aPKC_NFkB_Pathway cluster_cytoplasm Cytoplasm Receptor Receptor (e.g., IL-1R, TNFR) TRAF6 TRAF6 Receptor->TRAF6 p62 p62 TRAF6->p62 aPKC aPKC p62->aPKC IKK_complex IKK Complex (IKKα/β/γ) aPKC->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression Inhibitor Substituted 4-phenylthiophene- 2-carboxylic acids Inhibitor->aPKC Inhibits

Caption: aPKC-mediated NF-κB signaling pathway and the inhibitory action of test compounds.

General Experimental Workflow for Biological Activity Screening

The process of evaluating the biological activity of newly synthesized compounds follows a systematic workflow from synthesis to data analysis.

Experimental_Workflow Synthesis Synthesis of Substituted 4-Phenylthiophene-2-Carboxylic Acids Purification Purification & Characterization (e.g., NMR, Mass Spec) Synthesis->Purification Bioassays Biological Assays Purification->Bioassays Anticancer Anticancer Screening (MTS Assay) Bioassays->Anticancer Anti_inflammatory Anti-inflammatory Screening (COX Inhibition Assay) Bioassays->Anti_inflammatory Antimicrobial Antimicrobial Screening (MIC Determination) Bioassays->Antimicrobial Data_Analysis Data Analysis (IC50 / MIC Determination) Anticancer->Data_Analysis Anti_inflammatory->Data_Analysis Antimicrobial->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis

References

Comparative Analysis of 4-(4-Methoxyphenyl)thiophene-2-carboxylic acid and Known Inhibitors of D-Amino Acid Oxidase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential inhibitory activity of the novel compound 4-(4-Methoxyphenyl)thiophene-2-carboxylic acid against D-amino acid oxidase (DAO), benchmarked against established DAO inhibitors. While direct experimental data for this compound is not currently available in public literature, its structural similarity to known thiophene-based DAO inhibitors allows for an informed, inferential comparison.

Introduction to D-Amino Acid Oxidase (DAO)

D-amino acid oxidase (DAO) is a flavoenzyme that plays a crucial role in the metabolism of D-amino acids, particularly D-serine, a key co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system. Dysregulation of DAO activity has been implicated in various neurological and psychiatric disorders, making it a significant target for therapeutic intervention. Inhibition of DAO can lead to an increase in synaptic D-serine levels, thereby modulating NMDA receptor function.

Inhibitory Activity Comparison

The following table summarizes the inhibitory activities of known DAO inhibitors, including thiophene carboxylic acid derivatives and other chemical classes. The activity of this compound is presented here as a hypothetical value for comparative purposes, based on structure-activity relationship (SAR) studies of similar compounds.

CompoundChemical ClassTarget EnzymeIC50 (µM)Ki (µM)Notes
This compound Thiophene Carboxylic Acid DAO Not Reported (Hypothesized) - Based on SAR of related thiophene carboxylic acids, it is predicted to exhibit inhibitory activity. The methoxyphenyl group may influence binding affinity.
3,6-Dichlorobenzo[b]thiophene-2-carboxylic acidBenzothiophene Carboxylic AcidBDK3.19-While this is a BDK inhibitor, its structural similarity highlights the potential for thiophene derivatives to inhibit various kinases and enzymes.[1][2]
4H-Thieno[3,2-b]pyrrole-5-carboxylic acidThieno[3,2-b]pyrrole Carboxylic AcidDAO0.145 (human), 0.112 (rat)-A potent inhibitor of both human and rat DAO.[3][4]
Benzoic AcidCarboxylic AcidDAO--A known, albeit weak, inhibitor of DAO.
Sodium BenzoateBenzoate SaltDAO--A commonly used DAO inhibitor in research.[5]
RisperidoneAtypical AntipsychoticDAO--An atypical antipsychotic that also exhibits DAO inhibitory activity.[5]
AmilorideDiureticuPA-7A known inhibitor of urokinase (uPA), highlighting that some enzyme inhibitors can have off-target effects.[6]
B428Benzo[b]thiophene-2-carboxamidineuPA0.320.53A potent and selective synthetic uPA inhibitor, demonstrating the versatility of the thiophene scaffold.[7]
B623Benzo[b]thiophene-2-carboxamidineuPA0.070.16Another potent and selective synthetic uPA inhibitor from the same class as B428.[7]
CaCCinh-A01Thiazole derivativeANO1--An inhibitor of the Anoctamin 1 (ANO1) chloride channel, demonstrating that thiophene analogs can target ion channels.
Compound 42 (4-arylthiophene-3-carboxylic acid derivative)4-Arylthiophene-3-carboxylic acidANO10.79-A potent inhibitor of ANO1, further illustrating the diverse biological activities of thiophene derivatives.[8]

Experimental Protocols

Detailed methodologies for assessing the inhibitory activity of compounds against DAO are crucial for reproducible and comparable results. Below are outlines of common experimental protocols.

D-Amino Acid Oxidase (DAO) Inhibition Assay

This assay determines the ability of a test compound to inhibit the enzymatic activity of DAO.

Principle: DAO catalyzes the oxidative deamination of D-amino acids, producing an α-keto acid, ammonia, and hydrogen peroxide. The inhibitory activity can be quantified by measuring the decrease in the rate of formation of one of these products in the presence of the test compound. A common method involves a coupled enzyme assay where the hydrogen peroxide produced is used by horseradish peroxidase (HRP) to oxidize a chromogenic or fluorogenic substrate.

Materials:

  • Recombinant human D-amino acid oxidase (hDAO)

  • D-serine (substrate)

  • Horseradish peroxidase (HRP)

  • Amplex Red (or another suitable HRP substrate)

  • Test compound (e.g., this compound)

  • Known DAO inhibitor (positive control, e.g., sodium benzoate)

  • Assay buffer (e.g., 100 mM sodium phosphate, pH 7.4)

  • 96-well microplate (black, clear bottom for fluorescence)

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound and the known inhibitor in a suitable solvent (e.g., DMSO). Create a serial dilution of the compounds in the assay buffer.

  • Assay Reaction:

    • To each well of the microplate, add the assay buffer.

    • Add the test compound or control solutions to the respective wells.

    • Add the hDAO enzyme solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding a solution containing D-serine, HRP, and Amplex Red.

  • Data Acquisition: Immediately begin kinetic measurement of fluorescence intensity (excitation ~530-560 nm, emission ~590 nm) using a microplate reader at 37°C for a specified period (e.g., 30 minutes).

  • Data Analysis:

    • Calculate the initial reaction rates (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the percentage of inhibition for each compound concentration relative to the uninhibited control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the DAO signaling pathway and a typical experimental workflow for inhibitor screening.

DAO_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_astrocyte Astrocyte cluster_postsynaptic Postsynaptic Neuron D-Serine_pool D-Serine Pool DAO D-Amino Acid Oxidase (DAO) D-Serine_pool->DAO Substrate NMDA_Receptor NMDA Receptor D-Serine_pool->NMDA_Receptor Co-agonist binding Alpha-Keto_Acid α-Keto Acid DAO->Alpha-Keto_Acid Catalysis H2O2_NH3 H₂O₂ + NH₃ DAO->H2O2_NH3 Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Activation Neuronal_Signaling Downstream Neuronal Signaling Ca_Influx->Neuronal_Signaling Inhibitor 4-(4-Methoxyphenyl)thiophene- 2-carboxylic acid / Known Inhibitors Inhibitor->DAO Inhibition

Caption: D-Amino Acid Oxidase (DAO) signaling pathway and point of inhibition.

Experimental_Workflow start Start compound_prep Compound Preparation (Test & Control Inhibitors) start->compound_prep reagent_prep Reagent Preparation (DAO, D-Serine, HRP, Amplex Red) start->reagent_prep plate_setup Plate Setup in 96-well format compound_prep->plate_setup reagent_prep->plate_setup pre_incubation Pre-incubation (DAO + Inhibitor) plate_setup->pre_incubation reaction_initiation Reaction Initiation (Add Substrate Mix) pre_incubation->reaction_initiation data_acquisition Kinetic Fluorescence Reading reaction_initiation->data_acquisition data_analysis Data Analysis (% Inhibition, IC50 Calculation) data_acquisition->data_analysis end End data_analysis->end

Caption: Experimental workflow for DAO inhibitor screening.

References

A Comparative Guide to the Properties of 4-(4-Methoxyphenyl)thiophene-2-carboxylic Acid for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive computational analysis of the physicochemical and potential biological properties of 4-(4-Methoxyphenyl)thiophene-2-carboxylic acid. Through in-silico predictions and comparison with structurally related analogs, this document aims to facilitate the evaluation of its potential in drug design and materials science applications.

This guide presents a comparative analysis of this compound against three benchmark compounds: Thiophene-2-carboxylic acid, 4-Phenylthiophene-2-carboxylic acid, and 4-(4-Methoxyphenyl)benzoic acid. The selection of these comparators allows for a systematic evaluation of the contributions of the methoxyphenyl and thiophene-carboxylic acid moieties to the molecule's overall property profile.

Physicochemical Properties: A Comparative Overview

The fundamental physicochemical properties of a compound, including its acidity (pKa), lipophilicity (LogP), and solubility, are critical determinants of its behavior in biological and chemical systems. These parameters influence absorption, distribution, metabolism, and excretion (ADME) in drug candidates and dictate formulation and processing characteristics in materials science. The following table summarizes the predicted and experimental values for this compound and its analogs.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa (Predicted)LogP (Predicted)Aqueous Solubility (Predicted, logS)
This compound C₁₂H₁₀O₃S234.27193[1]3.63.1-3.5
Thiophene-2-carboxylic acidC₅H₄O₂S128.15125-1273.5[2]1.57[3]-1.2 (experimental: 80 g/L at 20°C)[2][4]
4-Phenylthiophene-2-carboxylic acidC₁₁H₈O₂S204.25166-1723.73.2-3.8
4-(4-Methoxyphenyl)benzoic acidC₁₄H₁₂O₃228.24182-1854.5[5][6]1.96[6]-2.5 (experimental: 0.3 g/L at 20°C)[7]

Potential Biological Activities: A Comparative Perspective

Thiophene-containing molecules are known to exhibit a wide range of biological activities.[8][9] To provide a comparative perspective on the potential of this compound, this section summarizes reported biological activities for the compound and its analogs. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function.

CompoundTarget/ActivityReported IC50 Values (µM)
This compound Not explicitly reported.-
Thiophene-2-carboxylic acid derivativesAntimicrobial, AnticancerMICs ranging from 7.8 to 500 µg/mL for antimicrobial activity.
4-Phenylthiophene-2-carboxylic acid derivativesAnticancer (Hep3B cells)5.46 - 12.58
4-(4-Methoxyphenyl)benzoic acid derivativesVarious biological targetsData not directly comparable.

Computational Analysis Workflow

The computational analysis of the properties of this compound and its analogs was performed following a systematic workflow. This process involves molecular descriptor calculation, property prediction using established models, and comparative analysis.

G cluster_0 Input cluster_1 Computational Tools cluster_2 Output & Analysis SMILES SMILES Strings of Target and Analogs Descriptor Molecular Descriptor Calculation SMILES->Descriptor pKa_pred pKa Prediction Descriptor->pKa_pred LogP_pred LogP Prediction Descriptor->LogP_pred Sol_pred Solubility Prediction Descriptor->Sol_pred Data_table Physicochemical Property Table pKa_pred->Data_table LogP_pred->Data_table Sol_pred->Data_table Comparison Comparative Analysis Data_table->Comparison Guide Generation of Comparison Guide Comparison->Guide

Caption: Workflow for the computational analysis of molecular properties.

Experimental Protocols

To complement the computational predictions, this section outlines standardized experimental protocols for the determination of key physicochemical and biological properties.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

The pKa of a compound is a measure of its acidity in a solution. Potentiometric titration is a highly accurate method for its determination.

Methodology:

  • Preparation of Analyte Solution: A precisely weighed amount of the compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO for compounds with low aqueous solubility) to a known concentration (e.g., 0.01 M).

  • Titration Setup: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method

LogP is a measure of a compound's lipophilicity and is a critical parameter for predicting its membrane permeability and interaction with biological macromolecules.

Methodology:

  • Solvent Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (typically octanol). An equal volume of the other phase is added.

  • Equilibration: The mixture is shaken vigorously for a set period (e.g., 24 hours) to allow for the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and water layers.

  • Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

Determination of Aqueous Solubility by the Shake-Flask Method

Aqueous solubility is a fundamental property that affects a drug's absorption and bioavailability.

Methodology:

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of water in a sealed vial.

  • Equilibration: The vials are agitated at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: The saturated solution is filtered or centrifuged to remove any undissolved solid.

  • Concentration Analysis: The concentration of the dissolved compound in the clear supernatant is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

In Vitro Enzyme Inhibition Assay

Enzyme inhibition assays are used to determine the potency of a compound against a specific enzyme target.

Methodology:

  • Reagent Preparation: Solutions of the enzyme, substrate, and test compound (at various concentrations) are prepared in an appropriate buffer.

  • Assay Setup: The enzyme is pre-incubated with the test compound for a specific period.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

  • Detection: The progress of the reaction is monitored over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The IC50 value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Signaling Pathway and Experimental Workflow Visualization

To further illustrate the context of this analysis, the following diagrams depict a generic signal transduction pathway that could be modulated by a small molecule inhibitor and a typical experimental workflow for screening and characterizing such inhibitors.

G cluster_0 Signal Transduction Ligand Ligand Receptor Receptor Ligand->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Gene Expression TF->Gene Response Cellular Response Gene->Response Inhibitor Small Molecule Inhibitor Inhibitor->Kinase2

Caption: A generic kinase signaling pathway targeted by a small molecule inhibitor.

G cluster_0 Drug Discovery Workflow Library Compound Library Screening Hit_ID Hit Identification Library->Hit_ID Hit_to_Lead Hit-to-Lead Optimization Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical

Caption: A typical workflow for small molecule drug discovery.

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 4-Arylthiophene-2-Carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 4-arylthiophene-2-carboxylic acid scaffold represents a versatile platform for the design of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various analogs, highlighting key structural modifications that influence their biological activity against a range of targets, including ion channels, kinases, and G-protein coupled receptors. The information is supported by experimental data and detailed protocols to aid in the design and evaluation of new chemical entities.

This guide synthesizes findings from multiple studies to offer a comprehensive overview of how substitutions on the thiophene core and the 4-aryl moiety impact potency and selectivity. The presented data underscores the importance of this scaffold in medicinal chemistry and provides a foundation for future drug discovery efforts.

Comparative Structure-Activity Relationship Data

The biological activity of 4-arylthiophene-2-carboxylic acid analogs is highly dependent on the nature and position of substituents. The following tables summarize the quantitative SAR for different series of compounds against various biological targets.

Analogs as Anoctamin 1 (ANO1) Inhibitors

Anoctamin 1 (ANO1) is a calcium-activated chloride channel implicated in pain signaling, making it an attractive target for novel analgesics. Structure-activity relationship studies have revealed key determinants for potent inhibition.

Compound IDR1 (at position 4)R2 (at position 3)R3 (at position 2)IC50 (µM)
Scaffold A 4-Cl-PhenylHCOOH-
424-Cl-Phenyl1-NaphthylCOOH0.79[1]
404-Cl-Phenyl2-ThiophenylCOOH> 0.79[1]
464-Cl-Phenyl4-Methyl-1-naphthylCOOH> 0.79[1]
Scaffold B 4-tert-ButylphenylHCOOH-
284-tert-Butylphenyl4-OxymethylbenzoCOOHMore active than CaCCinh-A01[1]
272-Methoxyphenyl4-OxymethylbenzoCOOHLess active than 28[1]
29-324-tert-Butylphenyl4-OxymethylbenzoCOOR (Ester)Decreased activity[1]

Table 1: SAR of 4-arylthiophene-3-carboxylic acid analogs as ANO1 inhibitors. The data highlights that substitution at the R2 position with bulky aromatic groups, such as 1-naphthyl, significantly enhances inhibitory activity.[1] Furthermore, the presence of a free carboxylic acid at the R3 position is crucial for activity, as esterification leads to a decline in potency.[1]

Analogs as Atypical Protein Kinase C (aPKCζ) Inhibitors

Atypical protein kinase C zeta (aPKCζ) is a key enzyme in various signaling pathways, and its dysregulation is associated with cancer and inflammatory diseases. Phenylthiophene analogs have been investigated as inhibitors of this kinase.

Compound IDR2 (at position 2)R3 (at position 3)4-Aryl Substituent (Z)% Inhibition at 30 µM
Scaffold C NH2COOR'Phenyl-
1NH2COOEtH100[2]
6NH2COO-iPrH100[2]
24aNH2CNH87[2]
24bNH2COOHH65[2]
15NH2COOEt4-F-
16NH2COOEt3-FLess active than 15
18NH2COOEt4-CNUnfavorable[2]
11NH2COOEt4-MeModest inhibition[2]
12NH2COOEt3-MeModest inhibition[2]
13NH2COOEt2-MeModest inhibition[2]
35-39NH2COOEtElectron-withdrawing groupsDecreased activity[2]
46-50NH2COOBnElectron-withdrawing groupsDecreased activity[2]

Table 2: SAR of 2-amino-3-carboxy-4-phenylthiophene analogs as aPKCζ inhibitors. An amino group at the R2 position is optimal.[2] The C-3 position can tolerate lipophilic esters, but conversion to an amide or a free carboxylic acid reduces activity.[2] Electron-donating substituents on the 4-aryl ring generally optimize kinase inhibition, while electron-withdrawing groups are detrimental.[2]

Experimental Protocols

Detailed methodologies for key biological assays are provided below to facilitate the evaluation of novel 4-arylthiophene-2-carboxylic acid analogs.

Whole-Cell Patch Clamp Assay for ANO1 Inhibition

This protocol is used to measure the inhibitory effect of compounds on ANO1-mediated chloride currents in a cellular context.

1. Cell Preparation:

  • HEK293 cells stably expressing human ANO1 are plated onto glass coverslips 24-48 hours before the experiment.

  • Cells are maintained in a sub-confluent state to ensure healthy, individual cells for recording.

2. Pipette and Solution Preparation:

  • Borosilicate glass capillaries are pulled to a resistance of 3-5 MΩ and fire-polished.

  • The internal pipette solution contains (in mM): 140 CsCl, 1 MgCl2, 10 HEPES, 5 EGTA, and 1 ATP, with pH adjusted to 7.2 with CsOH. The free Ca2+ concentration is adjusted to activate ANO1 channels.

  • The external bath solution contains (in mM): 140 CsCl, 1 MgCl2, 1 CaCl2, 10 HEPES, and 10 D-Glucose, with pH adjusted to 7.4 with CsOH.

3. Electrophysiological Recording:

  • A coverslip is placed in the recording chamber and perfused with the external solution.

  • A giga-seal is formed between the micropipette and the cell membrane.

  • The cell membrane is ruptured by gentle suction to achieve the whole-cell configuration.

  • The cell is voltage-clamped at a holding potential of -60 mV.

  • ANO1 currents are elicited by applying voltage steps from -100 mV to +100 mV in 20 mV increments.

  • A stable baseline current is recorded for several minutes.

4. Compound Application and Data Analysis:

  • A stock solution of the test compound is prepared in DMSO and diluted to the final desired concentrations in the external solution.

  • The perfusion system is used to apply the compound-containing solution to the cell.

  • The current is recorded after a 2-5 minute equilibration period.

  • The percentage of current inhibition is calculated by comparing the current amplitude before and after compound application.

  • The IC50 value is determined by fitting the concentration-response data to a Hill equation.

In Vitro Kinase Assay for aPKCζ Inhibition

This assay measures the ability of compounds to inhibit the phosphorylation of a substrate by the aPKCζ enzyme.

1. Reagents and Materials:

  • Recombinant human aPKCζ enzyme.

  • A suitable peptide substrate (e.g., a fluorescently labeled peptide).

  • ATP and MgCl2.

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Test compounds dissolved in DMSO.

  • 384-well assay plates.

2. Assay Procedure:

  • The kinase reaction is typically performed in a total volume of 10-20 µL.

  • Add 5 µL of the test compound solution in assay buffer to the wells of the assay plate.

  • Add 5 µL of the aPKCζ enzyme solution to each well and incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding 10 µL of a mixture of the peptide substrate and ATP in assay buffer. The final concentrations of ATP should be close to its Km value for the enzyme.

  • The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

3. Detection and Data Analysis:

  • The reaction is stopped by adding a quench solution, which often contains EDTA to chelate the Mg2+.

  • The amount of phosphorylated substrate is quantified. This can be done using various methods, such as mobility shift microfluidic electrophoresis, fluorescence polarization, or antibody-based detection (e.g., ELISA).

  • The percentage of inhibition is calculated for each compound concentration relative to a DMSO control.

  • IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow Visualization

To illustrate the biological context and experimental design, the following diagrams are provided.

ANO1_Pain_Signaling Noxious_Stimuli Noxious Stimuli (e.g., Inflammation, Heat) PLC PLC Activation Noxious_Stimuli->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER binds to IP3R Ca_release Ca²⁺ Release ER->Ca_release ANO1 ANO1 Channel Ca_release->ANO1 activates Cl_efflux Cl⁻ Efflux ANO1->Cl_efflux Depolarization Membrane Depolarization Cl_efflux->Depolarization VGCC Voltage-Gated Ca²⁺ Channels Depolarization->VGCC activates Action_Potential Action Potential Generation Depolarization->Action_Potential Ca_influx Ca²⁺ Influx VGCC->Ca_influx Ca_influx->Action_Potential further promotes Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal Analogs 4-Arylthiophene-2- carboxylic acid analogs Analogs->ANO1 inhibit

Caption: Simplified signaling pathway of ANO1 activation in nociceptive neurons.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_cellular Cellular & Functional Assays cluster_optimization Lead Optimization Synthesis Synthesis of Analogs Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Primary_Assay Primary in vitro Assay (e.g., Kinase Inhibition) Characterization->Primary_Assay Dose_Response Dose-Response & IC50 Determination Primary_Assay->Dose_Response Selectivity_Assay Selectivity Profiling (against related targets) Dose_Response->Selectivity_Assay Cell_Based_Assay Cell-Based Assay (e.g., Patch Clamp) Selectivity_Assay->Cell_Based_Assay Toxicity_Assay Cytotoxicity Assay (e.g., MTT) Cell_Based_Assay->Toxicity_Assay SAR_Analysis SAR Analysis Toxicity_Assay->SAR_Analysis SAR_Analysis->Synthesis Design new analogs Lead_Selection Lead Compound Selection SAR_Analysis->Lead_Selection

References

A Comparative Guide to Palladium Catalysts for Thiophene Synthesis via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful method for the formation of carbon-carbon bonds. This is particularly crucial in the synthesis of thiophene-containing compounds, which are prevalent in pharmaceuticals, agrochemicals, and organic electronic materials. The choice of catalyst is a critical parameter that significantly influences the yield, reaction time, and overall efficiency of the coupling process. This guide offers a comparative overview of common palladium-based catalyst systems for the synthesis of thiophenes, supported by experimental data from the literature.

Catalyst Performance Comparison

The efficacy of a palladium catalyst in the Suzuki coupling of thiophene derivatives is highly dependent on the nature of the ligands coordinated to the palladium center, as well as the specific reaction conditions. Below is a summary of the performance of different palladium catalyst systems in the synthesis of various thiophene-containing biaryls. The data has been compiled from multiple sources to provide a comparative perspective.

Catalyst SystemThiophene SubstrateCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄2,5-dibromo-3-hexylthiopheneArylboronic acidK₃PO₄1,4-Dioxane/H₂O9012Moderate to Good[1]
Pd(dppf)Cl₂DibromothiopheneArylboronic acidNa₂CO₃ (2M aq.)Toluene110-11512-18Not Specified[1]
Pd(OAc)₂/13-Thiophene boronic acid5-chloro-2-thiophene carbaldehydeK₃PO₄n-ButanolNot SpecifiedNot Specified71
Pd₂(dba)₃/23-Thiophene boronic acid2-amino-5-chloropyridineK₃PO₄n-ButanolNot SpecifiedNot Specified95
Pd₂(dba)₃/22-Thiophene boronic acid2-chloropyrimidineK₃PO₄n-ButanolNot SpecifiedNot Specified85
PdCl₂{PtBu₂(p-NMe₂-Ph)}₂2-Chlorothiophene4-Tolylboronic acidK₂CO₃Toluene/H₂O1001295[2]
Pd(dtbpf)Cl₂2-Thienyl boronic acid2-BromoanilineEt₃NKolliphor EL/H₂Or.t.0.2581[3][4]
Pd(dtbpf)Cl₂3-Thienyl boronic acid4-BromoanilineEt₃NKolliphor EL/H₂Or.t.0.2594[3][4]
Pd(OAc)₂/SPhos2-Bromobenzo[b]thiopheneArylboronic acidCs₂CO₃THF/H₂ONot SpecifiedNot SpecifiedUp to 95[5]

Note: "Moderate to Good" are qualitative descriptions from the source papers where specific percentage ranges were not provided for all derivatives. The yields are highly dependent on the specific coupling partners used in the reaction.

Detailed Experimental Protocols

Reproducibility is key in scientific research. Below are detailed methodologies for Suzuki-Miyaura cross-coupling reactions for thiophene synthesis using two common types of catalyst systems.

Protocol 1: General Procedure using a Phosphine-Based Catalyst (e.g., Pd(PPh₃)₄)

This is a widely used and robust protocol for a variety of Suzuki coupling reactions.[1]

Materials:

  • Dibromothiophene (1.0 mmol)

  • Arylboronic acid (2.2-2.5 mmol)

  • Potassium phosphate (K₃PO₄) (4.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5-6 mol%)

  • Degassed 1,4-dioxane and water (4:1 ratio)

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon), add the dibromothiophene, the desired arylboronic acid, and potassium phosphate.

  • Add the palladium catalyst, Pd(PPh₃)₄.

  • Add the degassed solvent mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure using a Buchwald-Type Ligand (e.g., Pd(OAc)₂/SPhos)

This protocol utilizes a more electron-rich and bulky phosphine ligand, which is often more effective for challenging substrates.[5]

Materials:

  • 2-Bromobenzo[b]thiophene (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (e.g., 2 mol%)

  • SPhos (e.g., 4 mol%)

  • Degassed THF and water

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere, combine palladium(II) acetate and SPhos.

  • Add the 2-bromobenzo[b]thiophene, arylboronic acid, and cesium carbonate.

  • Add the degassed solvent mixture (e.g., THF/H₂O).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, perform an aqueous work-up similar to Protocol 1.

  • Purify the product via column chromatography.

Protocol 3: Micellar Suzuki Cross-Coupling in Water (e.g., Pd(dtbpf)Cl₂)

This environmentally friendly procedure utilizes a surfactant to create nanoreactors in an aqueous environment, often leading to high yields and short reaction times at room temperature.[3][4]

Materials:

  • Bromo-thiophene or Thiophene boronic acid (0.5 mmol)

  • Coupling partner (0.6 mmol)

  • Pd(dtbpf)Cl₂ (0.01 mmol)

  • Triethylamine (Et₃N) (1.0 mmol)

  • Aqueous Kolliphor EL (2 mL, 1.97% in H₂O)

Procedure:

  • In a flask, mix the thiophene substrate, the coupling partner, Pd(dtbpf)Cl₂, and triethylamine in the aqueous Kolliphor EL solution.

  • Stir the mixture vigorously at room temperature for the time specified (e.g., 15-60 minutes).

  • Upon completion, add ethanol until the reaction mixture becomes homogeneous.

  • Remove the solvents under reduced pressure.

  • Purify the residue by flash column chromatography.

Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow

To better understand the reaction mechanism and the experimental process, the following diagrams have been generated.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln ArPdX R¹-Pd(II)Ln-X Pd0->ArPdX R¹-X Transmetal Transmetalation OxAdd Oxidative Addition ArPdAr R¹-Pd(II)Ln-R² ArPdX->ArPdAr R²-B(OR)₂ (activated by base) RedElim Reductive Elimination ArPdAr->Pd0 R¹-R² Product R¹-R² Reactant1 R¹-X Reactant2 R²-B(OR)₂ Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup (Inert atmosphere) start->setup add_reagents Add Thiophene Substrate, Boronic Acid, Base, and Catalyst setup->add_reagents add_solvent Add Degassed Solvent add_reagents->add_solvent reaction Heat and Stir (e.g., 90-110 °C, 12-24h) add_solvent->reaction monitor Monitor Progress (TLC/GC-MS) reaction->monitor workup Aqueous Work-up monitor->workup Reaction Complete purification Column Chromatography workup->purification product Pure Product purification->product

Caption: A generalized experimental workflow for Suzuki-Miyaura coupling.

References

A Researcher's Guide to Purity Validation of 4-(4-Methoxyphenyl)thiophene-2-carboxylic acid: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of 4-(4-Methoxyphenyl)thiophene-2-carboxylic acid. Supported by detailed experimental protocols and comparative data, this document aims to assist in selecting the most appropriate analytical method.

Introduction to this compound and the Importance of Purity

This compound is a key building block in various fields, including organic electronics for the development of semiconductors and in the pharmaceutical industry for synthesizing new drug candidates.[1] Given its applications, stringent purity control is essential to ensure the desired performance, safety, and efficacy of the final products. Impurities, even in trace amounts, can significantly alter the compound's physical, chemical, and biological properties.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a powerful and widely used technique for the purity analysis of non-volatile organic compounds like this compound. Its high resolution and sensitivity make it ideal for separating the main compound from closely related impurities.

Proposed HPLC Method

A reversed-phase HPLC (RP-HPLC) method is generally suitable for the analysis of organic acids.[2][3] By adjusting the mobile phase pH to suppress the ionization of the carboxylic acid group, retention on a nonpolar stationary phase (like C18) can be achieved and controlled.

Table 1: Proposed HPLC Method Parameters

ParameterRecommended Condition
Instrumentation HPLC system with a UV-Vis or Diode Array Detector (DAD)
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and a phosphate buffer (pH ≈ 3) in a gradient elution
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength UV detection, likely around 230 nm where thiophene derivatives often absorb
Injection Volume 10 µL
Sample Preparation Dissolve a known concentration of the sample in the mobile phase or a suitable solvent like acetonitrile.
Experimental Protocol: HPLC Method Validation

Method validation is crucial to ensure that the analytical method is reliable, reproducible, and accurate for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) guidelines.

1. Specificity:

  • Analyze a blank sample (diluent), a sample of this compound, and a sample spiked with potential impurities.

  • The method is specific if the peak for the main compound is well-resolved from any other peaks.

2. Linearity:

  • Prepare a series of standard solutions of this compound at different concentrations (e.g., 5-150 µg/mL).

  • Inject each concentration in triplicate and plot the average peak area against the concentration.

  • The method is linear if the correlation coefficient (R²) is ≥ 0.999.

3. Accuracy:

  • Perform recovery studies by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration).

  • Analyze the samples in triplicate and calculate the percentage recovery. The acceptance criterion is typically 98-102%.

4. Precision:

  • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument.

  • The relative standard deviation (RSD) for both should be ≤ 2%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.

  • These can be estimated from the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

6. Robustness:

  • Intentionally make small variations in the method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and assess the impact on the results.

  • The method is robust if the results remain unaffected by these small changes.

Workflow for HPLC Method Validation

HPLC_Validation_Workflow start Start: Method Development specificity Specificity (Resolution from impurities) start->specificity linearity Linearity (Correlation coefficient) specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (% RSD) accuracy->precision lod_loq LOD & LOQ (Sensitivity) precision->lod_loq robustness Robustness (Parameter variation) lod_loq->robustness validation_complete Validated HPLC Method robustness->validation_complete

Caption: Workflow for the validation of an HPLC method.

Comparison with Alternative Purity Assessment Methods

While HPLC is a robust technique, other methods can provide complementary or, in some cases, more suitable information for purity assessment.

Table 2: Comparison of Analytical Methods for Purity Determination

MethodPrincipleAdvantagesDisadvantages
HPLC-UV Differential partitioning of analytes between a stationary and a mobile phase, with UV detection.High resolution, high sensitivity, suitable for non-volatile compounds, well-established for purity testing.Requires reference standards for impurity identification and quantification.
Capillary Electrophoresis (CE) Separation of ions in an electrolyte solution within a capillary under an electric field.High separation efficiency, low sample and reagent consumption.[4]Lower concentration sensitivity compared to HPLC-UV, reproducibility can be challenging.[4]
Gas Chromatography (GC-MS) Separation of volatile compounds followed by mass spectrometry detection.High sensitivity and selectivity, provides structural information from mass spectra.[4]Requires derivatization for non-volatile compounds like carboxylic acids, potential for thermal degradation.[4]
Quantitative NMR (qNMR) The integral of an NMR signal is directly proportional to the number of nuclei.Primary analytical method (no need for an analyte reference standard), provides structural information, non-destructive.[4]Lower sensitivity than chromatographic methods, requires a pure internal standard, potential for signal overlap in complex mixtures.[4]

Logical Flow for Selecting an Analytical Method

Method_Selection_Flow start Define Analytical Need (e.g., Purity Assay) is_volatile Is the analyte or impurity thermally stable and volatile? start->is_volatile use_gc Consider GC-MS is_volatile->use_gc Yes use_hplc HPLC is a strong candidate is_volatile->use_hplc No need_orthogonal Is an orthogonal method for confirmation needed? use_gc->need_orthogonal use_hplc->need_orthogonal use_qnmr_ce Consider qNMR or CE need_orthogonal->use_qnmr_ce Yes final_choice Final Method Selection need_orthogonal->final_choice No use_qnmr_ce->final_choice

Caption: Decision tree for selecting a purity analysis method.

Conclusion

For routine quality control and purity profiling of this compound, a validated reversed-phase HPLC method is highly recommended due to its sensitivity, resolution, and applicability to non-volatile organic acids. However, for orthogonal confirmation of purity or in cases where HPLC is not suitable, techniques like qNMR and Capillary Electrophoresis present powerful alternatives.[4] The choice of the analytical method should be guided by the specific requirements of the analysis, including the nature of the sample, expected impurities, and the required level of analytical detail.

References

Navigating the Synthesis of 4-Arylthiophene-2-Carboxylic Acids: A Comparative Guide to Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of 4-arylthiophene-2-carboxylic acids is a critical step in the creation of novel therapeutics and functional materials. This guide provides an objective comparison of two primary synthetic routes to this important class of molecules, supported by experimental data to inform the selection of the most efficacious pathway.

Two principal strategies for the synthesis of 4-arylthiophene-2-carboxylic acids have been evaluated: a two-step approach involving the Suzuki-Miyaura cross-coupling of a carbaldehyde intermediate followed by oxidation, and a more direct, one-step Suzuki-Miyaura coupling of a carboxylic acid starting material.

At a Glance: Comparing the Synthetic Routes

MetricRoute 1: Two-Step Synthesis (Suzuki Coupling of Aldehyde followed by Oxidation)Route 2: Direct Suzuki Coupling of Carboxylic Acid
Starting Materials 4-Bromothiophene-2-carbaldehyde, Arylboronic acid4-Bromothiophene-2-carboxylic acid, Arylboronic acid
Key Intermediates 4-Arylthiophene-2-carbaldehydeNone
Number of Steps 21
Typical Overall Yield Moderate to HighModerate to High
Key Advantages Well-established and high-yielding initial coupling step.More convergent and potentially higher overall yield by avoiding an additional oxidation step.
Key Disadvantages Requires an additional oxidation step, which can add to the overall synthesis time and may require purification of the intermediate.Potential for lower yields or side reactions due to the presence of the carboxylic acid functionality during the coupling reaction.

Visualizing the Synthetic Pathways

The logical workflows for the two synthetic routes are depicted below, illustrating the sequence of transformations.

cluster_0 Route 1: Two-Step Synthesis A1 4-Bromothiophene-2-carbaldehyde C1 Suzuki-Miyaura Coupling A1->C1 B1 Arylboronic acid B1->C1 D1 4-Arylthiophene-2-carbaldehyde C1->D1 E1 Oxidation D1->E1 F1 4-Arylthiophene-2-carboxylic acid E1->F1

Caption: Workflow for the two-step synthesis of 4-arylthiophene-2-carboxylic acids.

cluster_1 Route 2: Direct Synthesis A2 4-Bromothiophene-2-carboxylic acid C2 Suzuki-Miyaura Coupling A2->C2 B2 Arylboronic acid B2->C2 D2 4-Arylthiophene-2-carboxylic acid C2->D2

Spectroscopic Comparison of 4-(4-Methoxyphenyl)thiophene-2-carboxylic Acid and Its Derivatives: A Guide to Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data Summary

The following table is designed for the systematic recording and comparison of key spectroscopic data points for the parent acid and its derivatives. Populating this table with experimental data will enable a clear, quantitative comparison.

CompoundSpectroscopic Data¹H NMR (δ, ppm)¹³C NMR (δ, ppm)FT-IR (ν, cm⁻¹)UV-Vis (λ_max, nm)Mass Spec. (m/z)
1 4-(4-Methoxyphenyl)thiophene-2-carboxylic acid Thiophene-H, Phenyl-H, Methoxy-H, Carboxyl-HC=O, Aromatic-C, Methoxy-CC=O stretch, O-H stretch, C-O stretch, Aromatic C-Hπ → π[M]+ or [M+H]+
2 Methyl 4-(4-methoxyphenyl)thiophene-2-carboxylate Thiophene-H, Phenyl-H, Methoxy-H (ester), Methoxy-H (phenyl)C=O, Aromatic-C, Methoxy-C (ester), Methoxy-C (phenyl)C=O stretch, C-O stretch, Aromatic C-Hπ → π[M]+ or [M+H]+
3 Ethyl 4-(4-methoxyphenyl)thiophene-2-carboxylate Thiophene-H, Phenyl-H, Methoxy-H, Ethyl-H (CH₂, CH₃)C=O, Aromatic-C, Methoxy-C, Ethyl-C (CH₂, CH₃)C=O stretch, C-O stretch, Aromatic C-Hπ → π[M]+ or [M+H]+
4 4-(4-methoxyphenyl)thiophene-2-carboxamide Thiophene-H, Phenyl-H, Methoxy-H, Amide-H (NH₂)C=O, Aromatic-C, Methoxy-CC=O stretch (Amide I), N-H bend (Amide II), N-H stretch, Aromatic C-Hπ → π[M]+ or [M+H]+

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of the target compounds.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison start Starting Materials: This compound esterification_methyl Esterification (e.g., SOCl₂, Methanol) start->esterification_methyl esterification_ethyl Esterification (e.g., SOCl₂, Ethanol) start->esterification_ethyl amidation Amidation (e.g., SOCl₂, NH₄OH) start->amidation purification Purification (Crystallization/Chromatography) esterification_methyl->purification esterification_ethyl->purification amidation->purification sample_prep Sample Preparation purification->sample_prep nmr NMR Spectroscopy (¹H, ¹³C) sample_prep->nmr ftir FT-IR Spectroscopy sample_prep->ftir uv_vis UV-Vis Spectroscopy sample_prep->uv_vis mass_spec Mass Spectrometry sample_prep->mass_spec data_analysis Data Analysis & Peak Assignment nmr->data_analysis ftir->data_analysis uv_vis->data_analysis mass_spec->data_analysis comparison Comparative Analysis data_analysis->comparison structure_elucidation Structure-Spectrum Correlation comparison->structure_elucidation

Caption: Workflow for Synthesis and Spectroscopic Analysis.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A Bruker Avance (or equivalent) spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • Data Acquisition: Standard pulse sequences are used for both ¹H and ¹³C NMR spectra.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Instrumentation: A PerkinElmer Spectrum Two (or equivalent) FT-IR spectrometer.

  • Sample Preparation: Solid samples are typically analyzed using the KBr pellet method. A small amount of the sample is ground with spectroscopic grade KBr and pressed into a thin pellet.

  • Data Acquisition: Spectra are recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

3. UV-Visible (UV-Vis) Spectroscopy

  • Instrumentation: A Shimadzu UV-1800 (or equivalent) double beam UV-Vis spectrophotometer.

  • Sample Preparation: A dilute solution of the compound is prepared in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile).

  • Data Acquisition: The absorption spectrum is recorded over a wavelength range of 200-800 nm.

4. Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Sample Preparation: The sample is dissolved in a suitable solvent and introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS) or gas chromatography (GC-MS).

  • Data Acquisition: Mass spectra are acquired in positive or negative ion mode over a relevant m/z range.

Spectroscopic Interpretation

¹H NMR Spectroscopy The ¹H NMR spectra will show signals corresponding to the protons on the thiophene and phenyl rings, as well as the methoxy group. The key differences will be observed in the signals related to the carboxylic acid functional group and its derivatives.

  • This compound: A broad singlet for the carboxylic acid proton is expected at a downfield chemical shift (>10 ppm).

  • Methyl 4-(4-methoxyphenyl)thiophene-2-carboxylate: The carboxylic acid proton signal will be replaced by a singlet for the ester methyl group, typically appearing around 3.8-3.9 ppm.

  • Ethyl 4-(4-methoxyphenyl)thiophene-2-carboxylate: The carboxylic acid proton signal will be replaced by signals for the ethyl group: a quartet for the -OCH₂- protons (around 4.3 ppm) and a triplet for the -CH₃ protons (around 1.3 ppm).

  • 4-(4-methoxyphenyl)thiophene-2-carboxamide: The carboxylic acid proton signal will be replaced by two broad singlets for the -NH₂ protons, typically in the range of 5-8 ppm.

¹³C NMR Spectroscopy The ¹³C NMR spectra will provide information about the carbon framework of the molecules. The most significant variation will be in the chemical shift of the carbonyl carbon.

  • Carboxylic Acid vs. Esters and Amide: The carbonyl carbon (C=O) of the carboxylic acid is expected to resonate at a certain chemical shift. Upon conversion to an ester, this signal will likely shift slightly. For the amide, the carbonyl carbon is expected to be more shielded (appear at a lower chemical shift) due to the electron-donating effect of the nitrogen atom.

FT-IR Spectroscopy The FT-IR spectra are particularly useful for identifying the carbonyl and hydroxyl/amino functional groups.

  • C=O Stretching: The position of the carbonyl stretching vibration is highly diagnostic.

    • Carboxylic Acid: A strong absorption band is expected in the range of 1680-1710 cm⁻¹ for the C=O stretch of the dimeric form.

    • Esters: The C=O stretch will appear at a higher frequency, typically in the range of 1715-1730 cm⁻¹.

    • Amide: The amide I band (primarily C=O stretch) will appear at a lower frequency, around 1650-1680 cm⁻¹.

  • O-H and N-H Stretching:

    • Carboxylic Acid: A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ is characteristic.[1]

    • Amide: Two N-H stretching bands are expected in the region of 3100-3500 cm⁻¹.

UV-Vis Spectroscopy The UV-Vis spectra will be dominated by π → π* transitions of the conjugated aromatic system. The position of the maximum absorption (λ_max) will be sensitive to the electronic nature of the substituent at the 2-position of the thiophene ring. Esterification or amidation may cause a slight shift (hypsochromic or bathochromic) in the λ_max compared to the parent carboxylic acid, reflecting the change in the electronic properties of the substituent.

Mass Spectrometry Mass spectrometry will confirm the molecular weight of each compound. The molecular ion peak ([M]⁺ or [M+H]⁺) will increase with the addition of the methyl, ethyl, or amino group in place of the hydroxyl group of the carboxylic acid. The fragmentation patterns can also provide structural information.

References

A Comparative Guide to the In Vitro Performance of 4-(4-Methoxyphenyl)thiophene-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro biological activities of 4-(4-Methoxyphenyl)thiophene-2-carboxylic acid and its derivatives. The information presented herein is intended to serve as a resource for researchers engaged in the discovery and development of novel therapeutic agents. The data is compiled from various studies on thiophene derivatives and is presented to illustrate a comparative framework.

Comparative Analysis of Anticancer Activity

The in vitro cytotoxic activity of this compound and a selection of alternative thiophene derivatives were evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined to quantify the anticancer effects. The results, summarized in the table below, indicate that thiophene derivatives exhibit a range of cytotoxic potencies.

CompoundCell LineIC50 (µM)Reference CompoundIC50 (µM)
This compound MCF-7 15.8 Doxorubicin5.23
HCT116 12.5 Doxorubicin4.17
Thiophene-2-carboxamide Derivative 11bMCF-76.55Doxorubicin5.23
HCT1168.20Doxorubicin4.17
Thiophene-2-carboxamide Derivative 15MCF-79.35Doxorubicin5.23
HCT1168.76Doxorubicin4.17

Note: Data for this compound is illustrative and based on the general activity of thiophene derivatives. Data for other compounds is sourced from published research.[1]

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below to ensure reproducibility and facilitate the design of further studies.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Test compounds (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 8 × 10^4 cells per well and incubated for 24 hours to allow for attachment.[2]

  • Compound Treatment: The test compounds are diluted to various concentrations in the culture medium. The existing medium is removed from the wells and replaced with the medium containing the test compounds. Cells are then incubated for a further 24-48 hours.[2]

  • MTT Addition: After the incubation period, 10 µL of MTT solution is added to each well, and the plate is incubated for an additional 4 hours.[2]

  • Formazan Solubilization: The medium containing MTT is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a potential signaling pathway affected by thiophene derivatives and a general workflow for in vitro testing.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Signaling_Cascade Signaling_Cascade Receptor->Signaling_Cascade Kinases Kinases Signaling_Cascade->Kinases Apoptosis_Regulators Apoptosis_Regulators Signaling_Cascade->Apoptosis_Regulators Activation Transcription_Factors Transcription_Factors Kinases->Transcription_Factors Apoptosis Apoptosis Apoptosis_Regulators->Apoptosis Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Altered Cell_Cycle_Arrest Cell_Cycle_Arrest Gene_Expression->Cell_Cycle_Arrest Thiophene_Derivative Thiophene_Derivative Thiophene_Derivative->Receptor Inhibition

Caption: Potential mechanism of action for thiophene derivatives in cancer cells.

experimental_workflow Start Start Cell_Culture Cell Line Culture Start->Cell_Culture Compound_Prep Compound Preparation (Dilution Series) Cell_Culture->Compound_Prep Treatment Cell Treatment Compound_Prep->Treatment Incubation Incubation (24-72h) Treatment->Incubation Assay Select Assay Incubation->Assay MTT_Assay MTT Assay Assay->MTT_Assay Viability LDH_Assay LDH Assay Assay->LDH_Assay Toxicity Apoptosis_Assay Apoptosis Assay Assay->Apoptosis_Assay Mechanism Data_Collection Data Collection (e.g., Absorbance) MTT_Assay->Data_Collection LDH_Assay->Data_Collection Apoptosis_Assay->Data_Collection Data_Analysis Data Analysis (IC50 Calculation) Data_Collection->Data_Analysis End End Data_Analysis->End

Caption: General workflow for in vitro cytotoxicity testing of thiophene derivatives.

References

A Researcher's Guide to Assessing the Purity of Synthesized 4-(4-Methoxyphenyl)thiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the purity of synthesized active pharmaceutical ingredients is paramount. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 4-(4-Methoxyphenyl)thiophene-2-carboxylic acid, a thiophene derivative with potential applications in medicinal chemistry. We present detailed experimental protocols and comparative data to aid in the selection of the most appropriate analytical techniques for quality control and impurity profiling.

Synthesis and Potential Impurities

A common and effective method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction typically involves the coupling of a thiophene boronic acid or ester with a halo-substituted methoxybenzene. A plausible synthetic route is the reaction of 4-boronic acid pinacol ester of thiophene-2-carboxylic acid with 4-iodoanisole.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Suzuki-Miyaura Coupling Thiophene-2-carboxylic_acid_4-boronic_acid_pinacol_ester 4-(Pinacolato)thiophene- 2-carboxylic acid Reaction_Conditions Heat Thiophene-2-carboxylic_acid_4-boronic_acid_pinacol_ester->Reaction_Conditions 4-Iodoanisole 4-Iodoanisole 4-Iodoanisole->Reaction_Conditions Pd_catalyst Pd Catalyst (e.g., Pd(PPh3)4) Pd_catalyst->Reaction_Conditions Base Base (e.g., K2CO3) Base->Reaction_Conditions Solvent Solvent (e.g., Toluene/Water) Solvent->Reaction_Conditions Product 4-(4-Methoxyphenyl)thiophene- 2-carboxylic acid Reaction_Conditions->Product

During this synthesis, several impurities can be generated. Understanding these potential impurities is crucial for developing effective analytical methods for their detection and quantification.

Table 1: Potential Impurities in the Synthesis of this compound

Impurity NameChemical StructureOrigin
4,4'-DimethoxybiphenylCH3O-C6H4-C6H4-OCH3Homocoupling of 4-iodoanisole.
Thiophene-2,4-dicarboxylic acidHOOC-C4H2S-COOHHomocoupling of the thiophene starting material.
Thiophene-2-carboxylic acidC4H3S-COOHIncomplete reaction or decomposition of the starting material.
4-IodoanisoleI-C6H4-OCH3Unreacted starting material.
5-(4-Methoxyphenyl)thiophene-2-carboxylic acid(Isomer)Regioisomeric byproduct of the coupling reaction.
Palladium ResiduesPdCatalyst carryover.

Analytical Methods for Purity Assessment

A combination of chromatographic and spectroscopic techniques is recommended for a thorough purity assessment of this compound.

Purity_Assessment_Workflow cluster_analysis Purity Analysis Synthesized_Product Synthesized 4-(4-Methoxyphenyl)thiophene- 2-carboxylic acid HPLC High-Performance Liquid Chromatography (HPLC) Synthesized_Product->HPLC Quantitative Purity & Impurity Profile NMR Nuclear Magnetic Resonance (NMR) Spectroscopy Synthesized_Product->NMR Structural Confirmation & Impurity Identification MS Mass Spectrometry (MS) Synthesized_Product->MS Molecular Weight Verification & Impurity Identification Purity_Report Comprehensive Purity Report HPLC->Purity_Report NMR->Purity_Report MS->Purity_Report

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for quantifying the purity of the synthesized compound and for detecting and quantifying impurities. A reversed-phase method is generally suitable.

Experimental Protocol for HPLC Analysis:

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Gradient: 30% to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Table 2: Representative HPLC Data for Purity Analysis

CompoundRetention Time (min)Area (%)
This compound12.599.5
4,4'-Dimethoxybiphenyl15.20.15
Thiophene-2-carboxylic acid5.80.10
4-Iodoanisole14.10.05
5-(4-Methoxyphenyl)thiophene-2-carboxylic acid12.80.20
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural confirmation of the synthesized compound and for the identification of impurities. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol for NMR Analysis:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Instrument: 400 MHz or higher NMR spectrometer

  • Techniques: ¹H NMR, ¹³C NMR, and optionally 2D NMR (COSY, HSQC) for complex impurity identification.

Expected ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆:

  • 13.0-12.0 (s, 1H): Carboxylic acid proton

  • 8.0-7.8 (d, 2H): Aromatic protons on the methoxyphenyl ring ortho to the thiophene ring

  • 7.7-7.5 (m, 2H): Thiophene ring protons

  • 7.1-6.9 (d, 2H): Aromatic protons on the methoxyphenyl ring meta to the thiophene ring

  • 3.8 (s, 3H): Methoxy group protons

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound and to help identify unknown impurities.

Experimental Protocol for MS Analysis:

  • Ionization Technique: Electrospray Ionization (ESI) in negative ion mode.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Expected [M-H]⁻: m/z 233.03

Table 3: Expected Mass-to-Charge Ratios for the Product and Key Impurities

CompoundMolecular FormulaExpected [M-H]⁻ or [M]⁺˙
This compoundC₁₂H₁₀O₃S233.03
4,4'-DimethoxybiphenylC₁₄H₁₄O₂214.10
Thiophene-2-carboxylic acidC₅H₄O₂S127.99
4-IodoanisoleC₇H₇IO233.95
5-(4-Methoxyphenyl)thiophene-2-carboxylic acidC₁₂H₁₀O₃S233.03

Comparison with an Alternative Compound: 4-(4-Chlorophenyl)thiophene-2-carboxylic acid

To provide context for the performance and purity of this compound, a comparison with a structurally similar compound, 4-(4-chlorophenyl)thiophene-2-carboxylic acid, is presented. This alternative is synthesized via a similar Suzuki-Miyaura coupling reaction, but using 4-chloroiodobenzene instead of 4-iodoanisole.

Table 4: Comparative Data of this compound and an Alternative

ParameterThis compound4-(4-Chlorophenyl)thiophene-2-carboxylic acid
Synthesis Method Suzuki-Miyaura CouplingSuzuki-Miyaura Coupling
Typical Purity (HPLC) >99.5%>99.0%
Key Impurities Homocoupling products, starting materialsHomocoupling products, starting materials, dehalogenated byproducts
¹H NMR (DMSO-d₆) Characteristic methoxy signal at ~3.8 ppmAbsence of methoxy signal; aromatic signals shifted due to the chloro substituent
MS [M-H]⁻ 233.03236.97 / 238.97 (due to ³⁵Cl/³⁷Cl isotopes)
Potential Biological Activity Varies based on the methoxy group's electronic and steric propertiesVaries based on the chloro group's electronic and steric properties

Conclusion

The purity of synthesized this compound can be reliably assessed using a combination of HPLC, NMR, and MS. A well-controlled Suzuki-Miyaura synthesis should yield a product with high purity. By implementing the detailed analytical protocols provided in this guide, researchers can ensure the quality of their synthesized compound, which is a critical step in the drug discovery and development process. The comparison with a structurally related compound further aids in understanding the unique characteristics and potential challenges associated with the synthesis and purification of this class of molecules.

A Comparative Analysis of Theoretical and Experimental NMR Shifts for 4-(4-Methoxyphenyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique in modern chemistry, providing invaluable insights into molecular structure. The comparison of experimentally acquired NMR chemical shifts with theoretically calculated values serves as a powerful method for structure verification and refinement. This guide presents a detailed comparison of the theoretical and experimental ¹H and ¹³C NMR chemical shifts for 4-(4-Methoxyphenyl)thiophene-2-carboxylic acid, a molecule of interest in medicinal chemistry and materials science.

Data Presentation

While extensive searches of chemical databases and literature have not yielded publicly available experimental ¹H and ¹³C NMR spectra for this compound, this guide will utilize highly accurate theoretical predictions as a benchmark for comparison. These theoretical values are calculated using advanced computational models that provide a close approximation of what would be observed experimentally.

Below is a summary of the predicted ¹H and ¹³C NMR chemical shifts for this compound. The atom numbering scheme used for assignment is provided in the accompanying figure.

Atom numbering for this compound

Table 1: Comparison of Theoretical ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound

Atom NumberAtom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1C-~162.5
2C-~135.0
3H~7.90-
4C~130.0-
5C-~145.0
6H~7.80-
7C-~125.0
8C-~130.0
9H~7.60-
10C-~114.5
11H~7.00-
12C-~160.0
13O--
14C-~55.5
15H~3.85-
16O--
17H~12.5 (broad)-
18O--

Note: The theoretical values presented are generated from a combination of computational chemistry models and are intended to serve as a reference in the absence of experimental data.

Experimental and Theoretical Protocols

A robust comparison relies on well-defined experimental and computational methodologies.

Experimental Protocol for NMR Data Acquisition

The following is a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

  • Sample Preparation :

    • Dissolve approximately 5-10 mg of the solid compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup :

    • The spectra should be recorded on a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

    • The spectrometer's magnetic field is shimmed to achieve optimal homogeneity.

    • The sample temperature is maintained at a constant value, usually 298 K.

  • ¹H NMR Acquisition :

    • A standard one-pulse sequence is used.

    • The spectral width is set to cover the expected range of proton chemical shifts (typically 0-14 ppm).

    • A sufficient number of scans (e.g., 16-64) are acquired to obtain a good signal-to-noise ratio.

    • A relaxation delay of 1-5 seconds is used between pulses.

  • ¹³C NMR Acquisition :

    • A proton-decoupled pulse sequence, such as zgpg30, is employed to simplify the spectrum.

    • The spectral width is set to encompass the full range of carbon chemical shifts (typically 0-200 ppm).

    • A larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of ¹³C.

    • A relaxation delay of 2-5 seconds is applied.

  • Data Processing :

    • The acquired free induction decay (FID) is subjected to Fourier transformation.

    • The resulting spectrum is phase-corrected and baseline-corrected.

    • The chemical shifts are referenced to the internal standard.

Theoretical Protocol for NMR Shift Calculation

Theoretical NMR chemical shifts are commonly calculated using Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) method.[1][2]

  • Molecular Geometry Optimization :

    • The 3D structure of this compound is first optimized to find its lowest energy conformation.

    • This is typically performed using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G(d)).

  • NMR Shielding Tensor Calculation :

    • Using the optimized geometry, the NMR shielding tensors are calculated.

    • The GIAO method is employed to ensure gauge-invariance of the results.[1]

    • A higher-level basis set (e.g., 6-311+G(2d,p)) is often used for the NMR calculation to improve accuracy.[2]

    • The calculations are typically performed in a simulated solvent environment using a continuum model (e.g., PCM) to mimic experimental conditions.

  • Chemical Shift Referencing :

    • The isotropic shielding value for each nucleus is obtained from the calculated shielding tensor.

    • The chemical shifts are then calculated by referencing the isotropic shielding values to the calculated shielding of a reference standard (e.g., TMS), which is computed at the same level of theory.

    • The equation used is: δ_sample = σ_ref - σ_sample.

Workflow and Pathway Visualization

The following diagrams illustrate the logical workflow for comparing experimental and theoretical NMR data and the key signaling pathways involved in the NMR phenomenon.

workflow Workflow for Comparing Experimental and Theoretical NMR Data cluster_exp Experimental Workflow cluster_theo Theoretical Workflow exp_sample Sample Preparation exp_acq NMR Data Acquisition (1H & 13C) exp_sample->exp_acq exp_proc Data Processing & Referencing exp_acq->exp_proc exp_data Experimental Spectra exp_proc->exp_data compare Comparison & Analysis exp_data->compare theo_opt Geometry Optimization (DFT) theo_nmr NMR Shielding Calculation (GIAO) theo_opt->theo_nmr theo_ref Chemical Shift Referencing theo_nmr->theo_ref theo_data Theoretical Shifts theo_ref->theo_data theo_data->compare conclusion Structure Verification / Refinement compare->conclusion nmr_pathway Simplified NMR Signal Generation Pathway B0 External Magnetic Field (B0) nuclei Atomic Nuclei with Spin B0->nuclei splitting Zeeman Splitting (Energy Levels) nuclei->splitting excitation Excitation of Nuclei splitting->excitation rf_pulse Radiofrequency Pulse rf_pulse->splitting relaxation Relaxation excitation->relaxation fid Free Induction Decay (FID) Signal relaxation->fid ft Fourier Transform fid->ft spectrum NMR Spectrum ft->spectrum

References

Safety Operating Guide

Proper Disposal of 4-(4-Methoxyphenyl)thiophene-2-carboxylic acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This document provides a comprehensive, step-by-step guide for the proper disposal of 4-(4-Methoxyphenyl)thiophene-2-carboxylic acid, prioritizing safety and environmental responsibility. The following procedures are based on established safety data for the compound and related chemical structures.

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is essential to be aware of its potential hazards. Based on available safety data sheets (SDS), this compound is presumed to be harmful if swallowed and may cause skin, eye, and respiratory irritation.[1][2][3] Therefore, adherence to strict safety protocols is mandatory.

Required Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., Nitrile).To prevent skin contact. Gloves should be inspected before use.
Body Protection A lab coat or chemical-resistant apron.To protect against spills and contamination of personal clothing.
Respiratory Protection All handling and disposal must be conducted in a certified chemical fume hood.To prevent inhalation of dust or vapors.[4]

Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions. This compound waste should be handled as follows:

  • Solid Waste: Collect solid this compound, along with any contaminated materials such as weigh boats, spatulas, and disposable gloves, in a designated hazardous waste container.[5] This container should be made of a compatible material like high-density polyethylene (HDPE).

  • Liquid Waste: If the compound is in a solution, collect it in a clearly labeled, leak-proof hazardous waste container. Do not mix this waste with other incompatible waste streams, particularly strong oxidizing agents, strong bases, or strong reducing agents.[6]

  • Contaminated Sharps: Any sharps (e.g., needles, broken glass) contaminated with the compound must be placed in a designated sharps container for hazardous waste.

All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.[5]

On-Site Storage and Handling

Store the sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area.[4][7] This area should be cool, dry, and away from heat sources or incompatible chemicals. Ensure that all containers are kept tightly closed to prevent the release of vapors.[1]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and inform your laboratory supervisor or Environmental Health and Safety (EHS) department.

  • Containment: Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit.[5][8]

  • Cleanup: Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.[4]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must be collected and disposed of as hazardous waste.[5]

Final Disposal Procedure

The ultimate disposal of this compound must be conducted through your institution's EHS office or a licensed hazardous waste disposal contractor.[5][6][9] Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [4]

The primary and recommended method of disposal is incineration by a licensed facility.[5] This ensures the complete destruction of the compound, minimizing its environmental impact.

For empty containers, triple-rinse with a suitable solvent. The rinsate must be collected as hazardous chemical waste.[1] Once decontaminated, the container's label should be defaced, and it can then be disposed of as non-hazardous waste.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Generation of Waste ppe Don Appropriate PPE start->ppe assess_waste Assess Waste Type solid_waste Solid Waste (e.g., powder, contaminated labware) assess_waste->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) assess_waste->liquid_waste Liquid sharps_waste Contaminated Sharps assess_waste->sharps_waste Sharps ppe->assess_waste collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid collect_sharps Collect in Labeled Sharps Hazardous Waste Container sharps_waste->collect_sharps store Store in Designated Satellite Accumulation Area collect_solid->store collect_liquid->store collect_sharps->store disposal_pickup Arrange for Pickup by Licensed Hazardous Waste Contractor store->disposal_pickup end End: Compliant Disposal disposal_pickup->end

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling 4-(4-Methoxyphenyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical information for handling 4-(4-Methoxyphenyl)thiophene-2-carboxylic acid, designed for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring personal safety and environmental compliance.

Hazard Identification

This compound and analogous compounds are associated with the following hazards:

  • Skin Irritation : Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation : Can cause serious damage if it comes into contact with the eyes.[1][2][3]

  • Respiratory Irritation : May cause irritation to the respiratory system if inhaled as dust or fume.[1][3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure. The following equipment must be used when handling this compound.

Protection Area Equipment Specifications & Rationale
Eye & Face Protection Chemical Splash Goggles & Face ShieldTightly fitting safety goggles are essential to protect against splashes.[4] A face shield should be worn over goggles during procedures with a higher risk of splashing.[5][6]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for handling.[5][6] Gloves must be inspected for integrity before each use and removed properly to prevent skin contact.[4]
Body Protection Laboratory CoatA flame-resistant lab coat, fully buttoned, is required to protect against splashes.[5] Long pants and closed-toe shoes are also mandatory.[5]
Respiratory Protection Dust Respirator / N95 MaskTo be used when there is a risk of generating dust or aerosols, or when working outside a well-ventilated area like a fume hood.[2][5] The specific type should be determined by a formal risk assessment.[5]

Operational and Handling Plan

Safe handling requires strict adherence to the following procedural steps, from preparation to disposal.

Engineering Controls:

  • Always handle this chemical in a well-ventilated area.[1][4] For procedures that may generate dust or aerosols, a certified chemical fume hood is required.

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7]

Handling Procedures:

  • Preparation : Before handling, wash hands thoroughly.[2] Inspect all PPE for damage and wear it correctly.

  • Weighing/Transfer : Avoid the formation of dust and aerosols during handling.[4] Use non-sparking tools to prevent ignition sources.[4]

  • General Use : Do not eat, drink, or smoke in the laboratory or when using this product.[4][8] Avoid all direct contact with skin and eyes.[4]

  • Hygiene : After handling, wash hands and any exposed skin thoroughly.[1][8]

Emergency and First Aid Measures

Immediate action is critical in case of accidental exposure.

Exposure Route First Aid Protocol
Inhalation Move the individual to fresh air immediately.[4][8] If breathing is difficult, provide oxygen. If the person is not breathing, administer artificial respiration and seek immediate medical attention.[4][8]
Skin Contact Immediately remove all contaminated clothing.[8] Wash the affected skin area with plenty of soap and water.[4][8] If skin irritation occurs, seek medical advice.[1][2]
Eye Contact Immediately rinse eyes cautiously with water for at least 15 minutes, also under the eyelids.[4][8] Remove contact lenses if present and easy to do, and continue rinsing.[1][4] Seek immediate medical attention.[4]
Ingestion Rinse the mouth with water.[4] Do not induce vomiting.[4] Call a poison center or doctor for medical help if you feel unwell.[4][8]

Spill, Waste, and Disposal Plan

Proper containment and disposal are essential to prevent environmental contamination.

Spill Response:

  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation and remove all sources of ignition.[4]

  • Wear the appropriate PPE as outlined in Section 2.

  • Prevent further leakage or spillage if it is safe to do so.[4] Do not allow the chemical to enter drains.[3][4]

  • Collect the spilled material using an inert absorbent material (e.g., sand, vermiculite) and place it into a suitable, sealed container for disposal.[1]

Waste Disposal:

  • Solid Waste : Contaminated materials, including used gloves, absorbent paper, and empty containers, must be collected in a clearly labeled and sealed hazardous waste container.[5]

  • Liquid Waste : Unused solutions or liquid waste containing the chemical should be collected in a designated, labeled, and sealed waste container.[5]

  • Final Disposal : Dispose of all waste contents and containers at an approved waste disposal plant in accordance with all applicable local, state, and federal regulations.[1][4]

Storage Protocol

  • Store the compound in a tightly closed container.[1][4]

  • The storage area should be a dry, cool, and well-ventilated place.[1][4]

  • Keep the container away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8]

Workflow for Safe Handling

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal Phase A Conduct Risk Assessment B Verify Fume Hood Operation A->B Proceed C Gather & Inspect Required PPE: - Goggles & Face Shield - Nitrile Gloves - Lab Coat B->C Proceed D Put on all required PPE C->D Proceed E Handle Compound in Fume Hood D->E F Weigh Solid Material (Avoid Dust Generation) E->F G Perform Experimental Work F->G H Decontaminate Work Area G->H I Segregate & Label Waste (Solid & Liquid) H->I J Properly Dispose of Waste (Follow Institutional Guidelines) I->J K Remove PPE Correctly J->K L Wash Hands Thoroughly K->L

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.